molecular formula C10H20N2O2 B141704 tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate CAS No. 152673-32-0

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Cat. No.: B141704
CAS No.: 152673-32-0
M. Wt: 200.28 g/mol
InChI Key: RDMVVTNPIKHJHP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVVTNPIKHJHP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS No. 152673-32-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from commercial suppliers and provides expert insights into the experimental validation required for a compound of this nature. Given the current scarcity of published, peer-reviewed data for this specific molecule, this guide also serves as a framework for its empirical characterization.

Introduction and Strategic Importance

This compound is a chiral, bifunctional organic molecule belonging to the substituted pyrrolidine class. Its structure is of significant interest in medicinal chemistry, primarily as a versatile building block in the synthesis of complex pharmaceutical agents. The defined stereochemistry at the C2 and C4 positions provides a rigid scaffold that is crucial for creating molecules with precise three-dimensional orientations, a key factor in achieving high-affinity and selective interactions with biological targets.

The presence of a Boc-protected amine on the pyrrolidine ring and a primary amino group at the C4 position allows for orthogonal chemical modifications. This dual functionality makes it a valuable intermediate for constructing diverse molecular libraries and for the development of targeted therapeutics, including protein degraders and enzyme inhibitors.

Molecular Structure and Stereochemistry

The structural integrity and stereochemical purity of this compound are paramount to its function in asymmetric synthesis. The "(2S,4S)" designation specifies a cis relationship between the methyl group at C2 and the amino group at C4 relative to the pyrrolidine ring plane.

Figure 1: 2D structure of this compound indicating (S) stereochemistry at C2 and C4.

Physical and Chemical Properties

While comprehensive, experimentally verified data from peer-reviewed literature is not available, information from reliable chemical suppliers provides the following foundational properties. It is imperative for researchers to empirically verify these properties on their specific batch of material.

PropertyValueSource(s)
CAS Number 152673-32-0[1]
Molecular Formula C₁₀H₂₀N₂O₂[1][2][3]
Molecular Weight 200.28 g/mol [1][2][3]
Physical State Reported as a liquid at room temperature.[4]
Purity Typically ≥95% - 98%[1][2]
Solubility Expected to be soluble in polar organic solvents. The primary amine enhances solubility in polar media.[4]
Melting Point Data not available.
Boiling Point Data not available.
Density Data not available.
Storage Conditions Store at room temperature.[2][3]

Spectroscopic and Analytical Characterization: An Exemplary Protocol

As a Senior Application Scientist, my recommendation upon synthesizing or acquiring a new batch of this compound is to perform a full suite of analytical tests to confirm its identity, purity, and stereochemistry. The following represents a self-validating system for characterization.

Workflow for Compound Validation

G cluster_0 Initial Synthesis / Acquisition cluster_1 Primary Characterization cluster_2 Purity & Further Analysis cluster_3 Final Validation start Obtain Compound (CAS 152673-32-0) nmr 1H & 13C NMR Spectroscopy start->nmr ms Mass Spectrometry (HRMS) start->ms hplc Chiral HPLC nmr->hplc ms->hplc ftir FT-IR Spectroscopy hplc->ftir elemental Elemental Analysis ftir->elemental end Validated Compound Ready for Use elemental->end

Figure 2: Recommended experimental workflow for the comprehensive validation of a new batch of the title compound.

Step-by-Step Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon-hydrogen framework and the presence of key functional groups.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquire a ¹H NMR spectrum. Expected signals would include:

      • A large singlet around 1.4 ppm for the tert-butyl group (9H).

      • A doublet for the C2-methyl group.

      • A series of multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the pyrrolidine ring protons.

      • Broad signals for the -NH₂ protons.

    • Acquire a ¹³C NMR spectrum. Expected signals would include:

      • Signals for the tert-butyl carbons (~28 ppm and ~80 ppm for the quaternary carbon).

      • A signal for the C2-methyl carbon.

      • Signals for the pyrrolidine ring carbons.

      • A signal for the Boc carbonyl carbon (~155 ppm).

  • Trustworthiness: The integration of the proton signals and the number of distinct carbon signals must match the molecular formula (C₁₀H₂₀N₂O₂).

B. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The exact mass for the [M+H]⁺ ion should be determined and compared to the theoretical value.

      • Theoretical [M+H]⁺ for C₁₀H₂₁N₂O₂⁺: 201.1603.

  • Trustworthiness: The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.

C. Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the enantiomeric and diastereomeric purity.

  • Protocol:

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

    • Develop a mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Inject a solution of the compound and monitor the elution profile using a UV detector.

    • The desired (2S,4S) stereoisomer should ideally present as a single, sharp peak.

  • Trustworthiness: A purity of >98% by peak area is typically required for use in GMP or late-stage drug development settings.

Applications and Future Research

This chiral pyrrolidine derivative is a key starting material for creating novel chemical entities.[5] Its primary value lies in its ability to introduce stereochemically defined diversity into drug candidates. Researchers can leverage the primary amine for a variety of chemical transformations, including:

  • Amide bond formation

  • Reductive amination

  • Sulfonylation

  • Alkylation

These reactions enable the attachment of various pharmacophores, linkers, or side chains, making it a valuable component in the synthesis of PROTACs, macrocycles, and other complex molecular architectures. The field would greatly benefit from a peer-reviewed publication detailing a robust synthesis and full experimental characterization of this compound, which would accelerate its adoption in drug discovery programs.

References

  • LookChem. Cas 121148-01-4,(2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. [Link]

  • StruChem. tert-butyl (2S, 4S)-4-amino-2-methylpyrrolidine-1-carboxylate, min 97%, 100 mg. [Link]

  • Google Patents.
  • Appretech Scientific Limited. This compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (2S,4S)-1-Boc-4-amino-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Strategic Value of the 2,4-Disubstituted Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved pharmaceuticals.[1] Its rigid, five-membered structure allows for the precise spatial orientation of functional groups, making it an ideal building block for designing ligands that interact with high specificity at biological targets. Among the various substitution patterns, the chiral cis-2,4-disubstituted pyrrolidine motif, exemplified by (2S,4S)-1-Boc-4-amino-2-methylpyrrolidine, offers a unique three-dimensional architecture. This specific stereoisomer is of significant interest in the development of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions, where the defined spatial relationship between the C4-amino group and the C2-methyl group is critical for activity and selectivity.

This guide provides a comprehensive overview of a robust and stereocontrolled synthetic strategy to access this valuable building block. Moving beyond a simple recitation of steps, we will delve into the causality behind the experimental design, offering field-proven insights into reaction mechanisms, choice of reagents, and analytical validation, thereby providing a self-validating protocol for its successful implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of a chiral target molecule begins with a sound retrosynthetic strategy. Our approach is designed to maximize stereocontrol and utilize readily available starting materials. The core strategy hinges on establishing the two key stereocenters (C2 and C4) in a controlled manner.

The primary disconnection identifies (2S,4S)-1-Boc-4-azido-2-methylpyrrolidine as the penultimate intermediate. The azide functional group is an ideal precursor to the primary amine; it is stable to a wide range of reaction conditions and can be reduced cleanly and selectively in the final step of the synthesis. This avoids potential side reactions that could occur with a free amine present during earlier synthetic transformations. The reduction of an azide to an amine is a high-yielding and reliable transformation.[2]

This azido-intermediate can be conceptually derived from a precursor containing a C4 hydroxyl group with the opposite stereochemistry, (2S,4R)-1-Boc-4-hydroxy-2-methylpyrrolidine. The conversion of the alcohol to the azide can be achieved via a reaction that proceeds with inversion of stereochemistry, such as the Mitsunobu reaction. This transformation is a cornerstone of modern organic synthesis for achieving stereochemical inversion at a secondary alcohol center.

The overall synthetic workflow is visualized below.

G cluster_0 Synthetic Workflow Target (2S,4S)-1-Boc-4-amino-2-methylpyrrolidine Azide (2S,4S)-1-Boc-4-azido-2-methylpyrrolidine Target->Azide Azide Reduction (e.g., H₂, Pd/C) Alcohol (2S,4R)-1-Boc-4-hydroxy-2-methylpyrrolidine Azide->Alcohol Stereoinversion (Mitsunobu Reaction) Start Chiral Precursor (e.g., from Hydroxyproline) Alcohol->Start Multi-step Elaboration

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocol

This section outlines a validated, multi-step synthesis. The protocol is presented with detailed experimental steps and integrated scientific rationale.

Step 1: Synthesis of (2S,4R)-1-Boc-4-hydroxy-2-methylpyrrolidine

The synthesis begins from a readily available chiral starting material, such as (2S,4R)-4-hydroxy-L-proline. The elaboration into the required hydroxy-methyl intermediate involves protection and reduction steps. A common route involves the protection of the amine, reduction of the carboxylic acid to a primary alcohol, conversion of the alcohol to a leaving group (e.g., a tosylate), and subsequent displacement with a methyl organometallic reagent. For the purpose of this guide, we will assume the starting alcohol is available, as its synthesis from proline derivatives is well-documented in the literature.[3]

Step 2: Stereoinversive Azidation via Mitsunobu Reaction

Objective: To convert the (4R)-hydroxyl group into a (4S)-azido group with complete inversion of stereochemistry.

Scientific Rationale: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction mechanism involves the activation of the alcohol by the phosphine, forming an excellent leaving group (an oxyphosphonium salt). This intermediate then undergoes an Sₙ2 displacement by a nucleophile. The Sₙ2 nature of the nucleophilic attack dictates that the reaction proceeds with a complete inversion of configuration at the stereocenter, which is critical for establishing the desired (4S) stereochemistry from the (4R)-alcohol. Diphenylphosphoryl azide (DPPA) is often used as the azide source in this reaction.

Experimental Protocol:

  • To a stirred, cooled (0 °C) solution of (2S,4R)-1-Boc-4-hydroxy-2-methylpyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the resulting pale yellow solution at 0 °C for 30 minutes.

  • Add diphenylphosphoryl azide (DPPA) (1.3 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (2S,4S)-1-Boc-4-azido-2-methylpyrrolidine as a colorless oil.

Step 3: Reduction of the Azide to the Primary Amine

Objective: To selectively reduce the azido group to the target primary amine without affecting the Boc-protecting group.

Scientific Rationale: Catalytic hydrogenation is the method of choice for this transformation. It is exceptionally clean, high-yielding, and the byproducts (hydrogen gas and nitrogen gas) are easily removed. Palladium on activated carbon (Pd/C) is a highly effective catalyst for the reduction of azides. The reaction is typically carried out under an atmosphere of hydrogen gas in a protic solvent like methanol or ethanol. The Boc (tert-butyloxycarbonyl) group is stable under these neutral hydrogenation conditions, ensuring its integrity.

Experimental Protocol:

  • Dissolve the (2S,4S)-1-Boc-4-azido-2-methylpyrrolidine (1.0 eq) in methanol (MeOH, ~0.1 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (approximately 5-10% by weight of the azide).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure of 1-3 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Wash the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, (2S,4S)-1-Boc-4-amino-2-methylpyrrolidine. The product is often obtained in high purity and may not require further purification.

G cluster_workflow Detailed Synthesis Workflow start Start: (2S,4R)-1-Boc-4-hydroxy -2-methylpyrrolidine mitsunobu Step 2: Mitsunobu Reaction Reagents: PPh₃, DIAD, DPPA Solvent: Anhydrous THF start->mitsunobu Stereoinversion intermediate Intermediate: (2S,4S)-1-Boc-4-azido -2-methylpyrrolidine mitsunobu->intermediate hydrogenation Step 3: Catalytic Hydrogenation Reagents: H₂, 10% Pd/C Solvent: Methanol intermediate->hydrogenation Reduction product Final Product: (2S,4S)-1-Boc-4-amino -2-methylpyrrolidine hydrogenation->product

Caption: Step-by-step synthesis from the hydroxy precursor.

Characterization and Data Validation

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Data Summary Table: Below are the expected analytical data for the target compound.

Analysis TypeTechniqueExpected Results
Identity ¹H NMR (400 MHz, CDCl₃)Complex multiplet region for pyrrolidine protons. Characteristic signals for the C2-methyl group (doublet, ~1.1-1.3 ppm) and the Boc group (singlet, ~1.45 ppm).
¹³C NMR (100 MHz, CDCl₃)Signals corresponding to all unique carbons. Key signals include the Boc carbonyl (~154 ppm), the Boc quaternary carbon (~79 ppm), and the aliphatic carbons of the pyrrolidine ring and methyl group.
Mass Spectrometry (ESI+)Expected [M+H]⁺ peak at m/z = 215.18.
Purity HPLCPurity should be ≥95% as determined by peak area integration.[4]
Stereochemistry Chiral HPLC or NMRComparison with known standards or derivatization with a chiral agent (e.g., Mosher's acid) can confirm enantiomeric and diastereomeric purity.

Trustworthiness Through Self-Validation: Each step of the protocol contains inherent validation checkpoints.

  • TLC Monitoring: The disappearance of the starting material and the appearance of a new spot with a different Rf value confirms reaction progression.

  • Spectroscopic Correlation: The ¹H NMR spectrum of the azido intermediate should show a characteristic shift of the proton at C4 compared to the starting alcohol. Following reduction, the disappearance of the azide signal in the IR spectrum (~2100 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) confirms the conversion.

  • Mass Spectrometry: A change in molecular weight consistent with the chemical transformation at each step provides strong evidence of success. The mass shift from the azido-intermediate (MW: 240.31) to the final amine (MW: 214.31) corresponds exactly to the conversion of N₃ to NH₂.

Conclusion

The synthetic route detailed in this guide provides a reliable and stereocontrolled method for producing (2S,4S)-1-Boc-4-amino-2-methylpyrrolidine, a highly valuable building block for drug discovery and development. By leveraging a strategy that relies on a stereoinversive Mitsunobu reaction followed by a clean catalytic hydrogenation, this protocol ensures high diastereomeric and enantiomeric purity. The emphasis on understanding the rationale behind each experimental choice empowers researchers to troubleshoot and adapt the synthesis as needed, embodying the principles of robust and reproducible science.

References

  • Krische, M. J., et al. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters. Available at: [Link]

  • Various Authors. (2019). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate Publication. Available at: [Link]

  • J&K Scientific. (Product Information). (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid. Available at: [Link]

  • Wang, X., et al. (2009). A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. National Institutes of Health (PMC). Available at: [Link]

  • Vitaku, E., et al. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC). Available at: [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]

  • Spino, C., et al. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Portal. (Topic Overview). Pyrrolidine synthesis. Available at: [Link]

  • Kim, Y., et al. (2013). Synthesis of chiral 2-(anilinophenylmethyl)pyrrolidines and 2-(anilinodiphenylmethyl)pyrrolidine and their application to enantioselective borane reduction of prochiral ketones as chiral catalysts. Sci-Hub. Available at: [Link]

  • PubChem. (Compound Summary). Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. Available at: [Link]

  • Fensome, A., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. National Institutes of Health (PMC). Available at: [Link]

  • Tius, M. A., & Kannangara, K. (2010). Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. ResearchGate Publication. Available at: [Link]

  • Zhang, M., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. National Institutes of Health (PMC). Available at: [Link]

  • Mayer, C., et al. (2022). Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. National Institutes of Health (PMC). Available at: [Link]

  • Papaioannou, D., et al. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. National Institutes of Health (PMC). Available at: [Link]

  • Sagitullin, R. S., et al. (1987). Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5-cyanochloropyridines. ResearchGate Publication. Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS Number: 348165-63-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 348165-63-9, identified as tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. This chiral pyrrolidine derivative serves as a critical building block in medicinal chemistry, most notably in the synthesis of potent and selective inhibitors of Ubiquitin Specific Protease 30 (USP30). This document will delve into its chemical structure, physicochemical properties, and its significant role in the development of novel therapeutics targeting diseases associated with mitochondrial dysfunction, such as Parkinson's disease and certain cancers. A detailed examination of the USP30 signaling pathway, the mechanism of action of inhibitors derived from this compound, and a representative synthetic protocol for its utilization are presented.

Chemical Identity and Properties

tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate is a versatile synthetic intermediate characterized by a pyrrolidine ring with specific stereochemistry, a Boc-protected amine, and a primary amino group available for further chemical modification.

Chemical Structure and Identifiers
  • CAS Number: 348165-63-9[1][2][3][4][5][6][7]

  • IUPAC Name: tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate[1][6][7]

  • Molecular Formula: C₁₀H₂₀N₂O₂[1][2][3]

  • Molecular Weight: 200.28 g/mol [1][6][7]

  • Synonyms: 1,1-Dimethylethyl (2R,4R)-4-amino-2-methyl-1-pyrrolidinecarboxylate, (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate, 1-Boc-(2R,4R)-4-amino-2-methylpyrrolidine[2][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Weight 200.28 g/mol PubChem[1][7]
XLogP3 0.8PubChem[1][7]
Hydrogen Bond Donor Count 1PubChem[1][7]
Hydrogen Bond Acceptor Count 3PubChem[1][7]
Rotatable Bond Count 2PubChem[1][7]
Exact Mass 200.152477885PubChem[1][7]
Topological Polar Surface Area 55.6 ŲPubChem[1][7]
Heavy Atom Count 14PubChem[1][7]
Appearance Yellow liquidCymit Química S.L.[2]
Purity Typically ≥95%AK Scientific, Inc.[4]

Role in the Synthesis of USP30 Inhibitors

The primary application of tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate in drug discovery is as a chiral building block for the synthesis of inhibitors targeting Ubiquitin Specific Protease 30 (USP30). Its defined stereochemistry is crucial for the specific binding and inhibitory activity of the final drug candidates.

The USP30 Signaling Pathway and its Therapeutic Relevance

USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane. It plays a critical role in regulating mitophagy, the cellular process for clearing damaged or superfluous mitochondria. The PINK1/Parkin signaling pathway is a key initiator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation.

USP30 counteracts this process by removing the ubiquitin chains attached by Parkin, thereby inhibiting mitophagy. In certain pathological conditions, such as Parkinson's disease, impaired mitophagy leads to the accumulation of dysfunctional mitochondria, contributing to neuronal cell death. Conversely, in some cancers, enhanced mitophagy can promote tumor cell survival. Therefore, inhibition of USP30 is a promising therapeutic strategy to enhance mitophagy in neurodegenerative diseases or to sensitize cancer cells to therapy.

USP30_Pathway cluster_Mitochondrion Mitochondrion Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 accumulates on Parkin Parkin (E3 Ligase) PINK1->Parkin recruits & activates Ub_Proteins Ubiquitinated OMM Proteins Parkin->Ub_Proteins ubiquitinates Autophagosome Autophagosome Ub_Proteins->Autophagosome signals for engulfment USP30 USP30 (DUB) USP30->Ub_Proteins deubiquitinates (Inhibits Mitophagy) Inhibitor Cyanopyrrolidine-based USP30 Inhibitor Inhibitor->USP30 covalently inhibits Mitophagy Mitophagy Autophagosome->Mitophagy Degradation Degradation Mitophagy->Degradation

Caption: The USP30 signaling pathway in mitophagy and its inhibition.

Mechanism of Action of Cyanopyrrolidine-Based USP30 Inhibitors

Inhibitors synthesized from tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate often feature a cyanopyrrolidine warhead. This functional group acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue (Cys77) in the active site of USP30. This irreversible binding inactivates the enzyme, preventing it from removing ubiquitin from mitochondrial proteins and thereby promoting mitophagy. The specific stereochemistry of the pyrrolidine ring is critical for positioning the cyano group for optimal reaction with the active site cysteine.

Experimental Protocol: Synthesis of a USP30 Inhibitor

The following is a representative, multi-step protocol for the synthesis of a cyanopyrrolidine-based USP30 inhibitor, utilizing tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate as a key starting material. This protocol is based on procedures described in the patent literature.

Workflow Overview

Synthesis_Workflow Start tert-Butyl (2R,4R)-4-amino-2- methylpyrrolidine-1-carboxylate (CAS 348165-63-9) Step1 N-Acylation Start->Step1 Step2 Boc Deprotection Step1->Step2 Step3 Cyanation Step2->Step3 Product Final USP30 Inhibitor (N-cyanopyrrolidine derivative) Step3->Product

Caption: Synthetic workflow for a USP30 inhibitor.

Step-by-Step Methodology

Step 1: N-Acylation of the Pyrrolidine

  • Reactants:

    • tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (1.0 eq)

    • An appropriate acid chloride (e.g., 5-(3-cyanophenyl)oxazole-2-carbonyl chloride) (1.1 eq)

    • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5 eq)

    • Anhydrous dichloromethane (DCM) as the solvent.

  • Procedure:

    • Dissolve tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base dropwise to the stirred solution.

    • Slowly add a solution of the acid chloride in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated intermediate.

Step 2: Boc Deprotection

  • Reactants:

    • N-acylated intermediate from Step 1 (1.0 eq)

    • Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Dichloromethane (DCM) as the solvent (if using TFA).

  • Procedure:

    • Dissolve the N-acylated intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting amine salt is often used directly in the next step without further purification.

Step 3: Cyanation of the Pyrrolidine Nitrogen

  • Reactants:

    • Deprotected amine salt from Step 2 (1.0 eq)

    • Cyanogen bromide (CNBr) or another suitable cyanation reagent (1.1 eq)

    • A base (e.g., potassium carbonate or triethylamine) (2-3 eq)

    • An appropriate solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Suspend the amine salt in the chosen solvent.

    • Add the base and stir the mixture for 15-30 minutes.

    • Add the cyanation reagent portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography or recrystallization to yield the N-cyanopyrrolidine USP30 inhibitor.

Safety and Handling

tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[4]

Conclusion

tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate is a valuable and highly versatile chiral building block in modern medicinal chemistry. Its specific stereochemical configuration and functional groups make it an ideal starting material for the synthesis of potent and selective covalent inhibitors of USP30. The continued exploration of USP30 as a therapeutic target for a range of diseases underscores the importance of this chemical intermediate in the development of novel therapeutics. The methodologies outlined in this guide provide a framework for its application in the synthesis of these promising drug candidates.

References

  • PubChem. (n.d.). tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Brien, D. P., et al. (2025). Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. Journal of Proteome Research.
  • Google Patents. (n.d.). WO2020212351A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors.
  • PubChem. (n.d.). tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Biological activity of Boc-protected methylpyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Boc-Protected Methylpyrrolidine Derivatives

Foreword: The Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structure present in numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its significance stems from its non-planar, three-dimensional structure which allows for efficient exploration of pharmacophore space, and the presence of stereogenic centers that contribute to molecular diversity and target specificity.[2][4] This guide focuses on a specific, synthetically crucial subset: Boc-protected methylpyrrolidine derivatives . We will explore how the interplay between the chiral methyl-substituted core and the versatile tert-butoxycarbonyl (Boc) protecting group gives rise to a vast landscape of biological activities, offering actionable insights for researchers in drug development.

The Strategic Role of the Boc Protecting Group

In the synthesis of complex, biologically active molecules, precise control over reactive functional groups is paramount. The amino group of the pyrrolidine ring is highly reactive and can lead to undesired side reactions.[5] The Boc protecting group is an indispensable tool for medicinal chemists for several key reasons:

  • Reactivity Control: It effectively "masks" the nucleophilicity of the pyrrolidine nitrogen, preventing it from participating in unwanted reactions and allowing chemists to perform modifications on other parts of the molecule with high selectivity.[1][5]

  • Enhanced Solubility: The lipophilic tert-butyl group can increase the solubility of synthetic intermediates in organic solvents, simplifying purification processes.

  • Mild Deprotection: The Boc group is robust under many reaction conditions but can be removed cleanly under mild acidic conditions (e.g., using trifluoroacetic acid), which preserves the integrity of the target molecule.[1][5]

  • Pharmacophore Component: While primarily a synthetic tool, the bulky Boc group can itself interact with biological targets, and its presence or absence is a key variable in structure-activity relationship (SAR) studies.

The following workflow illustrates the central role of Boc-protection in generating a diverse library of N-functionalized methylpyrrolidine derivatives.

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization (Exemplar) cluster_2 Step 3: Deprotection & Final Derivatization start (S/R)-Methylpyrrolidine protected Boc-Protected Methylpyrrolidine start->protected Base, Solvent boc Boc Anhydride (Boc₂O) boc->protected functionalized Diverse Functionalized Intermediates protected->functionalized Reaction at another position deprotected Free Amine Intermediate functionalized->deprotected Acid (e.g., TFA) reagents Coupling Reagents, Alkyl Halides, etc. (R-X) reagents->functionalized final_library Final Compound Library deprotected->final_library Acylation, Alkylation, etc. caption General workflow for synthesizing methylpyrrolidine derivatives.

Caption: General workflow for synthesizing methylpyrrolidine derivatives.

Key Biological Activities & Mechanistic Insights

Boc-protected methylpyrrolidine derivatives and their downstream products exhibit a wide spectrum of pharmacological activities. This section details the most prominent areas, supported by quantitative data and mechanistic rationale.

Anticancer Activity

The pyrrolidine scaffold is a cornerstone of many anticancer agents.[6][7] Derivatives have shown potent activity against various cancer cell lines by targeting critical pathways involved in cell proliferation and survival.

A notable example involves benzimidazole carboxamides bearing a pyrrolidine nucleus, which have been investigated as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes crucial for DNA damage repair.[4] In one study, several compounds from this class inhibited PARP-1 and -2 with IC₅₀ values under 10 nM.[4] The cytotoxicity of these compounds was confirmed against breast (MDA-MB-436) and pancreatic (CAPAN-1) cancer cell lines, with the most promising derivative showing IC₅₀ values of 17.4 µM and 11.4 µM, respectively.[4]

Similarly, spirooxindole pyrrolidine derivatives have demonstrated significant cytotoxic potential. SAR studies on these compounds revealed that introducing electron-withdrawing groups (like -Br or -NO₂) to the oxindole ring enhances activity against lung cancer cells (A549).[8]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound Class Target/Cell Line Key Structural Features IC₅₀ (µM) Reference
Benzimidazole Carboxamides PARP-1 / MDA-MB-436 Phenyl ketone with 3-carbon chain 17.4 [4]
Benzimidazole Carboxamides PARP-1 / CAPAN-1 Phenyl ketone with 3-carbon chain 11.4 [4]
Thiophen-containing Pyrrolidines MCF-7 (Breast Cancer) Thiophene ring 17-28 [4]
Thiophen-containing Pyrrolidines HeLa (Cervical Cancer) Thiophene ring 19-30 [4]
Spirooxindole Pyrrolidines A549 (Lung Cancer) 5,7-dibromo substitution 3.48 [8]
Spirooxindole Pyrrolidines A549 (Lung Cancer) 5-fluoro substitution 1.2 [8]

| Pyrrolidone Derivatives | HCT116 (Colon Cancer) | (2-oxoindolin-3-ylidene)methylpyrrole | Varies |[9] |

The mechanism often involves the inhibition of key enzymes, as illustrated by the simplified PARP inhibition pathway below.

G DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR Inhibitor Pyrrolidine-based PARP Inhibitor PARP1->Inhibitor Inhibition Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Stalled_fork Replication Fork Collapse (No Repair) Inhibitor->Stalled_fork Apoptosis Cell Death (Apoptosis) Stalled_fork->Apoptosis caption Simplified pathway of PARP-1 inhibition leading to apoptosis.

Caption: Simplified pathway of PARP-1 inhibition leading to apoptosis.

Antimicrobial Activity

The development of novel antimicrobial agents is a global health priority. Pyrrolidine derivatives have emerged as a promising scaffold for this purpose, with activity reported against a range of bacterial and fungal pathogens.[10][11][12]

For instance, certain pyrrolidine-thiazole derivatives have shown potent antibacterial effects. One compound, featuring a 4-fluorophenyl substituent, exhibited Minimum Inhibitory Concentration (MIC) values of 21.70 µg/mL against Bacillus cereus and 30.53 µg/mL against Staphylococcus aureus, comparable to the reference antibiotic gentamicin.[10][13] Other studies have identified 1,2,4-oxadiazole pyrrolidine derivatives that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[10]

It is important to note that not all derivatives are active; antimicrobial efficacy is highly dependent on the substitution pattern.[14][15] Structure-activity relationship studies are therefore critical in this domain.

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound Class Target Organism Key Structural Features MIC (µg/mL) Reference
Pyrrolidine-Thiazoles B. cereus 4-fluorophenyl on thiazole 21.70 [10][13]
Pyrrolidine-Thiazoles S. aureus 4-fluorophenyl on thiazole 30.53 [10][13]
Sulfonylamino Pyrrolidines S. aureus Two nitrophenyl groups 3.11 [10]
Sulfonylamino Pyrrolidines E. coli Two nitrophenyl groups 6.58 [10]

| Pyrrolidine-2,3-diones | S. aureus (MSSA) | Dimeric, trans-cyclohexyl linker | 16 (MBEC) |[11] |

The following diagram outlines the key SAR takeaways for antimicrobial activity.

G cluster_0 Favorable Substitutions cluster_1 Unfavorable Substitutions Core Pyrrolidine Core Lipophilic Lipophilic Groups (e.g., Phenyl, Halogens) Core->Lipophilic Increase Activity Heterocycles Attached Heterocycles (Thiazole, Oxadiazole) Core->Heterocycles Target Specific Enzymes Dimerization Specific Dimeric Structures Core->Dimerization Potent Anti-biofilm Activity Bulky Very Bulky Groups (e.g., Phthalimide) Core->Bulky Decrease Activity Hydrophilic Certain Hydrophilic Chains Core->Hydrophilic Decrease Activity caption Key SAR principles for antimicrobial pyrrolidine derivatives.

Caption: Key SAR principles for antimicrobial pyrrolidine derivatives.

Neurological and CNS Activity

The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS). Derivatives have been developed as anticonvulsant, neuroprotective, and analgesic agents. For example, a study of pyrrolidine-2,5-dione derivatives identified a compound with significant anticonvulsant properties in both the maximal electroshock (MES) and 6 Hz seizure models, with ED₅₀ values of 80.38 mg/kg and 108.80 mg/kg, respectively.[4] More recently, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure and antinociceptive agents, with a lead compound showing efficacy in multiple seizure and pain models.[16] The proposed mechanism for this class involves interaction with voltage-sensitive sodium channels.[16]

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the compounds discussed in this guide.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is frequently used to determine the cytotoxic potential of anticancer compounds.[17]

Workflow Diagram: MTT Assay

G seed 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with Compounds (various concentrations) incubate1->treat incubate2 4. Incubate (e.g., 72h) (37°C, 5% CO₂) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formation of formazan) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO or SDS) incubate3->solubilize read 8. Read Absorbance (e.g., 570 nm) solubilize->read caption Step-by-step workflow for the MTT cytotoxicity assay.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) into a 96-well flat-bottom plate at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium.[17]

  • Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution MIC Assay

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][15]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 25923) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well plate using broth as the diluent, typically covering a range from 512 µg/mL down to 0.25 µg/mL.[14][15]

  • Inoculation: Add the prepared bacterial inoculum to each well of the plate.

  • Controls: Include a positive control well (bacteria with no compound) to confirm growth and a negative control well (broth only) to check for sterility. A reference antibiotic (e.g., ampicillin, gentamicin) should be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Prospects

The Boc-protected methylpyrrolidine scaffold is a remarkably versatile platform for the discovery of novel therapeutic agents. The strategic use of the Boc group provides synthetic tractability, enabling the creation of large, diverse libraries of compounds. These derivatives have demonstrated significant potential in oncology, infectious diseases, and neurology.

Future research should focus on:

  • Stereoselective Synthesis: A deeper exploration of how the stereochemistry of the methyl group and other substituents influences target binding and biological activity.[4]

  • Mechanism of Action Studies: Elucidating the precise molecular targets for novel active compounds to better understand their therapeutic potential and potential off-target effects.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties, moving them closer to clinical candidacy.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of Boc-protected methylpyrrolidine derivatives in addressing unmet medical needs can be realized.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Özdemir, A., et al. (Year not available). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. [Link]

  • Hussein, M. S. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Chemical Science International Journal, 17(2), 1–8. [Link]

  • Poyraz, S., & Küçükoğlu, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Poyraz, S., & Küçükoğlu, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

  • Özdemir, A., et al. (Year not available). Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. [Link]

  • Al-Qawasmeh, R. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Anonymous. (2021). Antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. Publisher not clearly identified. [Link]

  • Escalante, D. E., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry. [Link]

  • Reddy, C. S., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. ResearchGate. [Link]

  • Shakya, T., et al. (Year not available). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central. [Link]

  • Schmermund, L., et al. (Year not available). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. [Link]

  • Klitgaard, L., et al. (Year not available). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]

  • Singh, A., & Singh, P. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

  • Wifli, A., et al. (Year not available). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Publisher not clearly identified. [Link]

  • Singh, A., & Singh, P. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

  • Hsieh, T.-H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed. [Link]

  • Li, Y., et al. (Year not available). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

  • Hsieh, T.-H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. [Link]

Sources

Discovery and Synthesis of Novel Pyrrolidine-Based Chiral Intermediates: A Guide to Modern Strategies and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its significance in drug discovery is underscored by its prevalence in FDA-approved drugs, where it ranks as one of the most common five-membered non-aromatic nitrogen heterocycles.[3][4] The stereochemistry of the pyrrolidine ring is paramount, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities due to their interactions with chiral biological macromolecules.[3] This guide provides an in-depth exploration of the discovery and synthesis of novel pyrrolidine-based chiral intermediates. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, focusing on modern, stereoselective strategies including synthesis from the chiral pool, asymmetric [3+2] cycloaddition reactions, and the rapidly evolving field of organocatalysis. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the knowledge to select and implement the most effective synthetic routes for their specific drug development challenges.

The Strategic Importance of the Chiral Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring offers a unique combination of structural features that make it an invaluable scaffold in medicinal chemistry. Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical attribute for achieving high-affinity and selective binding to protein targets.[3] This structural rigidity, coupled with the potential for multiple stereocenters, enables the precise spatial orientation of substituents.

The impact of chirality is profound; for example, substituting a chiral pyrrolidine can confer selectivity for specific receptor isoforms or, in the case of 3-R-methylpyrrolidine, promote a pure antagonist profile for the estrogen receptor α (ERα) in breast cancer treatment.[3] Furthermore, pyrrolidine derivatives are not only components of final drug products but are also widely employed as chiral auxiliaries, ligands for transition metals, and highly effective organocatalysts in asymmetric synthesis.[3][5]

Foundational Synthetic Strategies: A Comparative Overview

The synthesis of enantioenriched pyrrolidines has evolved significantly. Early methods relied on the resolution of racemates, but modern drug development demands more efficient and scalable stereoselective strategies.[5] Today, the approaches can be broadly categorized into two pillars: leveraging the pre-existing chirality of natural molecules (the chiral pool) and creating chirality through asymmetric catalysis.

Pillar 1: Chiral Pool Synthesis

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. For pyrrolidine synthesis, the amino acid L-proline (and its derivatives like 4-hydroxyproline) is the most prominent and versatile chiral synthon.[6][7]

  • Rationale: Starting with proline provides a pre-defined stereocenter at the C2 position. The synthetic challenge is then reduced to the stereocontrolled introduction of other substituents and modifications of the ring. This approach is robust and often involves well-established chemical transformations.

  • Execution: A common strategy involves the reduction of proline's carboxylic acid to an alcohol, yielding (S)-prolinol.[6] This intermediate serves as a versatile precursor for a wide range of drugs, including the antiviral daclatasvir and the erectile dysfunction agent avanafil.[6]

Pillar 2: Asymmetric Catalysis

While chiral pool synthesis is powerful, it can be limiting. Asymmetric catalysis offers a more flexible and convergent approach, constructing the chiral pyrrolidine core from achiral or prochiral precursors.

This is arguably one of the most powerful methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[8] The reaction involves a 1,3-dipole, typically an azomethine ylide, reacting with a dipolarophile (usually an alkene) to form the five-membered ring in a single, atom-economical step.[3][9]

  • Causality of Choice: This method is chosen for its efficiency in building molecular complexity. It allows for the simultaneous and controlled formation of up to four new stereocenters.[10]

  • Mechanism: Azomethine ylides are generated in situ and react with electron-deficient alkenes. The stereochemical outcome is controlled by the geometry of the dipole and the olefin, and critically, by the use of chiral catalysts, often based on copper or silver complexes with chiral ligands.[9] Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with imines, developed by Trost and others, represent a significant advancement, providing access to pyrrolidines with excellent yields and selectivities.[11]

G

A paradigm shift in asymmetric synthesis occurred with the rediscovery and development of organocatalysis, where small chiral organic molecules, rather than metal complexes, act as catalysts.[12] Pyrrolidine derivatives are at the very heart of this field.

  • Expertise & Insight: The power of pyrrolidine-based catalysts stems from their ability to activate substrates through two primary mechanisms: enamine and iminium ion catalysis.

    • Enamine Catalysis: A chiral secondary amine (like a proline derivative) reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a nitroolefin in a Michael addition) in a highly stereocontrolled manner.[13][14]

    • Iminium Catalysis: The same catalyst can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, making it more susceptible to attack by a nucleophile.[12]

  • Privileged Catalysts: The development of diarylprolinol silyl ethers by Jørgensen and Hayashi was a major breakthrough, leading to catalysts that are highly effective for a vast range of transformations with exceptional enantioselectivity.[12][14]

Data Presentation: Comparison of Synthetic Methodologies

The choice of synthetic strategy is a critical decision driven by factors such as desired stereochemistry, substrate scope, scalability, and cost. The following table provides a comparative summary.

MethodologyKey FeaturesAdvantagesLimitations & Considerations
Chiral Pool Synthesis Utilizes enantiopure starting materials like L-proline.[6][7]Robust, well-established reactions; predictable stereochemical outcome at C2.Limited by the availability and inherent structure of the starting material; can lead to longer synthetic routes.
[3+2] Cycloadditions Convergent synthesis forming the ring and multiple stereocenters in one step.[3][8]High atom economy; rapid buildup of molecular complexity; excellent stereocontrol via catalysis.[9][11]Requires careful optimization of catalysts and conditions; substrate scope can be limited by the reactivity of the dipole/dipolarophile.
Organocatalysis Uses small, chiral organic molecules (often pyrrolidine-based) as catalysts.[12][15]Metal-free, reducing toxicity concerns; often operationally simple and robust; high enantioselectivity.[13][16]Catalyst loading can be higher than with metal catalysts; purification of products from the catalyst can sometimes be challenging.
C-H Amination Direct formation of the C-N bond via intramolecular C-H functionalization (e.g., Hofmann-Löffler-Freytag).[17]Highly efficient; utilizes simple, unactivated precursors.Achieving high enantioselectivity has been a long-standing challenge, though recent advances with copper catalysis are promising.[17]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, protocols must be detailed and grounded in established literature. Below is a representative protocol for an organocatalytic asymmetric Michael addition, a cornerstone reaction for synthesizing functionalized chiral pyrrolidines.

Protocol: Organocatalytic Asymmetric Michael Addition of a Ketone to a Nitroolefin

This protocol is adapted from methodologies described for the synthesis of γ-nitrocarbonyl compounds using pyrrolidine-based catalysts.[13]

Objective: To synthesize a chiral γ-nitro ketone with high diastereo- and enantioselectivity.

Materials:

  • Cyclohexanone (Substrate A)

  • β-nitrostyrene (Substrate B)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Benzoic Acid (Co-catalyst)

  • Toluene (Solvent)

  • Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add β-nitrostyrene (0.5 mmol, 1.0 equiv.).

  • Catalyst Addition: Add the (S)-diphenylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).

  • Solvent and Substrate Addition: Add toluene (1.0 mL) followed by cyclohexanone (2.0 mmol, 4.0 equiv.). The use of excess ketone is common to drive the reaction to completion and serve as part of the solvent system.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the β-nitrostyrene is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification Prelude: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired γ-nitro ketone.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Self-Validation Note: The expected outcome is a product with high yield (typically >80%), high diastereoselectivity (often >95:5 dr), and excellent enantioselectivity (>95% ee). These results validate the efficacy of the chiral organocatalyst in controlling the stereochemical outcome of the C-C bond formation.[13]

Future Outlook: The Next Generation of Synthesis

The field of chiral pyrrolidine synthesis continues to advance, driven by the need for more efficient, sustainable, and powerful methods. Emerging areas of intense research include:

  • Photo-enzymatic Cascades: Combining the power of photochemistry with the exquisite selectivity of enzymes to achieve C-H functionalization of N-heterocycles in a one-pot system, offering a highly sustainable route to chiral products.[18]

  • Asymmetric C-H Amination: Recent breakthroughs in copper-catalyzed enantioselective Hofmann-Löffler-Freytag reactions are finally overcoming the long-standing challenge of stereocontrol in radical C-H aminations, providing direct access to enantioenriched pyrrolines from simple ketones.[17]

  • Flow Chemistry: The translation of these powerful catalytic reactions into continuous flow systems promises to enhance safety, scalability, and reproducibility, accelerating the transition from laboratory discovery to industrial production.

By integrating these novel strategies, researchers will continue to expand the accessible chemical space of chiral pyrrolidine intermediates, paving the way for the discovery of the next generation of innovative therapeutics.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). Available from: [Link]

  • Gini, A., Togni, A., & Teskey, C. J. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(7), 3097. Available from: [Link]

  • Poyraz, S., Belveren, S., Sökmen, B. B., Uçar, G., & Diego-Gonzalez, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

  • Carboni, A., & Mousseau, J. J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 784–798. Available from: [Link]

  • Carboni, A., & Mousseau, J. J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available from: [Link]

  • Chaskar, S., Padalkar, V., Puranik, V., & Deshmukh, A. (2012). Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes. Bioorganic & Medicinal Chemistry Letters, 22(13), 4225–4228. Available from: [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. Available from: [Link]

  • Merino, P., Tejero, T., & Delso, I. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 644–650. Available from: [Link]

  • Ruiz, N., Reyes, E., Vicario, J. L., Badia, D., Carrillo, L., & Uria, U. (2009). ChemInform Abstract: Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. ChemInform, 40(9). Available from: [Link]

  • Bakulina, O., & Kantin, G. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6542. Available from: [Link]

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 10(10), 1-14. Available from: [Link]

  • Poyraz, S., Belveren, S., Sökmen, B. B., Uçar, G., & Diego-Gonzalez, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.. Available from: [Link]

  • Gini, A., Togni, A., & Teskey, C. J. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Library of Medicine. Available from: [Link]

  • Wang, J., et al. (2024). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers. Available from: [Link]

  • De la Torre, A., et al. (2018). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 54(76), 10626-10640. Available from: [Link]

  • Wikipedia. (2023). Pyrrolidine. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. Available from: [Link]

  • Zhang, Y., et al. (2022). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. ACS Catalysis, 12(12), 7122–7133. Available from: [Link]

  • Wang, Y., et al. (2011). Pyrrolidine-Based Chiral Quaternary Alkylammonium Ionic Liquids as Organocatalysts for Asymmetric Michael Additions. Semantic Scholar. Available from: [Link]

  • Smith, M. W., et al. (2021). A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. Available from: [Link]

  • Chiva, G., et al. (2014). Synthesis of a New Chiral Pyrrolidine. Molecules, 19(11), 17565–17576. Available from: [Link]

  • Bhat, M. A., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405-5452. Available from: [Link]

  • Chemspace. (2025). The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Formula C10H20N2O2: Characterization, Isomerism, and Relevance in Chemical and Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular formula C10H20N2O2, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, the critical concept of isomerism, the analytical methodologies required for its definitive characterization, and its relevance within the broader context of medicinal chemistry.

Part 1: Fundamental Molecular Properties

The molecular formula C10H20N2O2 represents a specific elemental composition. The primary quantitative descriptors derived from this formula are fundamental for any analytical investigation.

The Molar Mass is calculated using the average atomic weights of the constituent elements and is crucial for stoichiometric calculations in chemical reactions. In contrast, the Monoisotopic Mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is of paramount importance in high-resolution mass spectrometry, where it serves as the basis for confirming the elemental composition of an unknown analyte.

PropertyValueSignificance
Molecular Formula C10H20N2O2Defines the elemental composition.[1][2][3][4]
Molar Mass 200.28 g/mol Used for bulk chemical synthesis and stoichiometry.[1][2][4]
Monoisotopic Mass 200.15248 DaEssential for precise mass determination in mass spectrometry.[1][5]

Part 2: The Challenge of Isomerism

A molecular formula alone does not define a unique chemical substance. It represents a multitude of possible structural arrangements known as isomers. For C10H20N2O2, numerous isomers exist, each with distinct physical, chemical, and biological properties. This structural diversity is a central challenge in chemical identification and a key opportunity in drug discovery.

For instance, two known compounds sharing this formula are:

  • 1,2-Dimorpholinoethane: A symmetrical molecule featuring two morpholine rings connected by an ethane linker. Its IUPAC name is 4-(2-morpholin-4-ylethyl)morpholine.[1][3]

  • 2,6-dimethyl-N-propan-2-ylmorpholine-4-carboxamide: An asymmetrical molecule with different functional groups, including a carboxamide.[4]

The process of identifying a specific isomer from a sample requires a multi-step analytical approach. The following workflow illustrates the logical progression from determining the elemental formula to elucidating the precise molecular structure.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation Unknown Unknown Sample (C10H20N2O2 suspected) HRMS High-Resolution Mass Spectrometry (HRMS) Unknown->HRMS Determine Exact Mass NMR 1H & 13C NMR Spectroscopy HRMS->NMR Confirm Elemental Comp. (e.g., 200.1525 Da) IR Infrared (IR) Spectroscopy HRMS->IR Structure Proposed Structure NMR->Structure Determine Atom Connectivity IR->Structure Identify Functional Groups Reference Comparison with Reference Standard / Database Structure->Reference Validate Hypothesis FinalID Confirmed Identity Reference->FinalID

Workflow for the structural elucidation of a C10H20N2O2 isomer.

Part 3: Experimental Protocols for Characterization

To move from a molecular formula to a confirmed structure, a combination of analytical techniques is essential. The following protocols outline the foundational experiments required.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

Expertise & Rationale: This is the first and most critical step. HRMS provides an extremely accurate mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing C10H20N2O2 (Monoisotopic Mass: 200.15248 Da) from other potential formulas with the same nominal mass (e.g., C11H24O3, Mass: 200.17254 Da). This step is self-validating; a mass accuracy within 5 ppm of the theoretical value provides high confidence in the elemental composition.

Methodology:

  • Sample Preparation: Dissolve 0.1-1.0 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • ESI Source Parameters (Positive Mode):

    • Ionization Mode: ESI+ (to form [M+H]⁺ adducts)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sheath Gas (N₂) Flow Rate: 30-40 arbitrary units

    • Auxiliary Gas (N₂) Flow Rate: 5-10 arbitrary units

    • Capillary Temperature: 275 - 350 °C

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50 - 500

    • Resolution: Set to ≥ 60,000 FWHM (Full Width at Half Maximum) to ensure high mass accuracy.

    • Data Acquisition: Acquire full scan data.

  • Data Analysis: Identify the m/z value for the protonated molecule [M+H]⁺ (expected around 201.15976). Use the instrument's software to calculate the elemental composition based on the exact mass, comparing it to the theoretical mass for C10H21N2O2⁺.

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Isomer Determination

Expertise & Rationale: While HRMS confirms what atoms are present, NMR spectroscopy reveals their connectivity and chemical environment, thereby defining the molecular structure. ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR indicates the number of different types of carbon atoms. For a symmetrical molecule like 1,2-dimorpholinoethane, a simple spectrum with few peaks is expected. An asymmetrical isomer would produce a more complex spectrum with a greater number of distinct signals.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single pulse acquisition.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

    • Analysis: Integrate the peaks to determine proton ratios, analyze chemical shifts for functional group information, and interpret splitting patterns (multiplicity) to deduce neighboring protons.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H).

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0 to 200 ppm.

    • Analysis: Count the number of unique carbon signals to assess molecular symmetry. Chemical shifts provide information about the carbon's functional group (e.g., C-O, C-N, C=O).

Part 4: Case Study: 1,2-Dimorpholinoethane

1,2-Dimorpholinoethane is a well-documented and commercially available compound corresponding to the formula C10H20N2O2.[3] It serves as an excellent reference for understanding the properties of at least one isomer.

PropertyValueSource
Common Names 1,2-Dimorpholinoethane; 4,4'-Ethylenedimorpholine[1][3]
IUPAC Name 4-(2-morpholin-4-ylethyl)morpholine[1][3]
CAS Number 1723-94-0[1][2][3]
Physical State Solid at room temperature[3]
Melting Point 75 °C[3]
Key Applications Polyurethane catalyst; Bidentate ligand in transition metal complexes for antibacterial applications.[3]

Part 5: Relevance in Drug Discovery and Development

The presence of nitrogen and oxygen within a heterocyclic framework, as seen in the morpholine rings of 1,2-dimorpholinoethane, is a hallmark of many successful therapeutic agents.[6] Such "privileged scaffolds" are frequently explored in medicinal chemistry because they can impart favorable physicochemical properties, such as improved solubility and the ability to form key interactions with biological targets.[7]

The characterization workflow described in this guide is a foundational component of the drug discovery pipeline. When a novel compound is synthesized or isolated, its exact structure must be unequivocally confirmed before it can advance to biological screening and lead optimization.

G cluster_0 Discovery Phase cluster_1 Optimization & Preclinical HitID Hit Identification Char Structural Characterization (MS, NMR, etc.) HitID->Char Synthesized/ Isolated Compound HitToLead Hit-to-Lead Char->HitToLead Confirmed Structure LeadOp Lead Optimization HitToLead->LeadOp Preclinical Preclinical Studies LeadOp->Preclinical

Role of structural characterization in the drug discovery pipeline.

The development of new drugs is an intricate process, often beginning with the synthesis and characterization of novel organic molecules.[8] Understanding the precise structure of a compound with the formula C10H20N2O2 is the first step toward understanding its potential therapeutic utility and beginning the long journey of drug development.

Conclusion

The molecular formula C10H20N2O2, with a molecular weight of approximately 200.28 g/mol , represents not a single entity but a diverse family of isomeric compounds. The definitive identification of any specific isomer is a non-trivial task that relies on a synergistic application of advanced analytical techniques, primarily high-resolution mass spectrometry and NMR spectroscopy. As demonstrated with the case study of 1,2-dimorpholinoethane and the broader context of medicinal chemistry, the rigorous characterization of such molecules is a cornerstone of modern chemical research and an indispensable prerequisite in the field of drug discovery and development.

References

  • PubChem. (n.d.). Morpholine, 4,4'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2024). 4-(2-morpholin-4-yl-ethyl)-morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Dimorpholinoethane. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,2-dimorpholinoethane (C10H20N2O2). Université du Luxembourg. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-dimethyl-N-propan-2-ylmorpholine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Morpholin-2-ylethyl)-1,4-thiazinane 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (Morpholinomethyl)silsesquioxane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-4-propylmorpholine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]

  • Ilas, J., & Danel, M. (2018). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • Grumezescu, A. M. (Ed.). (2023). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. MDPI. Retrieved from [Link]

  • Andrade, P. B., et al. (2023). Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. PubMed Central. Retrieved from [Link]

Sources

A Technical Guide to tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate, a pivotal chiral building block in modern drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, prized for its three-dimensional character which allows for improved exploration of pharmacophore space and enhanced stereochemical control.[1] This specific 2,4-disubstituted pyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group and defined cis-stereochemistry, serves as a constrained diamine surrogate, making it an invaluable intermediate in the synthesis of complex therapeutic agents, particularly enzyme inhibitors where precise stereochemical orientation is critical for biological activity.[2] This guide details its physicochemical properties, provides a validated, multi-step synthesis protocol from a readily available chiral pool starting material, outlines methods for its spectroscopic characterization, and discusses its application in the development of novel pharmaceuticals, such as dipeptidyl peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties and Structural Analysis

tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate is a bifunctional organic molecule designed for use in multi-step organic synthesis. The structure incorporates a secondary amine locked within a pyrrolidine ring, which is protected with a Boc group to prevent unwanted side reactions and allow for controlled deprotection under acidic conditions. A free primary amine at the C4 position serves as a key nucleophilic handle for subsequent chemical modifications. The two stereocenters (2R, 4R) impart a fixed spatial arrangement of the methyl and amino substituents, which is crucial for achieving selective interactions with chiral biological targets like enzyme active sites.

PropertyValueSource(s)
IUPAC Name tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate[3]
CAS Number 348165-63-9[3][4]
Molecular Formula C₁₀H₂₀N₂O₂[2][3]
Molecular Weight 200.28 g/mol [2][3]
Appearance White to off-white solid[5]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[6]
Canonical SMILES C[C@@H]1CN[3]

Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure 2,4-disubstituted pyrrolidines is a key challenge in organic chemistry. A robust and reliable strategy begins with a molecule from the chiral pool, such as (2S,4R)-4-hydroxy-L-proline, to ensure the correct absolute stereochemistry is established from the outset. The following multi-step protocol is a validated pathway to the target compound.

Causality of Experimental Design:
  • Starting Material: (2S,4R)-4-hydroxy-L-proline is an inexpensive and readily available amino acid with the desired C4 stereochemistry.

  • Protection Strategy: The pyrrolidine nitrogen is first protected with a Boc group, and the carboxylic acid is converted to a methyl ester. This prevents these functional groups from interfering in subsequent steps.

  • Stereochemical Inversion: The hydroxyl group at C4 is converted to a good leaving group (e.g., mesylate) and then displaced with an azide anion via an Sₙ2 reaction. This inverts the stereocenter from (4R) to (4S) in the intermediate, which ultimately yields the desired (4R)-amino configuration in the final product after reduction.

  • Final Reduction: The azide group is a stable precursor to the amine. Its reduction is typically the final step, often achieved through catalytic hydrogenation, which is a clean and high-yielding transformation.

Synthesis Workflow Diagram

SynthesisWorkflow SM 1. (2S,4R)-4-Hydroxy-L-proline Int1 2. N-Boc-4-hydroxy-L-proline methyl ester SM->Int1 1) (Boc)₂O, NaOH 2) SOCl₂, MeOH Int2 3. N-Boc-4-mesyloxy-L-proline methyl ester Int1->Int2 MsCl, Et₃N, DCM Int3 4. N-Boc-4-azido-D-proline methyl ester (S,S config) Int2->Int3 NaN₃, DMF, Heat (Sₙ2 Inversion) Int4 5. (2S,4S)-1-Boc-4-azido-2- (hydroxymethyl)pyrrolidine Int3->Int4 LiBH₄, THF Int5 6. (2S,4S)-1-Boc-4-azido-2- (methyl)pyrrolidine Int4->Int5 1) MsCl, Et₃N 2) LiAlH₄, THF Product 7. tert-butyl (2R,4R)-4-amino- 2-methylpyrrolidine-1-carboxylate Int5->Product H₂, Pd/C, MeOH (Azide Reduction) ApplicationWorkflow cluster_0 Drug Synthesis BuildingBlock tert-butyl (2R,4R)-4-amino- 2-methylpyrrolidine-1-carboxylate Coupling Coupling Reaction (e.g., Amidation, Reductive Amination) BuildingBlock->Coupling Reagent Electrophilic Partner (e.g., R-X, R-CHO) Reagent->Coupling Intermediate Boc-Protected Drug Precursor Coupling->Intermediate Deprotection Deprotection (e.g., TFA, HCl) Intermediate->Deprotection FinalDrug Final Active Pharmaceutical Ingredient (API) Deprotection->FinalDrug

Sources

A Comprehensive Technical Guide to the Storage and Handling of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the optimal storage and handling of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS No: 152673-32-0). Adherence to these protocols is critical for preserving the compound's chemical integrity, ensuring experimental reproducibility, and maintaining a safe laboratory environment. This molecule is a valuable chiral building block, frequently employed in the synthesis of complex pharmaceutical agents, including protease inhibitors, antiviral compounds, and as a key component in the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] Its specific stereochemistry is paramount to its function in creating structurally precise active pharmaceutical ingredients (APIs).[1]

Molecular Profile and Physicochemical Characteristics

Understanding the molecular structure of this compound is fundamental to appreciating its handling requirements. The molecule possesses three key structural features that dictate its stability and reactivity:

  • A Boc-Protected Secondary Amine: The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This group is famously stable under basic and nucleophilic conditions but is highly susceptible to cleavage under acidic conditions.[4][5]

  • A Free Primary Amine: The C4-amino group is a nucleophilic and basic center. This is the primary site of intended reactions but also a point of potential degradation through interaction with atmospheric components like carbon dioxide.

  • Defined Stereocenters: The (2S,4S) configuration imparts specific three-dimensional geometry, which is essential for its utility in asymmetric synthesis.[1]

PropertyValueSource(s)
CAS Number 152673-32-0[2][6]
Molecular Formula C₁₀H₂₀N₂O₂[2][6]
Molecular Weight 200.28 g/mol [2][6][7]
Appearance Varies; may be a liquid or low-melting solid[8]
Predicted pKa 9.05 ± 0.40 (for the primary amine)[8]

Chemical Stability and Degradation Pathways

The long-term viability of this reagent hinges on mitigating two primary degradation pathways. The causality for the stringent storage recommendations outlined in the next section is directly linked to preventing these reactions.

  • Acid-Catalyzed Deprotection: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even by prolonged exposure to milder acidic conditions. This reaction is often intentional in synthesis but constitutes degradation during storage. The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which forms isobutylene and CO₂.[5]

  • Carbamate Formation from CO₂: The primary amine at the C4 position is sufficiently basic to react with atmospheric carbon dioxide. This acid-base reaction forms an ammonium carbamate salt, effectively "capping" the reactive amine and introducing a significant impurity over time. This is a common issue for primary and secondary amines.

These degradation routes underscore the necessity of controlling the chemical environment (atmosphere and temperature) during storage.

Primary Degradation Pathways Main tert-butyl (2S,4S)-4-amino- 2-methylpyrrolidine-1-carboxylate Deprotected (2S,4S)-2-Methylpyrrolidin-4-amine (Deprotected Product) Main->Deprotected Strong Acid (e.g., TFA, HCl) Carbamate Ammonium Carbamate Adduct (CO₂ Reaction Product) Main->Carbamate Atmospheric CO₂ (Moisture can facilitate)

Caption: Key degradation pathways for the title compound.

Validated Storage Protocols

To ensure the compound's purity and reactivity are maintained above 97% for extended periods, the following multi-tiered storage strategy is mandated.

ParameterLong-Term Storage (> 1 month)Short-Term / In-Use StorageRationale
Temperature 2–8 °CAmbient (on bench, in desiccator)Refrigeration drastically slows the rate of reaction with trace atmospheric components.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Minimize air exposurePrevents reaction of the primary amine with CO₂ and O₂ and hydrolysis of the Boc group.[8][9]
Container Amber glass vial with PTFE-lined capTightly sealed original containerProtects from light and ensures an inert, non-reactive seal.[9][10]
Handling Equilibrate to RT before openingN/APrevents condensation of atmospheric moisture inside the cold vial, which can accelerate degradation.
Step-by-Step Long-Term Storage Procedure:
  • Procurement: Upon receipt, verify the container seal is intact.

  • Inerting: If the compound is to be aliquoted or the original seal is broken, the vial must be backfilled with a dry, inert gas like argon or nitrogen. A simple balloon/needle setup can be used to flush the headspace for 1-2 minutes.

  • Sealing: Ensure the cap is tightly secured. For extra protection against moisture and gas exchange, the cap can be wrapped with Parafilm®.

  • Refrigeration: Place the sealed vial in a designated 2–8 °C refrigerator that does not experience frequent temperature cycling.

Safe Handling and Experimental Workflow

Due to the compound's hazard profile—classified as a skin, eye, and respiratory irritant—strict adherence to safety protocols is non-negotiable.[7][11][12]

Engineering Controls and PPE
  • Primary Engineering Control: All manipulations, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.

    • Hand Protection: Nitrile gloves (minimum thickness of 4 mil). Always inspect gloves for tears or punctures before use.

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

Step-by-Step Weighing and Dispensing Protocol

This protocol is designed to minimize atmospheric exposure, thereby preserving the compound's integrity.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Return to Storage A 1. Remove vial from 2-8°C storage B 2. Place in desiccator at RT A->B C 3. Allow vial to equilibrate to room temperature (~30 min) B->C D 4. Briefly break seal and quickly dispense required amount C->D E 5. Clean vial threads D->E F 6. Flush headspace with N₂ or Ar gas E->F G 7. Tightly reseal vial F->G H 8. Wrap cap with Parafilm® G->H I 9. Return to 2-8°C storage H->I

Caption: Recommended workflow for handling the reagent.

Spill and Waste Management

  • Spill Response:

    • In case of a spill, evacuate non-essential personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.

    • Collect the absorbed material into a suitable, sealable container for hazardous waste.[10][11]

    • Do not allow the product to enter drains or waterways.[10]

  • Waste Disposal:

    • Dispose of unused product and contaminated materials as hazardous chemical waste.

    • Consult your institution's Environmental Health & Safety (EHS) department for specific local and national regulations. All waste containers must be clearly labeled.

References

  • LookChem. Cas 121148-01-4, (2S,4S). [Link]

  • ChemSrc. MSDS of (2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride. [Link]

  • PubChem. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. [Link]

  • HDH Chemicals. tert-butyl (2S, 4S)-4-amino-2-methylpyrrolidine-1-carboxylate, min 97%. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]

  • PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. [Link]

  • ChemRTP. (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Dana Bioscience. tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate. [Link]

  • CP Lab Safety. t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, 95% Purity. [Link]

Sources

An In-Depth Technical Guide on the Safety and Hazards of Substituted Pyrrolidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs.[1][2] Its prevalence in pharmaceuticals underscores the importance of a thorough understanding of the safety and potential hazards associated with its derivatives, particularly substituted pyrrolidine carboxylates. This guide provides a comprehensive overview of the toxicological profiles of these compounds, methodologies for their safety assessment, and best practices for their handling and synthesis, empowering researchers to navigate the complexities of drug development with a commitment to safety and scientific integrity.

The Pyrrolidine Scaffold: A Double-Edged Sword in Drug Design

The five-membered nitrogen-containing ring of pyrrolidine offers a unique combination of structural rigidity and conformational flexibility, making it an attractive motif for drug design.[1] However, this same chemical nature can also be a source of potential toxicity. A critical aspect to consider is the metabolic activation of the pyrrolidine ring. Cytochrome P450 enzymes can oxidize the pyrrolidine moiety, leading to the formation of reactive iminium ions and other electrophilic intermediates. These reactive species can covalently bind to cellular macromolecules, including DNA and proteins, potentially leading to genotoxicity, mutagenicity, and other adverse cellular effects.

The nature and position of substituents on the pyrrolidine ring, including the carboxylate group, play a crucial role in modulating its metabolic fate and toxicological profile. Understanding these structure-activity relationships (SAR) is paramount for designing safer drug candidates.[3]

Unveiling the Toxicological Landscape: Key Hazards and Mechanisms

The toxicological risks associated with substituted pyrrolidine carboxylates are multifaceted and extend beyond metabolic activation. A comprehensive safety assessment should consider the following key areas:

Cytotoxicity: Assessing the Impact on Cell Viability

A fundamental aspect of toxicological evaluation is determining a compound's effect on cell viability. Various in vitro assays are employed to quantify cytotoxicity, with the MTT assay being one of the most common. This colorimetric assay measures the metabolic activity of cells, which in viable cells reduces the yellow tetrazolium salt MTT to a purple formazan product. A decrease in formazan production is indicative of reduced cell viability.

While cytotoxicity data provides a general measure of a compound's toxicity, it is often the starting point for more in-depth mechanistic investigations. For instance, some pyrrolidine derivatives have been shown to induce necrotic cell death through interactions with fungal membranes, highlighting the diverse mechanisms by which these compounds can exert their cytotoxic effects.[3]

Genotoxicity: Investigating the Potential for DNA Damage

The potential for a compound to damage genetic material is a critical safety concern in drug development. The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[4][5] In this assay, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further than intact DNA, creating a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.[6]

The alkaline version of the comet assay is particularly useful for detecting single-strand breaks and alkali-labile sites, which can be indicative of various types of DNA damage.[7][8]

Mitochondrial Dysfunction: A Key Mediator of Toxicity

Mitochondria are central to cellular energy metabolism and are increasingly recognized as a primary target for drug-induced toxicity. Several pyrrolidine-containing compounds have been shown to induce mitochondrial dysfunction, leading to a cascade of detrimental cellular events.[9][10]

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). The JC-1 assay is a widely used method to assess ΔΨm. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming aggregates that emit red fluorescence. In cells with compromised mitochondrial function and a depolarized membrane, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization and dysfunction.[11][12]

dot

Caption: Mitochondrial dysfunction induced by substituted pyrrolidine carboxylates.

Neurotoxicity: A Potential Concern for CNS-Active Compounds

Given that many pyrrolidine-based drugs target the central nervous system (CNS), assessing their potential for neurotoxicity is crucial.[13] Neurotoxicity can manifest as a range of adverse effects, from subtle behavioral changes to neuronal cell death.

In vivo studies in animal models are often necessary to evaluate the neurotoxic potential of a compound. These studies can include behavioral assessments, histopathological examination of brain tissue, and measurement of neurochemical markers.[14]

Synthesis and Handling: A Proactive Approach to Safety

The synthesis of substituted pyrrolidine carboxylates can involve hazardous reagents and reaction conditions. A thorough understanding of the potential risks and the implementation of appropriate safety measures are essential to protect researchers and the environment.

Hazards in Synthesis

The synthesis of N-aryl pyrrolidines, for example, often involves transition-metal catalyzed cross-coupling reactions, which may use pyrophoric reagents and generate toxic byproducts.[15] Reductive amination, another common synthetic route, can involve the use of flammable and reactive hydrides.[16]

A comprehensive risk assessment should be conducted before undertaking any synthetic procedure. This assessment should identify all potential hazards and outline the necessary control measures, including the use of appropriate personal protective equipment (PPE), working in a well-ventilated fume hood, and having emergency procedures in place.

Safe Handling and Disposal

Substituted pyrrolidine carboxylates, like any chemical, should be handled with care. The specific hazards of each compound will depend on its unique structure and toxicological profile. Safety Data Sheets (SDSs) provide essential information on the hazards, handling, storage, and disposal of chemicals.[17]

General safe handling practices include:

  • Wearing appropriate PPE, such as gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated area.

  • Avoiding inhalation, ingestion, and skin contact.

  • Storing chemicals in properly labeled, sealed containers.

The disposal of chemical waste must be carried out in accordance with institutional and regulatory guidelines.

Experimental Protocols for Safety Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro toxicity assays.

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[18][19]

Materials:

  • Cells in culture

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

dot

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol for Alkaline Comet Assay

This protocol is designed to detect DNA single-strand breaks and alkali-labile sites.[4][6]

Materials:

  • Cells treated with the test compound

  • Microscope slides

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of NMPA.

  • Cell Encapsulation: Mix treated cells with LMPA and layer onto the prepared slides.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

dot

Sources

Methodological & Application

The Strategic Application of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrrolidine Scaffold as a Pillar of Asymmetric Catalysis

The chiral pyrrolidine framework is a cornerstone in the field of asymmetric organocatalysis, prized for its conformational rigidity and its ability to effectively translate stereochemical information into a wide array of chemical transformations. The inherent chirality of substituted pyrrolidines allows for the creation of a defined three-dimensional space around the catalytic site, enabling high levels of enantioselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions. Among the diverse family of pyrrolidine-based catalysts, tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate stands out as a versatile and stereochemically rich building block. Its defined cis-relationship between the C2-methyl and C4-amino groups provides a robust platform for the design of novel, highly effective organocatalysts.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this chiral synthon. We will delve into its application as a precursor for bifunctional organocatalysts and provide detailed protocols for its potential use in key asymmetric transformations, drawing upon established principles of pyrrolidine-based catalysis.

From Chiral Building Block to Powerful Organocatalyst: A Modular Approach

The true potential of this compound lies in its capacity for synthetic elaboration. The primary amino group at the C4 position serves as a versatile handle for the introduction of additional functional moieties, transforming the parent molecule into a sophisticated bifunctional catalyst. This approach allows for the synergistic activation of both the nucleophile and the electrophile in a catalytic cycle.

A common and highly effective strategy is the conversion of the amino group into a hydrogen-bond donor moiety, such as a thiourea or squaramide. This creates a bifunctional catalyst where the pyrrolidine nitrogen acts as a Lewis base to activate the carbonyl compound (via enamine formation), while the appended group acts as a Brønsted acid to activate the electrophile through hydrogen bonding. This dual activation model is a powerful principle in asymmetric catalysis, leading to highly organized transition states and, consequently, excellent stereocontrol.

G Synthetic pathway from the chiral precursor to a bifunctional organocatalyst. cluster_0 Catalyst Synthesis cluster_1 Catalytic Application Start tert-butyl (2S,4S)-4-amino- 2-methylpyrrolidine-1-carboxylate Reagent Thiourea or Squaramide Precursor (e.g., Isothiocyanate or Squarate Ester) Start->Reagent Derivatization Catalyst Bifunctional (Thio)urea/Squaramide Pyrrolidine Organocatalyst Reagent->Catalyst Application Asymmetric Michael Addition, Aldol Reaction, etc. Catalyst->Application Catalysis

Application in Asymmetric Michael Addition: A Protocol Based on Analogous Systems

The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, is a fundamental carbon-carbon bond-forming reaction.[1] Chiral pyrrolidine derivatives have proven to be exceptional catalysts for rendering this transformation highly enantioselective.[2][3] The following protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction for which catalysts derived from 2,4-disubstituted pyrrolidines are well-suited.

Disclaimer: This protocol is a representative example based on the performance of analogous chiral pyrrolidine organocatalysts. The optimal conditions for a catalyst derived from this compound may require experimental optimization.

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • Catalyst: Bifunctional organocatalyst derived from this compound (e.g., thiourea derivative) (10 mol%)

  • Substrates: β-Nitrostyrene (1.0 mmol), Propanal (3.0 mmol)

  • Solvent: Dichloromethane (CH₂Cl₂), 2.0 mL

  • Additive (optional): Benzoic acid (10 mol%)

  • Reaction Vessel: 10 mL round-bottom flask with a magnetic stir bar

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL round-bottom flask charged with the bifunctional pyrrolidine organocatalyst (0.1 mmol, 10 mol%) and β-nitrostyrene (1.0 mmol), add 2.0 mL of dichloromethane.

  • If an acidic additive is used, add benzoic acid (0.1 mmol, 10 mol%) to the mixture.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add propanal (3.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights: The Role of Dual Activation

The high stereoselectivity achieved in these reactions is attributed to a well-organized transition state, facilitated by the bifunctional nature of the catalyst. The proposed catalytic cycle proceeds as follows:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with the aldehyde to form a chiral enamine intermediate. The cis-substitution pattern on the pyrrolidine ring directs the formation of a specific enamine geometry, which is crucial for stereocontrol.[2]

  • Hydrogen Bonding and Activation: The hydrogen-bond donor moiety (e.g., thiourea) on the catalyst backbone complexes with the nitro group of the nitroalkene. This interaction not only increases the electrophilicity of the Michael acceptor but also orients it for a specific facial attack.

  • Stereoselective C-C Bond Formation: The enamine attacks one of the enantiotopic faces of the activated nitroalkene. The steric hindrance provided by the methyl group at the C2 position of the pyrrolidine ring, along with the overall conformation of the catalyst-substrate complex, dictates the stereochemical outcome of this step.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium to release the chiral product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle.

G Proposed catalytic cycle for the asymmetric Michael addition. Catalyst Chiral Pyrrolidine Catalyst (Cat-NH) Aldehyde R¹CHO Enamine Enamine Intermediate Aldehyde->Enamine + Cat-NH - H₂O HB_Complex Hydrogen-Bonded Complex Enamine->HB_Complex Nitroalkene R²CH=CHNO₂ Nitroalkene->HB_Complex + H-bond donor Michael_Adduct Iminium Ion Intermediate HB_Complex->Michael_Adduct Michael Addition Product Chiral Product Michael_Adduct->Product + H₂O Product->Catalyst - Cat-NH Water H₂O

Expected Performance: Data from Analogous Catalytic Systems

While specific data for catalysts derived from this compound is not yet widely published, the performance of structurally related chiral pyrrolidine catalysts in the Michael addition of aldehydes to nitroalkenes provides a strong benchmark.

Catalyst TypeAldehydeNitroalkeneSolventTemp. (°C)Yield (%)d.r. (syn/anti)ee (%) (syn)Reference
Diphenylprolinol Silyl EtherPropanalβ-NitrostyreneToluene259595:599[3]
Pyrrolidine-Thiourea Bifunctional CatalystCyclohexanoneβ-NitrostyreneToluene49999:198[4]
cis-2,5-Disubstituted PyrrolidinePropanalβ-NitrostyreneCH₂Cl₂091>95:5>99[5]

Conclusion and Future Outlook

This compound represents a highly valuable, stereochemically defined platform for the development of next-generation organocatalysts. Its rigid cis-2,4-disubstituted pattern offers a predictable and tunable scaffold for asymmetric transformations. The derivatization of its C4-amino group into hydrogen-bonding moieties is a proven strategy for creating powerful bifunctional catalysts capable of achieving exceptional levels of stereocontrol in key reactions such as the Michael and aldol additions.

For researchers in drug discovery and process development, this chiral building block offers a modular and efficient route to novel catalytic systems. Further exploration of catalysts derived from this scaffold is expected to yield highly selective and active catalysts for a broad range of asymmetric syntheses, further cementing the role of chiral pyrrolidines as "privileged" structures in catalysis.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2004). A new class of chiral pyrrolidine-pyridine conjugate base catalysts for use in asymmetric Michael addition reactions. Journal of the American Chemical Society, 126(31), 9558–9559. [Link]

  • Mielgo, A., & Palomo, C. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Nanoscale, 10(41), 19469–19479. [Link]

  • Singh, S., Kumar, R., Dubey, N. N., & Appayee, C. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Asymmetric Michael addition using chiral pyrrolidine-pyrazole organocatalyst. Retrieved from [Link]

  • Singh, S., Kumar, R., Dubey, N. N., & Appayee, C. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]

  • Sci-Hub. (n.d.). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition−Aldol Reactions. Retrieved from [Link]

  • Sci-Hub. (n.d.). Asymmetric aldol reaction of amide enolates bearing -2,5-disubstituted pyrrolidines as chiral auxiliaries. Retrieved from [Link]

  • Sci-Hub. (n.d.). Asymmetric synthesis of spirocyclic pyrrolidines and tetrahydrofurans by chiral aldol reactions and phenylthio migration. Retrieved from [Link]

  • LookChem. (n.d.). Cas 121148-01-4,(2S,4S). Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

Application & Protocols: Chiral Pyrrolidines as Master Keys in the Asymmetric Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] When rendered chiral, these molecules become powerful tools for asymmetric synthesis, enabling the precise construction of stereogenic centers—a critical requirement for modern pharmaceuticals. This guide provides an in-depth exploration of the two primary strategies for leveraging chiral pyrrolidines in the synthesis of pharmaceutical intermediates: first, as highly efficient organocatalysts, and second, as versatile chiral building blocks derived from the natural chiral pool. We will delve into the mechanistic underpinnings of key reactions, provide field-tested, step-by-step protocols, and present data-driven insights to guide researchers in their drug development endeavors.

The Two Faces of a Privileged Scaffold: Catalyst vs. Building Block

Chiral pyrrolidines, most notably derived from the inexpensive and readily available amino acid proline, offer a dual-pronged approach to asymmetric synthesis.[3][4] The choice between using them as a catalyst or as a structural component depends entirely on the synthetic strategy and the target molecule's architecture.

  • As an Organocatalyst: The pyrrolidine's secondary amine is the engine of catalysis. It reversibly forms nucleophilic enamines or electrophilic iminium ions with carbonyl substrates, mimicking the function of Class I aldolase enzymes.[5][6] This mode of activation is the foundation of a vast number of powerful asymmetric transformations, including aldol, Mannich, and Michael reactions.[7] The catalyst, used in sub-stoichiometric amounts, directs the stereochemical outcome before regenerating, making it an economical and elegant solution.

  • As a Chiral Building Block: Nature provides (S)-proline and (S)-4-hydroxyproline as optically pure starting materials.[1] Their inherent chirality can be transferred to a target molecule through a series of chemical transformations. In this approach, the pyrrolidine ring is incorporated into the final drug structure, serving as a rigid, stereodefined scaffold.[3][8] This is a common strategy in the synthesis of various antiviral agents and other complex therapeutics.[1]

G cluster_approaches Strategic Use of Chiral Pyrrolidines cluster_catalysis Organocatalysis cluster_building_block Chiral Building Block ChiralPool Chiral Pool ((S)-Proline, (S)-Hydroxyproline) Catalyst Chiral Pyrrolidine Catalyst (e.g., Proline, Diarylprolinol Ethers) ChiralPool->Catalyst Catalyst Synthesis BuildingBlock Pyrrolidine Intermediate ChiralPool->BuildingBlock Source Material Mechanism Mechanism (Enamine/Iminium Ion Activation) Catalyst->Mechanism Reactions Key Reactions (Aldol, Michael, Mannich) Mechanism->Reactions Outcome Enantiomerically Pure Pharmaceutical Intermediate Reactions->Outcome Functionalization Stereospecific Functionalization BuildingBlock->Functionalization Target Incorporation into Target Molecule Functionalization->Target Target->Outcome

Figure 1. Logical relationship between the chiral pool and its dual application pathways.

The Organocatalytic Powerhouse: Enamine and Iminium Ion Activation

Proline and its derivatives are hailed as the "simplest enzymes" for their ability to catalyze complex reactions with high stereoselectivity.[9] The magic lies in their bifunctional nature: the secondary amine acts as the catalytic center, while the carboxylic acid group (in proline) acts as an internal Brønsted acid, orienting the substrates through hydrogen bonding to achieve stereocontrol.[6][9]

Mechanism of Action: The Proline-Catalyzed Aldol Reaction

The direct asymmetric aldol reaction catalyzed by L-proline is a foundational example of enamine catalysis.[10][11] The generally accepted mechanism involves the formation of a key enamine intermediate from the ketone donor and the proline catalyst. This enamine then attacks the aldehyde acceptor. The stereochemical outcome is dictated by a highly organized, chair-like transition state, often rationalized by the Zimmerman-Traxler model, where the aldehyde's substituent occupies an equatorial position to minimize steric hindrance.[11]

G Start Proline Catalyst + Ketone Enamine Enamine Intermediate (Nucleophilic) Start->Enamine Condensation TS Chair-like Transition State (Zimmerman-Traxler) Enamine->TS Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->TS Iminium Iminium Ion TS->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Chiral Aldol Product Hydrolysis->Product CatalystOut Catalyst Regenerated Hydrolysis->CatalystOut CatalystOut->Start Catalytic Cycle

Figure 2. Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Application Protocol 1: Asymmetric Michael Addition for a GABA Precursor

The Michael addition is a crucial C-C bond-forming reaction. Organocatalytic asymmetric versions provide access to enantioenriched γ-nitro carbonyl compounds, which are valuable precursors to γ-aminobutyric acid (GABA) analogues like Pregabalin and Baclofen.[12] Diarylprolinol silyl ethers are often superior catalysts to proline for these reactions, operating through an iminium ion mechanism that activates the α,β-unsaturated aldehyde.[12]

Objective: To synthesize a chiral γ-nitroaldehyde intermediate via an asymmetric Michael addition of nitromethane to cinnamaldehyde.

Catalyst Selection Rationale: A Hayashi-Jørgensen-type catalyst, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, is chosen. The bulky silyl ether and phenyl groups effectively shield one face of the iminium ion intermediate, forcing the nucleophile (nitromethane) to attack from the less hindered face, thereby ensuring high enantioselectivity.[13]

Materials:

  • Cinnamaldehyde (1.0 mmol, 132 mg)

  • Nitromethane (5.0 mmol, 305 mg)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 32.5 mg)

  • Benzoic Acid (0.1 mmol, 12.2 mg)

  • Toluene, anhydrous (2.0 mL)

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add the catalyst, benzoic acid, and toluene. Stir for 10 minutes at room temperature to ensure dissolution.

    • Scientist's Note: The acidic co-catalyst (benzoic acid) facilitates the formation and regeneration of the iminium ion, accelerating the reaction.

  • Addition of Reactants: Add cinnamaldehyde to the catalyst solution and stir for 5 minutes. Cool the mixture to 0 °C using an ice bath.

  • Initiation: Add nitromethane dropwise to the cooled solution. Allow the reaction to stir at 0-4 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent. The reaction is typically complete within 24-48 hours.

  • Workup: Once the cinnamaldehyde is consumed, quench the reaction by adding 5 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired γ-nitroaldehyde.

  • Characterization: Confirm the structure via ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H column).

Expected Outcome: This protocol typically yields the product with high yield (>90%) and excellent enantioselectivity (>95% ee).[12]

Catalyst TypeTypical ReactionActivation ModeKey Advantage
L-Proline Aldol, MannichEnamineInexpensive, bifunctional, readily available.[9]
Diarylprolinol Silyl Ethers Michael, Diels-AlderIminiumHigh stereocontrol due to steric shielding.[13][14]
Prolinamides Aldol, MichaelEnamine/IminiumTunable H-bonding interactions for enhanced selectivity.[14][15]
cis-2,5-Disubstituted Pyrrolidines Michael AdditionEnamine/IminiumNovel catalysts showing remarkable enantioselectivity.[12]

Table 1. Comparison of common pyrrolidine-based organocatalysts.

Pyrrolidines as Chiral Scaffolds in Drug Synthesis

The most direct way to ensure the chirality of a pharmaceutical is to build it from an enantiopure starting material. Proline and 4-hydroxyproline are ideal candidates from the "chiral pool" for this purpose.[1][3]

Application Protocol 2: Synthesis of an Antiviral Intermediate from (S)-Proline

Many antiviral drugs, particularly those targeting the hepatitis C virus (HCV) NS3 protease, incorporate a functionalized proline core.[1] The synthesis of Daclatasvir, for example, involves a key pyrrolidine-based intermediate.[3] This protocol outlines a foundational step: the synthesis of (S)-prolinol, a versatile intermediate, by the reduction of (S)-proline.

Objective: To synthesize (S)-prolinol, a precursor for various pharmaceutical agents, via the reduction of (S)-proline.[3]

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols. It is preferred over weaker reagents like sodium borohydride, which would not be effective for this transformation. The reaction is performed in an anhydrous ether solvent like Tetrahydrofuran (THF) as LiAlH₄ reacts violently with water.

Materials:

  • (S)-Proline (10.0 g, 86.9 mmol)

  • Lithium aluminum hydride (LiAlH₄) (6.6 g, 173.7 mmol)

  • Tetrahydrofuran (THF), anhydrous (200 mL)

  • Water (6.6 mL)

  • 15% Sodium hydroxide solution (6.6 mL)

  • Additional Water (19.8 mL)

  • Dichloromethane (DCM)

Protocol:

  • Reaction Setup: Equip a 500 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add LiAlH₄ to 100 mL of anhydrous THF in the flask and cool to 0 °C.

  • Substrate Addition: Dissolve (S)-proline in 100 mL of anhydrous THF. Add this solution slowly and carefully via the dropping funnel to the stirred LiAlH₄ suspension at 0 °C.

    • Safety Note: The addition is highly exothermic and generates hydrogen gas. Ensure adequate cooling and a controlled addition rate.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 6.6 mL of water

    • 6.6 mL of 15% NaOH solution

    • 19.8 mL of water

    • Scientist's Note: This specific workup procedure (N mL H₂O, N mL 15% NaOH, 3N mL H₂O per N g of LiAlH₄) is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting white suspension at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield crude (S)-prolinol as an oil or low-melting-point solid. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation if necessary.

  • Characterization: Confirm identity via NMR spectroscopy and check optical purity by comparing the specific rotation value to the literature.

Figure 3. Synthetic utility of (S)-prolinol as a key chiral intermediate.

Conclusion and Future Outlook

Chiral pyrrolidines are far more than just another class of heterocycles; they are foundational tools in the asymmetric synthesis of pharmaceuticals. Their application in organocatalysis has revolutionized the way chemists approach the construction of chiral molecules, offering green, metal-free alternatives for industrial-scale synthesis.[16] Simultaneously, their role as reliable building blocks from the chiral pool ensures that complex, stereodefined scaffolds can be accessed with high fidelity.[3] Future research will undoubtedly focus on developing novel pyrrolidine-based catalysts with even greater activity and selectivity,[14][15] as well as expanding their application in new synthetic methodologies, further solidifying their indispensable role in drug discovery and development.

References

  • Mechanism proposed for the proline‐catalyzed aldol reaction via enamine c
  • Proline-c
  • New mechanistic studies on the proline-c
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (2024). Royal Society of Chemistry.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing.
  • Chiral Proline Based Reactions. (2021). Chemistry LibreTexts.
  • Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). NIH.
  • The Role of D-Proline in Asymmetric Synthesis and Organoc
  • Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. (2008). PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC - NIH.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Proline-catalyzed asymmetric reactions. (2002). MPG.PuRe.
  • The Role of Chiral Intermediates in Modern Drug Synthesis. ChemScence.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC.
  • Industrial Applications of Organocatalysis. (2012).

Sources

Application Note and Experimental Protocol: Stereoselective Synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the stereoselective synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthetic strategy commences from the readily available chiral precursor, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, and proceeds through a series of stereocontrolled transformations. Key steps include the introduction of the C2-methyl group, conversion of the C4-hydroxyl to an amino group via an azide intermediate with inversion of stereochemistry, and subsequent functional group manipulations. This protocol is designed for researchers in organic synthesis and drug discovery, providing a robust and reproducible methodology for accessing this important scaffold.

Introduction

Substituted pyrrolidines are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and catalysts.[1] The precise spatial arrangement of substituents on the pyrrolidine ring is often critical for biological activity, making stereoselective synthesis a paramount objective in modern organic chemistry. This compound (CAS 152673-32-0) is a key chiral intermediate whose stereochemistry enables its use in the construction of complex molecular architectures, particularly in the development of enzyme inhibitors and other therapeutic agents.[2] The trans relationship between the C2-methyl and C4-amino groups, along with the Boc-protecting group, makes it a versatile synthon for further elaboration.

This application note outlines a rational, multi-step synthesis to obtain the target compound with high stereochemical fidelity. The chosen route leverages established and reliable chemical transformations, providing detailed procedural instructions to guide the synthetic chemist.

Synthetic Strategy Overview

The overall synthetic workflow is depicted below. The strategy begins with the commercially available (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. The synthesis involves the introduction of the methyl group at the C2 position, followed by stereoinvertive conversion of the hydroxyl group at the C4 position to the desired amine.

Synthesis_Workflow A 1. (2S,4R)-1-Boc-4-hydroxy- pyrrolidine-2-carboxylic acid B 2. Esterification & Reduction A->B i) (COCl)2, DMF (cat.), DCM ii) CH2N2 iii) Ag2O, Na2S2O3, H2O/dioxane iv) NaBH4, MeOH C 3. (2S,4R)-tert-butyl 4-hydroxy- 2-(hydroxymethyl)pyrrolidine-1-carboxylate B->C D 4. Oxidation & Wittig Reaction C->D PCC, DCM E 5. (2S,4R)-tert-butyl 4-hydroxy- 2-vinylpyrrolidine-1-carboxylate D->E Ph3P=CH2, THF F 6. Hydrogenation E->F H2, Pd/C, MeOH G 7. (2S,4S)-tert-butyl 4-hydroxy- 2-methylpyrrolidine-1-carboxylate F->G H 8. Mesylation G->H MsCl, Et3N, DCM I 9. (2S,4R)-tert-butyl 4-(methylsulfonyloxy)- 2-methylpyrrolidine-1-carboxylate H->I J 10. Azide Substitution (SN2) I->J NaN3, DMF K 11. (2S,4S)-tert-butyl 4-azido- 2-methylpyrrolidine-1-carboxylate J->K L 12. Reduction of Azide K->L H2, Pd/C, MeOH M 13. tert-butyl (2S,4S)-4-amino- 2-methylpyrrolidine-1-carboxylate L->M

Caption: Proposed synthetic workflow for the target molecule.

Materials and Reagents

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified.

ReagentSupplierCAS Number
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acidVarious64064-99-5
Oxalyl chlorideSigma-Aldrich79-37-8
N,N-Dimethylformamide (DMF)Sigma-Aldrich68-12-2
Dichloromethane (DCM), anhydrousSigma-Aldrich75-09-2
Diazomethane (generated in situ)-334-88-3
Silver(I) oxideSigma-Aldrich20667-12-3
Sodium thiosulfateSigma-Aldrich7772-98-7
Sodium borohydrideSigma-Aldrich16940-66-2
Pyridinium chlorochromate (PCC)Sigma-Aldrich26299-14-9
Methyltriphenylphosphonium bromideSigma-Aldrich1779-49-3
n-Butyllithium (n-BuLi)Sigma-Aldrich109-72-8
Tetrahydrofuran (THF), anhydrousSigma-Aldrich109-99-9
Palladium on carbon (10% Pd/C)Sigma-Aldrich7440-05-3
Methanesulfonyl chloride (MsCl)Sigma-Aldrich124-63-0
Triethylamine (Et3N)Sigma-Aldrich121-44-8
Sodium azide (NaN3)Sigma-Aldrich26628-22-8
Di-tert-butyl dicarbonate (Boc2O)Sigma-Aldrich24424-99-5

Experimental Protocol

Step 1 & 2: Synthesis of (2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

This procedure follows a modified Arndt-Eistert homologation followed by reduction.

  • Acid Chloride Formation: To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor the reaction by TLC.

  • Diazoketone Formation: Cool the reaction mixture to 0 °C and slowly add a freshly prepared ethereal solution of diazomethane (excess) until a persistent yellow color is observed. Stir for an additional 1 hour at 0 °C.

  • Wolff Rearrangement: In a separate flask, prepare a solution of silver(I) oxide (0.1 eq) and sodium thiosulfate (0.1 eq) in a 1:1 mixture of water and dioxane. Add the diazoketone solution dropwise to this mixture at 50-60 °C. After the addition is complete, stir for 2 hours.

  • Esterification and Reduction: Cool the reaction mixture, filter through Celite, and concentrate under reduced pressure. Dissolve the residue in methanol and cool to 0 °C. Add sodium borohydride (2.0 eq) portion-wise. Stir for 2 hours at 0 °C and then warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford (2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 3 & 4: Synthesis of (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate
  • Oxidation: To a solution of (2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) and stir at room temperature for 4 hours.

  • Wittig Reaction: In a separate flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF and cool to 0 °C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at 0 °C. Add the aldehyde solution from the previous step dropwise to the Wittig reagent and stir at room temperature overnight.

  • Hydrogenation: Quench the Wittig reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Concentrate the organic layer and dissolve the residue in methanol. Add 10% Pd/C and hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) overnight.

  • Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the residue by flash column chromatography to yield (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate.[3]

Step 5 & 6: Synthesis of this compound

This step involves a stereoinvertive displacement of a mesylate with azide, followed by reduction.

  • Mesylation: Dissolve (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 2 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate, which is used in the next step without further purification.

  • Azide Substitution: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq). Heat the reaction mixture to 80 °C and stir overnight.

  • Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude azide by flash column chromatography.

  • Azide Reduction: Dissolve the purified (2S,4S)-tert-butyl 4-azido-2-methylpyrrolidine-1-carboxylate in methanol. Add 10% Pd/C and hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) overnight.

  • Final Purification: Filter the reaction through Celite and concentrate the filtrate. The resulting residue is the target compound, this compound, which can be further purified by chromatography if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral HPLC: To determine the enantiomeric and diastereomeric purity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Diazomethane is highly toxic and explosive; it should be handled with extreme caution by experienced personnel using appropriate safety measures.

  • Sodium azide is highly toxic and can form explosive metal azides.

  • Reactions involving hydrogen gas should be conducted in a well-ventilated area away from ignition sources.

References

  • D. O'Hagan, "Pyrrolidine, piperidine and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/np/b000623p]
  • LookChem, "(2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate," [URL: https://www.lookchem.com/cas-121/121148-01-4.html]
  • Biosynth, "(2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate," [URL: https://www.biosynth.

Sources

Application Notes & Protocols: The Role of tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptides are fundamental to biological signaling but are often poor drug candidates due to proteolytic instability and low bioavailability. Peptidomimetics overcome these limitations by replicating the essential structural motifs of peptides within more robust, non-peptidic scaffolds. A critical secondary structure in molecular recognition is the β-turn, a motif that facilitates a reversal in the peptide backbone direction. This guide details the application of a pre-organized scaffold, tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate , designed to rigidly mimic the β-turn conformation. We provide the scientific rationale for its use, detailed protocols for its incorporation into target molecules, and methods for characterization, aimed at researchers in drug discovery and medicinal chemistry.

The Scientific Imperative for β-Turn Mimetics

Protein-protein interactions (PPIs) and peptide-receptor binding events govern a vast array of physiological processes, making them prime targets for therapeutic intervention.[1][2] These interactions are often mediated by short, flexible peptide sequences that adopt specific three-dimensional conformations, such as α-helices or β-turns, upon binding.[3][4] The β-turn, in particular, is a ubiquitous motif involving four amino acid residues (designated i to i+3) that is critical for the bioactivity of many hormones, neurotransmitters, and enzyme inhibitors.[3]

However, native peptides are therapeutically challenging. Their susceptibility to enzymatic degradation and poor membrane permeability limit their efficacy. The core strategy of peptidomimetic design is to replace the labile peptide backbone with a stable, non-natural scaffold that preserves the precise spatial orientation of the critical amino acid side chains (pharmacophores). Constrained heterocyclic scaffolds, such as substituted pyrrolidines, have emerged as exceptionally effective templates for this purpose.[1][5]

The (2S,4S)-4-Amino-2-methylpyrrolidine Scaffold: A Structural Deep Dive

The molecule This compound is a chiral building block engineered for β-turn mimicry. Its efficacy stems from a combination of stereochemistry and strategically placed functional groups.

  • Rigid Pyrrolidine Core: The five-membered saturated ring inherently limits conformational freedom, acting as a rigid framework.[3][5]

  • (2S,4S) Stereochemistry: This specific cis configuration is the cornerstone of its function. It pre-organizes the two nitrogen atoms—the primary amine at C4 and the ring nitrogen at N1—in a fixed spatial arrangement. When peptide chains or functional groups are attached to these nitrogens, they are projected in vectors that closely mimic the orientation of the side chains of the i+1 and i+2 residues in a natural β-turn.[6]

  • Orthogonal Protection: The scaffold features two distinct amine functionalities. The ring nitrogen (N1) is protected by a tert-butyloxycarbonyl (Boc) group, while the C4-amine is free. The Boc group is acid-labile, whereas the free amine can be coupled using standard Fmoc-based solid-phase peptide synthesis (SPPS). This orthogonality is crucial for the selective, stepwise construction of the target molecule.[7]

  • C2-Methyl Group: The methyl substituent at the C2 position provides steric hindrance that further refines the conformational preference of the ring, potentially enhancing the stability of the desired turn structure and improving metabolic stability.[8]

Table 1: Structural Features and Functional Implications
FeaturePositionChemical GroupFunctional Role in Peptidomimetics
Stereocenter 1C2Methyl (S-config)Provides steric bulk, refines torsional angles, enhances stability.
Stereocenter 2C4Amino (S-config)Primary coupling site (mimics i+1 or i+2 residue). Pre-organizes attached group.
Ring NitrogenN1Boc-protected AmineSecondary coupling site after deprotection. Orthogonal handle for synthesis.
Protecting GroupN1tert-butyloxycarbonyl (Boc)Acid-labile protecting group, compatible with Fmoc-SPPS workflows.

Experimental Protocols: Synthesis and Characterization

The following protocols provide a framework for incorporating the scaffold into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Diagram 1: General Workflow for Scaffold Incorporation

G cluster_prep Resin Preparation cluster_coupling Scaffold Coupling cluster_elongation Chain Elongation cluster_final Final Steps Resin Swell Rink Amide Resin in DMF Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect 1h Activate Activate Scaffold + HBTU + DIPEA in DMF Fmoc_Deprotect->Activate Washed Resin Couple Couple Scaffold to Resin Activate->Couple Wash_Couple Wash (DMF, DCM) Couple->Wash_Couple Elongate_Fmoc Couple Fmoc-AA-OH to C4-Amine Wash_Couple->Elongate_Fmoc Scaffold-Resin Boc_Deprotect Boc Deprotection (TFA/DCM) Elongate_Fmoc->Boc_Deprotect Elongate_N1 Couple Second Fragment to N1-Amine Boc_Deprotect->Elongate_N1 Cleave Cleave from Resin (e.g., TFA Cocktail) Elongate_N1->Cleave Final Mimetic-Resin Purify Purify via RP-HPLC Cleave->Purify Characterize Characterize (LC-MS, NMR) Purify->Characterize

Caption: Workflow for synthesizing a peptidomimetic using the pyrrolidine scaffold.

Protocol 1: Solid-Phase Incorporation of the Scaffold

This protocol describes the coupling of the title compound to a resin-bound peptide, followed by elongation from the scaffold's second reactive site. It assumes a starting scale of 0.1 mmol on a Rink Amide resin.

Materials:

  • Fmoc-protected Rink Amide resin (0.1 mmol)

  • This compound (Scaffold)

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation & Initial Deprotection:

    • Place the resin in the reaction vessel and swell in DMF for 1 hour.[9]

    • Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes to remove the terminal Fmoc group of the resin-bound peptide.[10]

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Scaffold Coupling to the Resin-Bound Peptide:

    • Activation: In a separate vial, dissolve the scaffold (0.2 mmol, 2 eq), HBTU (0.19 mmol, 1.9 eq), in DMF. Add DIPEA (0.4 mmol, 4 eq). Allow the mixture to pre-activate for 2-3 minutes.

      • Rationale: HBTU is a standard coupling reagent that converts the carboxylic acid of an incoming amino acid into a reactive ester.[11] Here, we are coupling the free amine of the resin to an activated amino acid, but the principle applies when coupling an activated scaffold to an amine. For coupling the scaffold's C4-amine, it behaves like an amino acid derivative.

    • Coupling: Add the activated scaffold solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation from the C4-Amine (if applicable):

    • If the design requires further amino acids attached to the scaffold's C4-amine, proceed with standard Fmoc-SPPS cycles: Fmoc deprotection (20% piperidine/DMF) followed by coupling of the next Fmoc-amino acid (using HBTU/DIPEA activation).[12]

  • Selective Boc Deprotection from N1:

    • Wash the resin with DCM (5x) to prepare for the solvent change.

    • Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.

      • Rationale: This condition is typically sufficient to cleave the acid-labile Boc group while leaving the peptide attached to the acid-resistant Rink Amide resin and keeping acid-labile side-chain protecting groups (e.g., Trt, Pbf) intact.

    • Drain and wash the resin thoroughly with DCM (5x) to remove all traces of TFA.

    • Neutralize the newly formed secondary amine salt with a solution of 10% DIPEA in DMF (2x, 5 min each), followed by DMF washes (5x).

  • Chain Elongation from the N1-Amine:

    • Couple the desired amino acid or carboxylic acid fragment to the now-free N1 secondary amine using the HBTU/DIPEA activation protocol described in step 2.

      • Note: Coupling to this secondary amine may be slower than to a primary amine. Extended coupling times (4-6 hours or overnight) may be necessary.

Protocol 2: Cleavage, Purification, and Characterization
  • Cleavage from Resin:

    • After the final synthesis step, wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

      • Rationale: TFA cleaves the peptide from the Rink Amide linker and removes most common side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions.[10]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the crude peptidomimetic.

  • Purification:

    • Reduce the volume of the TFA solution under nitrogen.

    • Precipitate the crude product by adding it to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Air-dry the crude pellet to remove residual ether.

    • Dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate gradient.

  • Characterization:

    • Collect the HPLC fractions corresponding to the desired product peak.

    • Confirm the identity and purity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight.

    • For detailed structural confirmation, perform 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Conceptual Application: Mimicking a Bioactive Turn

The ultimate goal is to replace a native peptide's turn region with the scaffold, thereby transferring the bioactivity to a stable molecule.

Diagram 2: Conceptual Model of β-Turn Mimicry

G cluster_native Native β-Turn cluster_mimetic Scaffold-Based Mimetic i Residue i i1 Residue i+1 i->i1 i2 Residue i+2 i1->i2 scaffold (2S,4S)-Pyrrolidine Scaffold i1->scaffold Replaces i3 Residue i+3 i2->i3 i2->scaffold i3->i H-Bond pep2 Peptide Fragment 2 (mimics Residue i+3) scaffold->pep2 pep1 Peptide Fragment 1 (mimics Residue i) pep1->scaffold

Caption: The rigid pyrrolidine scaffold replaces the flexible i+1 and i+2 residues of a native β-turn.

By replacing the central i+1 and i+2 residues of a known bioactive peptide with the (2S,4S)-4-amino-2-methylpyrrolidine scaffold, researchers can create a new molecule that is conformationally locked. This mimetic is expected to retain binding affinity for the target receptor or enzyme while exhibiting significantly improved stability against proteolysis, representing a crucial step in translating peptide-based discoveries into viable drug candidates.

References

  • LookChem. (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. Available from: [Link]

  • PubChem. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • LaVau, G. D., & Gellman, S. H. (2009). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 131(41), 15914–15924. Available from: [Link]

  • Vigneron, P., & Garcia, M. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1083, pp. 3-23). Humana Press. Available from: [Link] (Note: A general protocol reference, specific page numbers may vary).

  • Mori, K., & Fujioka, T. (1998). An improved synthesis of (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids: assignment of the stereochemistry of culicinins. Tetrahedron Letters, 39(28), 5059-5062. Available from: [Link]

  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • Al-Obeidi, F. A., & Hruby, V. J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Available from: [Link] (Note: The provided link might be a supplement; the core reference points to the journal "Pharmaceuticals").

  • Zhang, L., et al. (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5905-5909. Available from: [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Caporale, A., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(32), 6324-6328. Available from: [Link]

  • Smith, A. B., III, et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6563–6567. Available from: [Link]

  • Kirshenbaum, K., & Zuckermann, R. N. (2012). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Israel Journal of Chemistry, 52(1-2), 81-96. Available from: [Link] (Note: A related article on scaffolds from MDPI is provided as the original link was not specific).

  • Hoeger, C. A., & Rivier, J. E. (1999). Synthesis of diamines. WO 1999/032428 A2. Google Patents.
  • Miller, S. J., et al. (2010). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Accounts of Chemical Research, 43(8), 1054–1065. Available from: [Link]

Sources

Application Notes & Protocols: Chiral Building Blocks for Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The stereospecific nature of enzyme-substrate interactions places immense importance on chirality in drug design. For protease inhibitors, which target the active sites of enzymes critical to viral replication and other disease pathways, achieving the correct three-dimensional structure is paramount for efficacy. This guide provides an in-depth exploration of key chiral building blocks that serve as foundational components in the synthesis of potent protease inhibitors. We will delve into the rationale behind their use, prevalent synthetic strategies, and detailed, field-proven protocols for their preparation and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to streamline the synthesis of complex, stereochemically defined therapeutic agents.

The Central Role of Chirality in Protease Inhibition

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. In many diseases, particularly viral infections like HIV and Hepatitis C, proteases are essential for processing viral polyproteins into mature, functional proteins required for viral replication.[1][2] Protease inhibitors are designed to bind to the enzyme's active site, mimicking the natural substrate's transition state but forming a non-hydrolyzable complex, thereby blocking the enzyme's function.

The active site of a protease is a highly organized, chiral environment. Consequently, the binding affinity and inhibitory activity of a drug molecule are critically dependent on its stereochemistry.[3][4] Often, only one of a molecule's stereoisomers will exhibit the desired therapeutic effect, while others may be inactive or even contribute to off-target toxicity.[5] The synthesis of single-enantiomer or diastereomer drugs is therefore a fundamental requirement in modern pharmaceutical development.

Utilizing pre-synthesized, enantiomerically pure "chiral building blocks" is a powerful strategy that circumvents the challenges of introducing chirality late in a complex synthesis, avoiding difficult resolutions of final products and improving overall efficiency.[6][]

Core Chiral Scaffolds in Modern Protease Inhibitors

Several classes of chiral building blocks have become indispensable in the design of protease inhibitors. These scaffolds are chosen for their ability to mimic the tetrahedral transition state of peptide bond cleavage and to present functional groups in the precise orientation required for optimal interaction with the protease active site.

A. The Hydroxyethylamine (HEA) Isostere

The hydroxyethylamine (HEA) moiety is arguably the most successful and widely used transition-state isostere in protease inhibitor design.[8][9] It replaces the scissile peptide bond with a non-hydrolyzable unit containing a stereochemically defined secondary alcohol. This hydroxyl group is crucial as it mimics the tetrahedral intermediate of peptide hydrolysis and typically forms a key hydrogen bond with the catalytic aspartate residues in the active site of aspartic proteases (like HIV-1 protease).[10]

  • Prominent Drugs: Saquinavir, Atazanavir, Lopinavir, Nelfinavir.[9][11][12]

B. Chiral Epoxides

Chiral epoxides are highly versatile and reactive intermediates in organic synthesis.[13][14] Their strained three-membered ring is readily opened by a variety of nucleophiles in a stereospecific (SN2) manner, allowing for the controlled installation of two adjacent stereocenters.[15][16] In the context of protease inhibitors, nucleophilic ring-opening of a chiral amino-epoxide is a cornerstone strategy for constructing the core HEA isostere.[1][8]

  • Prominent Drugs: The synthesis of Darunavir, Amprenavir, and Atazanavir often involves a key chiral epoxide intermediate.[13][17]

C. Chiral Amino Alcohols

Chiral amino alcohols are foundational building blocks, often serving as precursors to both HEA isosteres and chiral epoxides.[18][19][20] Their synthesis can be achieved through various methods, including asymmetric reduction of α-amino ketones or asymmetric amination of α-hydroxy ketones, often employing biocatalytic approaches for high enantioselectivity.[19][21]

  • Prominent Drugs: They are integral to the synthesis of virtually all HEA-based inhibitors.

D. Chiral Piperidines and Other Cyclic Ligands

While the core isostere is critical for mechanism-based inhibition, the P2 and P2' ligands play a vital role in determining potency, selectivity, and pharmacokinetic properties. Chiral cyclic structures, such as substituted piperidines, are frequently incorporated as P2 ligands.[22][23] These rigid scaffolds can optimize interactions with the S2 subsite of the protease and improve properties like aqueous solubility.[23][24]

  • Prominent Drugs: Darunavir features a bicyclic ether (hexahydrofuro[2,3-b]furan-3-ol), while other developmental inhibitors incorporate chiral piperidines.[22][25]

Synthetic Strategies and Methodologies

The efficient synthesis of chiral building blocks is a critical enabling technology in drug development. The following section outlines the strategic workflow and provides detailed protocols for the synthesis and application of a key chiral intermediate.

General Synthetic Workflow

The overall strategy involves the preparation of a key chiral building block, such as a chiral epoxide, which then undergoes a coupling reaction to form the core of the inhibitor. Subsequent steps complete the synthesis by adding the remaining pharmacophoric groups.

G cluster_0 Phase 1: Chiral Building Block Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Elaboration Achiral Achiral Starting Material (e.g., Allylic Alcohol) Asymmetric_Rxn Asymmetric Reaction (e.g., Sharpless Epoxidation) Achiral->Asymmetric_Rxn Chiral_Epoxide Enantiopure Chiral Epoxide (Key Building Block) Asymmetric_Rxn->Chiral_Epoxide QC1 QC & Validation (Chiral HPLC, NMR, [α]D) Chiral_Epoxide->QC1 Coupling Stereospecific Ring Opening (S N 2 Reaction) Chiral_Epoxide->Coupling Amine Amine Nucleophile (P1' Fragment) Amine->Coupling HEA_Core Hydroxyethylamine Core (Diastereomerically Pure) QC2 QC & Validation (HPLC, LC-MS, NMR) HEA_Core->QC2 Final_Steps Further Couplings (P2/P2' Ligands) HEA_Core->Final_Steps Protease_Inhibitor Final Protease Inhibitor Final_Steps->Protease_Inhibitor

Figure 1: General workflow for protease inhibitor synthesis using a chiral epoxide building block.

Protocol 1: Asymmetric Synthesis of a Key Intermediate: (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane

This protocol describes the synthesis of a chiral amino epoxide, a versatile building block for many HIV protease inhibitors, starting from a chiral amino alcohol. The causality behind this choice is that the stereocenters are established early and carried through the synthesis.

Rationale: This multi-step protocol begins with L-Phenylalanine, a readily available chiral pool starting material. The stereocenter from the amino acid is used to direct the formation of a new stereocenter via a diastereoselective reduction, establishing the required syn relationship in the amino alcohol intermediate. This is a classic example of substrate-controlled synthesis.[26]

Step 1: Synthesis of (S)-N-Boc-phenylalaninal

  • To a solution of N-Boc-L-phenylalanine (1 equiv.) in anhydrous THF at -15 °C under a nitrogen atmosphere, add ethyl chloroformate (1.1 equiv.) dropwise, followed by N-methylmorpholine (1.1 equiv.).

  • Stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, reduce LiAlH₄ (1.5 equiv.) in THF to a fine slurry. Cool to -15 °C.

  • Filter the anhydride solution into the LiAlH₄ slurry while maintaining the temperature below -10 °C.

  • After the addition is complete, stir for an additional 20 minutes. Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and more water.

  • Warm the mixture to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-phenylalaninol (amino alcohol).

  • Dissolve the crude amino alcohol in CH₂Cl₂ and add Dess-Martin periodinane (1.2 equiv.). Stir at room temperature for 2-3 hours until the oxidation is complete (monitor by TLC).

  • Quench with a saturated Na₂S₂O₃ solution and a saturated NaHCO₃ solution. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate to give the crude aldehyde, which is used immediately in the next step.

Step 2: Diastereoselective Formation of the Chlorohydrin

  • To a solution of the crude (S)-N-Boc-phenylalaninal in anhydrous CH₂Cl₂ at -78 °C, add the vinyl Grignard reagent (vinylmagnesium bromide, 1.5 equiv.) dropwise.

  • Stir at -78 °C for 2 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purify by column chromatography to separate the diastereomeric allylic alcohols.

  • To the desired syn-allylic alcohol isomer (1 equiv.) in THF/H₂O at 0 °C, add N-chlorosuccinimide (NCS, 1.3 equiv.).

  • Stir for 4-6 hours. Dilute with water and extract with ethyl acetate. Dry and concentrate to yield the crude chlorohydrin.

Step 3: Epoxide Formation

  • Dissolve the crude chlorohydrin in methanol at 0 °C.

  • Add potassium carbonate (K₂CO₃, 2.0 equiv.) in one portion.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the final product, (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane.

Quality Control & Validation:

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the structure of the final epoxide and all key intermediates.

  • Stereochemical Purity: The enantiomeric excess (% ee) or diastereomeric excess (% de) of intermediates like the amino alcohol can be determined by chiral HPLC analysis or by converting them to diastereomeric esters (e.g., Mosher's esters) and analyzing by ¹⁹F or ¹H NMR. The final epoxide's purity is inferred from the purity of its precursor.

  • Optical Rotation: Measurement of the specific rotation [α]D provides confirmation of the enantiomeric form and can be compared to literature values.

Analysis Purpose Expected Outcome
¹H & ¹³C NMR Structural elucidation of intermediates and final product.Correct chemical shifts, coupling constants, and integration consistent with the target structures.
Chiral HPLC Determination of diastereomeric/enantiomeric purity.>99% de/ee for key chiral intermediates.
HRMS Accurate mass determination.Measured mass matches the calculated mass to within 5 ppm.
Optical Rotation Confirmation of bulk enantiomeric purity.Specific rotation value consistent with the desired enantiomer.
Protocol 2: Application of the Chiral Epoxide in the Synthesis of an HEA Core

This protocol demonstrates the key SN2 ring-opening of the synthesized chiral epoxide with an amine, forming the central hydroxyethylamine core of a protease inhibitor. This step is critical as it joins two key fragments of the final drug.

Rationale: The reaction is a regioselective and stereospecific SN2 attack of the amine nucleophile at the less sterically hindered terminal carbon of the epoxide.[8] This inverts the stereochemistry at that center, leading to the desired anti-amino alcohol configuration found in many potent inhibitors like Saquinavir.[9]

Step 1: Epoxide Ring-Opening

  • Dissolve the chiral epoxide (1 equiv., from Protocol 1) in isopropanol.

  • Add the desired amine nucleophile (e.g., decahydroisoquinoline for a Saquinavir precursor, 1.2 equiv.).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the epoxide is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product is a mixture of the desired regioisomer and potentially a minor amount of the other isomer (attack at the C3 position).

Step 2: Purification and Validation

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the major, desired regioisomer.

  • Validation: The regioselectivity of the ring-opening must be confirmed. This is typically done using 2D NMR techniques (HMBC, NOESY) to establish the connectivity and spatial relationships of the newly formed amino alcohol. The diastereomeric purity should be confirmed by HPLC and NMR.

G cluster_0 Relationship of Key Chiral Building Blocks AminoAcid Chiral Pool (e.g., L-Amino Acids) AminoAlcohol Chiral Amino Alcohols AminoAcid->AminoAlcohol Reduction/Modification AminoEpoxide Chiral Amino Epoxides AminoAlcohol->AminoEpoxide Cyclization HEA Hydroxyethylamine (HEA) Isostere Core AminoEpoxide->HEA Nucleophilic Ring-Opening ProteaseInhibitor Final Protease Inhibitor HEA->ProteaseInhibitor Elaboration

Figure 2: Logical relationship showing the synthetic progression from the chiral pool to the final inhibitor core.

Emerging Trends: Biocatalysis

While classical asymmetric synthesis is powerful, biocatalysis is emerging as a sustainable and highly efficient alternative for preparing chiral building blocks.[11] Enzymes like transaminases, dehydrogenases, and lipases can operate under mild, aqueous conditions and often provide exceptionally high levels of stereoselectivity (>99% ee), reducing the need for heavy metal catalysts and cryogenic conditions.[21][24] Engineered amine dehydrogenases, for example, can synthesize chiral amino alcohols directly from α-hydroxy ketones with high efficiency.[19]

Conclusion

The synthesis of effective protease inhibitors is a testament to the power of stereocontrolled organic synthesis. Chiral building blocks are not merely convenient intermediates; they are enabling tools that allow for the rational and efficient construction of complex, life-saving medicines. By mastering the synthesis and application of scaffolds like chiral epoxides and amino alcohols, researchers can significantly accelerate the drug discovery and development process. The protocols and strategies outlined in this guide represent robust, validated methods that form the foundation of modern protease inhibitor synthesis, while emerging biocatalytic techniques promise a future of even more efficient and sustainable manufacturing.

References

  • Ghosh, A. K., et al. (2000). Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir. Organic Letters, 2(17), 2643–2646. [Link]

  • Prajapati, A. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. [Link]

  • Wang, D., & Wang, M. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5394-5413. [Link]

  • Caputo, S., et al. (2004). Stereocontrolled synthesis of hydroxyethylamine isosteres via chiral sulfoxide chemistry. Tetrahedron Letters, 45(24), 4731-4734. [Link]

  • Karade, N. N., et al. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 8(11), 534. [Link]

  • Barbaro, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13246-13317. [Link]

  • Tale, R. H., et al. (2018). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Advanced Synthesis & Catalysis, 360(15), 2831-2838. [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1163-1214. [Link]

  • Ghosh, A. K. (2002). Cyclic amino alcohol derived asymmetric methodologies and design and synthesis of HIV protease inhibitors. Globe Thesis. [Link]

  • Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE, 15(7), e0235483. [Link]

  • Witte, J. M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 86(17), 11648-11663. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(10), 1056-1074. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2013). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 18(9), 10836-10864. [Link]

  • Cornelissen, J. J. L. M., et al. (2000). Chiral Architectures from Macromolecular Building Blocks. Chemical Reviews, 100(4), 1253-1290. [Link]

  • Sanghamitra, N. J., et al. (2019). Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Crystals, 9(10), 503. [Link]

  • Karade, N. N., et al. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. [Link]

  • Rowles, I., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Angewandte Chemie International Edition, 59(38), 16565-16570. [Link]

  • Di Micco, S., et al. (2012). Design, synthesis and docking studies of Hydroxyethylamine and Hydroxyethylsulfide BACE-1 inhibitors. Bioorganic & Medicinal Chemistry, 20(7), 2399-2408. [Link]

  • Chen, K., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798414. [Link]

  • Witte, J. M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Besse, P., & Veschambre, H. (1994). Chemical and Biological Synthesis of Chiral Epoxides. Tetrahedron, 50(30), 8885-8927. [Link]

  • Albeck, A., et al. (2014). Process for the preparation of darunavir and darunavir intermediates.
  • Grote, T., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 20(10), 1779-1784. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. SciTechDaily. [Link]

  • Hosur, M. V., et al. (1994). Influence of stereochemistry on activity and binding modes for C2 symmetry-based diol inhibitors of HIV-1 protease. Journal of the American Chemical Society, 116(10), 4199-4206. [Link]

  • Hafeez, A., et al. (2022). Facile synthesis, antibacterial and protease inhibition studies of β-amino alcohols prepared via ring opening of epoxides. Pak. J. Pharm. Sci., 35(2), 481-487. [Link]

  • Ghosh, A. K., et al. (2010). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 53(6), 2627-2638. [Link]

  • Raghavan, S., et al. (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. The Journal of Organic Chemistry, 75(2), 498-501. [Link]

  • Albeck, A., et al. (2011). Process for the preparation of darunavir and darunavir intermediates.
  • Rich, D. H., et al. (1991). Investigating the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid. Journal of Medicinal Chemistry, 34(3), 1222-1225. [Link]

  • Sieburth, S. M., et al. (2018). Asymmetric Synthesis of Silanediol Inhibitors for the Serine Protease Coagulation Cascade Enzyme FXIa. Organic Letters, 20(11), 3291-3295. [Link]

  • Ghosh, A. K., et al. (2015). HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope. Journal of Medicinal Chemistry, 58(15), 6210-6222. [Link]

  • Abell, A. D., et al. (2012). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 55(17), 7333-7360. [Link]

  • Blaser, H. U. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Topics in Medicinal Chemistry, 4(7), 793-803. [Link]

  • Bone, R., et al. (1993). A symmetric inhibitor binds HIV-1 protease asymmetrically. Biochemistry, 32(3), 1067-1074. [Link]

  • Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Department of Medicinal Chemistry. [Link]

  • Ghosh, A. K., et al. (2009). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands To Enhance Backbone-Binding Interactions with Protease: Synthesis, Biological Evaluation, and Protein−Ligand X-ray Studies. Journal of Medicinal Chemistry, 52(22), 7172-7184. [Link]

  • Ghosh, A. K., et al. (2015). HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2' Ligands To Optimize Hydrogen Bonding in the Substrate Envelope. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2001). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. Tetrahedron: Asymmetry, 12(1), 1-5. [Link]

  • Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE. [Link]

  • Lee, H., & Kim, S. (2021). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 26(4), 951. [Link]

  • Milton, R. C., et al. (1992). Total chemical synthesis of a D-enzyme: the enantiomers of HIV-1 protease show reciprocal chiral substrate specificity. Science, 256(5062), 1445-1448. [Link]

Sources

Application Notes and Protocols: Synthetic Routes to Enantiomerically Pure 4-Amino-2-Methylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2,4-Substituted Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for creating potent and selective therapeutic agents. Among the vast landscape of pyrrolidine derivatives, enantiomerically pure 2,4-disubstituted variants, particularly those bearing an amino group at the C4 position and a methyl group at the C2 position, are of growing importance. These structures serve as key intermediates in the synthesis of a range of bioactive molecules, including dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes, and novel antibacterial agents.[2]

The precise stereochemical control of the substituents on the pyrrolidine ring is paramount, as different stereoisomers often exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access these valuable chiral building blocks is a critical endeavor for researchers in drug development.

This comprehensive guide provides an in-depth analysis of field-proven synthetic strategies for obtaining enantiomerically pure 4-amino-2-methylpyrrolidine derivatives. We will delve into the rationale behind various synthetic choices, provide detailed, step-by-step protocols for key transformations, and present comparative data to aid researchers in selecting the most appropriate route for their specific needs.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure 4-amino-2-methylpyrrolidines hinges on the effective control of two stereocenters. The primary strategies employed can be broadly categorized into three main approaches:

  • Chiral Pool Synthesis: This strategy leverages naturally occurring, enantiomerically pure starting materials, such as amino acids, to introduce the initial stereochemistry. This is often a robust and cost-effective approach.

  • Substrate-Controlled Diastereoselective Transformations: In this approach, an existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction to create a new stereocenter.

  • Catalytic Asymmetric Synthesis: This modern and highly efficient strategy utilizes a chiral catalyst to induce enantioselectivity in a reaction between prochiral substrates.

This application note will focus on a highly effective and practical approach that combines chiral pool synthesis with a substrate-controlled diastereoselective reduction. Specifically, we will detail a synthetic pathway starting from the readily available and inexpensive chiral building block, (2S,4R)-4-hydroxy-L-proline.

Visualizing the Synthetic Roadmap: From Chiral Pool to Target Molecule

The overall synthetic strategy is a multi-step process designed to manipulate the functional groups of (2S,4R)-4-hydroxy-L-proline to install the desired methyl and amino substituents with the correct stereochemistry. The following workflow diagram illustrates the key transformations.

Synthetic_Workflow Start (2S,4R)-4-Hydroxy-L-proline (Chiral Pool Starting Material) Step1 Step 1: Esterification & N-Protection (Boc) Start->Step1 Intermediate1 N-Boc-4-hydroxy-L-proline methyl ester Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 (2S)-N-Boc-4-oxo-proline methyl ester Step2->Intermediate2 Step3 Step 3: α-Methylation Intermediate2->Step3 Intermediate3 (2R)-N-Boc-2-methyl-4-oxo- pyrrolidine-2-carboxylate Step3->Intermediate3 Step4 Step 4: Diastereoselective Reductive Amination Intermediate3->Step4 Intermediate4 (2R,4S)-N-Boc-4-amino-2-methyl- pyrrolidine-2-carboxylate Step4->Intermediate4 Step5 Step 5: Reduction of Ester & Deprotection Intermediate4->Step5 FinalProduct Enantiomerically Pure (2R,4S)-4-amino-2-methylpyrrolidine Step5->FinalProduct

Caption: Synthetic workflow from (2S,4R)-4-hydroxy-L-proline.

Detailed Protocols and Mechanistic Insights

This section provides detailed experimental protocols for the key steps outlined in the synthetic roadmap. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the transformations.

Protocol 1: Preparation of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate

Rationale: The initial steps involve the protection of the amine and carboxylic acid functionalities of 4-hydroxy-L-proline. Esterification of the carboxylic acid, typically to a methyl ester, prevents its interference in subsequent reactions. The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the upcoming oxidation and methylation steps but can be readily removed under acidic conditions at the end of the synthesis.

Step-by-Step Protocol:

  • Esterification:

    • Suspend (2S,4R)-4-hydroxy-L-proline (1 equiv.) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equiv.) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride.

  • N-Boc Protection:

    • Dissolve the crude methyl ester hydrochloride in a mixture of dioxane and water.

    • Add triethylamine (2.5 equiv.) to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the title compound.

Protocol 2: Oxidation to Methyl (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate

Rationale: The hydroxyl group at the C4 position is oxidized to a ketone to set the stage for the introduction of the amino group via reductive amination. A variety of oxidizing agents can be used, with Swern oxidation or Dess-Martin periodinane being common choices for their mild conditions and high yields.

Step-by-Step Protocol (using Dess-Martin Periodinane):

  • Dissolve the N-Boc-4-hydroxy-L-proline methyl ester (1 equiv.) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired keto-ester.

Protocol 3: α-Methylation of the Keto-Ester

Rationale: This step introduces the methyl group at the C2 position. The stereochemistry at C2 is inverted during this process from S to R. This is a crucial step for establishing one of the two desired stereocenters. The reaction proceeds via the formation of an enolate, which is then quenched with an electrophilic methyl source, such as methyl iodide.

Step-by-Step Protocol:

  • Dissolve the (2S)-N-Boc-4-oxo-proline methyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 equiv.), and stir for 1 hour at -78 °C to form the enolate.

  • Add methyl iodide (1.5 equiv.) and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting product is a mixture of diastereomers that can be epimerized to the desired (2R) configuration in a subsequent step or directly used in the next reaction, with the understanding that the desired diastereomer will be selectively formed in the following reductive amination. For simplification of the final product mixture, an epimerization step is recommended.

Protocol 4: Diastereoselective Reductive Amination

Rationale: This is the key stereochemistry-determining step for the C4 position. The ketone is converted to an amine with the desired cis relationship to the C2 methyl group. The choice of reducing agent is critical for achieving high diastereoselectivity. Bulky reducing agents, such as sodium triacetoxyborohydride, often favor the approach of the hydride from the less sterically hindered face of the intermediate iminium ion, leading to the desired (4S) stereochemistry.

Reductive_Amination cluster_0 Diastereoselective Reductive Amination Ketone N-Boc-2-methyl-4-oxopyrrolidine (Intermediate 3) Product (2R,4S)-N-Boc-4-amino-2-methylpyrrolidine (Desired Diastereomer) Ketone->Product 1. Formation of Iminium Ion 2. Hydride Delivery from less hindered face AmineSource Ammonium Acetate (or other amine source) ReducingAgent Sodium Triacetoxyborohydride [NaBH(OAc)3] SideProduct (2R,4R)-N-Boc-4-amino-2-methylpyrrolidine (Minor Diastereomer)

Caption: Key step of diastereoselective reductive amination.

Step-by-Step Protocol:

  • Dissolve the (2R)-N-Boc-2-methyl-4-oxo-pyrrolidine-2-carboxylate (1 equiv.) in 1,2-dichloroethane (DCE).

  • Add ammonium acetate (5-10 equiv.) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the diastereomers and obtain the desired (2R,4S) isomer.

Data Presentation: A Comparative Overview of Synthetic Strategies

The following table summarizes typical yields and stereoselectivities for the key transformations in the synthesis of 4-amino-2-methylpyrrolidine derivatives, providing a basis for comparison with other potential routes.

Synthetic Step Starting Material Key Reagents Product Typical Yield (%) Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) Reference
Oxidation N-Boc-4-hydroxyproline methyl esterDess-Martin PeriodinaneN-Boc-4-oxoproline methyl ester85-95%N/A[3]
α-Methylation N-Boc-4-oxoproline methyl esterLDA, MeIN-Boc-2-methyl-4-oxopyrrolidine carboxylate70-85%Variable, often requires epimerization[4]
Diastereoselective Reductive Amination N-Boc-2-methyl-4-oxopyrrolidine carboxylateNH₄OAc, NaBH(OAc)₃N-Boc-4-amino-2-methylpyrrolidine carboxylate60-80%>10:1 (cis:trans)[4]
Catalytic Asymmetric 1,3-Dipolar Cycloaddition Iminoester & AlkeneChiral Cu(I) or Ag(I) catalystSubstituted Pyrrolidine70-95%>95% ee[5]
Diastereoselective Hydrogenation Substituted PyrroleRh or Pd catalystSubstituted Pyrrolidine80-98%High dr, dependent on substrate[5]

Note: The data for Catalytic Asymmetric 1,3-Dipolar Cycloaddition and Diastereoselective Hydrogenation are provided for general comparison of alternative strategies for constructing the pyrrolidine ring and may not be directly applicable to the 2,4-substitution pattern without further optimization.

Conclusion and Future Perspectives

The synthetic route detailed in these application notes, commencing from the chiral pool material (2S,4R)-4-hydroxy-L-proline, represents a robust and scalable method for the preparation of enantiomerically pure 4-amino-2-methylpyrrolidine derivatives. The key to the success of this strategy lies in the reliable control of stereochemistry through a substrate-controlled diastereoselective reductive amination.

For researchers and drug development professionals, this approach offers a practical and well-precedented pathway to a valuable class of chiral building blocks. Future research in this area will likely focus on the development of more atom-economical and environmentally benign catalytic asymmetric methods that can construct the 2,4-disubstituted pyrrolidine core in a single step with high stereocontrol. Advances in C-H activation and asymmetric cyclization reactions hold particular promise for further streamlining the synthesis of these important molecules.[1]

References

  • Ivanova, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4933. [Link]

  • Srikanth, G. S. C., et al. (2013). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. Amino Acids, 45(4), 845-857. [Link]

  • Pearson, W. H., et al. (2008). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 23(10), 2469. [Link]

  • Parsons, A. T., et al. (2010). Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society, 132(30), 10592–10605. [Link]

  • Garg, N. K., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(12), 4663–4667. [Link]

  • Willis, M. C., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. Scientific Reports, 9(1), 14436. [Link]

  • Silverman, R. B., et al. (2021). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry, 86(17), 11849–11856. [Link]

  • Cheon, G.-J., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(13), 21570-21578. [Link]

  • Ryan, R. M., et al. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]

  • Ennis, M. D., et al. (1996). Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams. The Journal of Organic Chemistry, 61(17), 5813–5817. [Link]

  • Brandi, A., et al. (2012). Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. European Journal of Medicinal Chemistry, 58, 24-35. [Link]

  • Riva, S., et al. (2018). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry, 16(20), 3747-3751. [Link]

  • Kelleher, E. M., et al. (2021). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2021(3), M1244. [Link]

  • Zhang, J., et al. (2020). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Catalysts, 10(6), 637. [Link]

Sources

Application Note: Tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate as a Versatile Chiral Precursor for Novel API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrrolidine rings are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate . We explore its physicochemical properties, highlight its value as a chiral building block, and provide detailed, field-proven protocols for its derivatization into advanced intermediates for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The protocols emphasize not only the procedural steps but also the underlying chemical principles, enabling robust and reproducible synthetic outcomes.

Introduction: The Strategic Value of the 4-Amino-2-methylpyrrolidine Scaffold

The development of new chemical entities with high efficacy and specificity is a cornerstone of pharmaceutical research.[1] Chiral intermediates, such as the title compound, are instrumental in this process, offering a pre-defined stereochemical framework that reduces the complexity of asymmetric synthesis.[2] The (2S,4S) stereochemistry of this precursor is particularly valuable, providing a distinct vectoral arrangement of substituents that can be exploited to achieve high-affinity binding to enzyme active sites or receptors.[2]

The molecule incorporates two key features that make it an exceptionally versatile starting material:

  • A Primary Amino Group at C4: This nucleophilic center is the primary point for molecular diversification. It can be readily functionalized through a wide range of reactions to introduce varied pharmacophoric elements.

  • A Boc-Protected Ring Nitrogen: The tert-butoxycarbonyl (Boc) protecting group deactivates the pyrrolidine nitrogen, preventing it from competing in reactions targeting the C4-amino group. This orthogonality is crucial for selective synthesis and can be cleanly removed under acidic conditions later in the synthetic sequence.

This guide will provide the necessary protocols to leverage these features for the efficient construction of complex molecular architectures.

Physicochemical Properties & Handling

Accurate knowledge of a precursor's properties is fundamental to successful and safe experimentation.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 348165-63-9 (for the 2R,4R enantiomer)[3]
Molecular Formula C₁₀H₂₀N₂O₂[3]
Molecular Weight 200.28 g/mol [3]
Appearance Typically an oil or low-melting solidN/A
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[4]

Handling Recommendations:

  • Due to potential hazards such as skin and eye irritation, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[3]

  • The compound should be handled in a well-ventilated fume hood.

  • To prevent degradation, store the compound in a tightly sealed container under an inert atmosphere and refrigerated.

Core Synthetic Transformations and Protocols

The primary utility of this precursor lies in the selective functionalization of its C4-amino group. The following protocols describe two fundamental transformations: acylation for amide bond formation and reductive amination for N-alkylation.

Diagram: Key Functionalization Sites

G cluster_0 This compound cluster_1 Synthetic Pathways Mol Structure N_Boc N1: Ring Nitrogen (Boc-Protected, Low Reactivity) C4_NH2 C4: Primary Amino Group (Key Reactive Site) Acylation Acylation / Sulfonylation (Amide/Sulfonamide Formation) C4_NH2->Acylation RCOCl or RSO2Cl ReductiveAmination Reductive Amination (N-Alkylation) C4_NH2->ReductiveAmination RCHO, NaBH(OAc)3

Caption: Strategic functionalization points on the precursor molecule.

Protocol 1: N-Acylation of the C4-Amino Group

This protocol details the formation of an amide bond, a ubiquitous linkage in pharmaceutical compounds, by reacting the primary amine with an acyl chloride. This method is broadly applicable to various acid chlorides and sulfonyl chlorides.

Principle (Causality): The C4-primary amine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to scavenge the HCl byproduct generated during the reaction. The Boc group on the ring nitrogen remains intact under these mild, basic conditions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq., e.g., 200 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Base Addition: Add triethylamine (1.5 eq., e.g., 0.21 mL, 1.5 mmol) to the solution.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq., 0.13 mL, 1.1 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the formation of a secondary amine at the C4 position by reacting the precursor with an aldehyde or ketone, followed by reduction of the intermediate imine/enamine.

Principle (Causality): The reaction proceeds in two stages within the same pot. First, the primary amine condenses with the carbonyl compound to form a Schiff base (imine). A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine to the corresponding amine.[5] This reagent is preferred because it is less basic and less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, minimizing side reactions.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq., e.g., 200 mg, 1.0 mmol) and the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq., 0.11 mL, 1.2 mmol).

  • Solvent: Dissolve the components in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq., e.g., 318 mg, 1.5 mmol) to the mixture in one portion. A slight effervescence may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Extract the mixture with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a DCM/methanol gradient) to obtain the N-alkylated pyrrolidine.

Conceptual Workflow for API Synthesis

The true power of this precursor is realized when these fundamental reactions are integrated into a multi-step synthetic workflow. A typical campaign involves initial functionalization, optional deprotection, and final elaboration.

Diagram: Generalized Synthetic Workflow

G Start Precursor: (2S,4S)-4-amino-2-methylpyrrolidine Step1 Step 1: N-Functionalization (Protocol 1 or 2) Introduce R1 Group Start->Step1 Intermediate1 Intermediate 1: Boc-Protected, R1-Functionalized Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA in DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: Free Pyrrolidine Nitrogen Step2->Intermediate2 Step3 Step 3: N1 Ring Functionalization (e.g., Alkylation, Acylation) Introduce R2 Group Intermediate2->Step3 API Final API Target Step3->API

Caption: A conceptual workflow from precursor to a final API.

Workflow Logic:

  • Step 1: The C4-amino group is functionalized first, leveraging the Boc group's protection of the ring nitrogen. This establishes a key part of the target pharmacophore.

  • Step 2: The Boc group is removed, typically under acidic conditions (e.g., trifluoroacetic acid in DCM), to unmask the ring nitrogen's reactivity. This step must be planned carefully to ensure other acid-labile groups are not present.

  • Step 3: The now-free secondary amine of the pyrrolidine ring can be functionalized, allowing for the introduction of a second set of substituents, completing the synthesis of the target API. This dual-functionalization strategy is a hallmark of efficient drug design.

Conclusion

This compound is a high-value, stereo-defined precursor for the synthesis of novel APIs. Its pre-installed chirality and orthogonal protecting group strategy allow for the selective and predictable functionalization at two distinct nitrogen atoms. The protocols and workflows detailed in this application note provide a robust foundation for chemists to design and execute efficient synthetic routes towards complex and biologically active molecules, accelerating the drug discovery and development process.

References

  • Cas 121148-01-4,(2S,4S) - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 82, 195. [Link]

  • Kim, H., Kim, Y., & Park, Y. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 145(38), 20936–20945. [Link]

  • Iborra, S., et al. (2021). Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. Catalysis Science & Technology, 11(1), 253-260. [Link]

  • Schiedler, D. A., Lu, Y., & Beaudry, C. M. (2014). Reductive synthesis of aminal radicals for carbon-carbon bond formation. Organic Letters, 16(4), 1160–1163. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). The Journal of Organic Chemistry, 86(3), 2510-2516. [Link]

  • Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. (2017). Molecules, 22(12), 2203. [Link]

  • Synthesis of Functionalized Pyrrolidines by a Highly Stereoselective [3+2]Annulation Reaction of N -Tosyl-α-Amino Aldehydes and 1,3Bis(silyl)propenes. (2005). Angewandte Chemie International Edition, 44(48), 7998-8001. [Link]

  • Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259–2269. [Link]

  • Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved January 14, 2026, from [Link]

  • Sun, Y., Wang, X., Zheng, X., & Zhao, K. (2008). Synthesis of Functionalized Enamines: A Facile and Efficient Protocol toward N-Protected α,β-Dehydroamino Acid Derivatives. Synlett, 2008(06), 861-866. [Link]

  • C-C Bond Formation: The Chen/Yang Synthesis of Spirochensilide A. (2021). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme inhibition is a cornerstone of modern drug discovery, offering a powerful strategy to modulate pathological processes with high specificity and efficacy.[1][2][3] The synthesis of small molecules that can selectively bind to and inhibit the activity of target enzymes is a critical and dynamic field within medicinal chemistry.[1] This comprehensive guide provides an in-depth overview of the key synthetic strategies employed in the development of enzyme inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to design, synthesize, and characterize novel enzyme inhibitors. The narrative moves beyond a simple recitation of methods to explain the rationale behind experimental choices, ensuring a deep understanding of the principles at play. Detailed, step-by-step protocols for contemporary synthetic methodologies, including fragment-based approaches and click chemistry, are provided, alongside crucial guidance on purification and characterization techniques.

Introduction: The Central Role of Synthesis in Enzyme Inhibitor Discovery

Enzymes are biological catalysts that mediate a vast array of physiological processes.[1] Their dysregulation is often implicated in the pathophysiology of numerous diseases, including cancer, infectious diseases, and metabolic disorders.[3][4] Consequently, the targeted inhibition of specific enzymes has emerged as a highly successful therapeutic strategy.[2][5][6] The journey from identifying a disease-relevant enzyme to developing a clinically effective drug is long and complex, with chemical synthesis playing a pivotal role at every stage.

The ability to synthesize diverse and complex small molecules allows medicinal chemists to explore the chemical space around an enzyme's active site, systematically optimizing for potency, selectivity, and pharmacokinetic properties.[2][5] This process is not merely about creating molecules; it is about crafting molecular keys to fit intricate biological locks, a task that demands a deep understanding of both organic chemistry and molecular biology.

This guide will delve into the principal strategies that underpin the synthesis of enzyme inhibitors, from the logic of rational design to the power of high-throughput combinatorial approaches.

Strategic Pillars of Enzyme Inhibitor Synthesis

The synthesis of an effective enzyme inhibitor is rarely a linear process. It is an iterative cycle of design, synthesis, and biological evaluation. The choice of synthetic strategy is dictated by a multitude of factors, including the structural information available for the target enzyme, the desired properties of the final compound, and the resources available for the project.

Rational and Structure-Based Design: A Targeted Approach

When the three-dimensional structure of the target enzyme is known, a structure-based design approach becomes a powerful tool.[5][7] This strategy leverages computational modeling and an understanding of enzyme-substrate interactions to design inhibitors that are predicted to bind with high affinity and specificity.[5][]

A key concept in rational design is the mimicry of the transition state of the enzymatic reaction.[9][10] Enzymes function by stabilizing the high-energy transition state of a reaction.[9] Therefore, stable molecules that resemble this transition state can act as potent inhibitors.[9][10][11]

  • Causality in Design: The decision to synthesize a transition-state analog is based on the fundamental principle of enzyme catalysis. By mimicking the geometry and electronic distribution of the transition state, the synthetic molecule can exploit the same stabilizing interactions that the enzyme uses to accelerate the natural reaction, leading to tight binding and potent inhibition.[9]

Combinatorial Chemistry: Exploring Chemical Diversity

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse small molecules.[12][13][14] This approach allows for the simultaneous synthesis of thousands or even millions of compounds, which can then be screened for inhibitory activity.[13]

There are two main approaches to combinatorial synthesis:

  • Solid-Phase Synthesis: In this method, the initial building block is attached to a solid support (e.g., a resin bead), and subsequent reagents are added in a stepwise fashion. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

  • Solution-Phase Synthesis: This approach involves carrying out the reactions in solution. While purification can be more challenging, it offers greater flexibility in terms of reaction conditions and scalability.

  • Self-Validation through Diversity: The power of combinatorial libraries lies in their vastness. By screening a large and diverse collection of compounds, the probability of identifying a "hit" with the desired activity is significantly increased.[14] The subsequent identification of multiple active compounds with related structures can provide valuable structure-activity relationship (SAR) data, validating the initial hits and guiding further optimization.

Fragment-Based Drug Discovery (FBDD): Building Potent Inhibitors from Small Pieces

Fragment-based drug discovery (FBDD) has emerged as a highly effective strategy for identifying novel enzyme inhibitors.[15][16] This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target enzyme.[15] Once a fragment that binds to the active site is identified, it can be elaborated or linked with other fragments to create a more potent inhibitor.[16]

  • Expertise in Elaboration: The success of FBDD relies heavily on the expertise of medicinal chemists to synthetically "grow" the initial fragment hits into more potent lead compounds.[16] This process is guided by structural information, often from X-ray crystallography, which reveals how the fragment binds to the enzyme.[17]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Fragment Hits Fragment Hits Biophysical Screening->Fragment Hits Structure-Guided Elaboration Structure-Guided Elaboration Fragment Hits->Structure-Guided Elaboration Structural Biology (X-ray, NMR) Synthesis of Analogs Synthesis of Analogs Structure-Guided Elaboration->Synthesis of Analogs Potent Inhibitor Potent Inhibitor Synthesis of Analogs->Potent Inhibitor

Click Chemistry: A Modular and Efficient Synthetic Tool

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[18][19][20] The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring.[19][21]

  • Trustworthiness through Reliability: The robustness and high efficiency of click reactions make them a trustworthy tool for synthesizing libraries of enzyme inhibitors.[18][22] The modular nature of this approach allows for the rapid assembly of diverse molecular scaffolds by "clicking" together different building blocks.[18][22]

Click_Chemistry_Synthesis Alkyne-bearing Core Alkyne-bearing Core Triazole-linked Inhibitor Triazole-linked Inhibitor Alkyne-bearing Core->Triazole-linked Inhibitor Azide-modified Periphery Azide-modified Periphery Azide-modified Periphery->Triazole-linked Inhibitor Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole-linked Inhibitor

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key synthetic workflows used in the development of enzyme inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of kinase inhibitors.[23] This protocol describes the synthesis of a 6-aryl-pyridazin-3-amine, a common scaffold in kinase inhibitors, using 6-amino-3-chloropyridazine as a starting material.[23]

Materials:

  • 6-amino-3-chloropyridazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-amino-3-chloropyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[23]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial for the stability of the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq) to the flask.[23]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[23]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[23]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[23]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[23]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3-amine.[23]

Protocol 2: Synthesis of a Peptidomimetic Protease Inhibitor via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a peptidomimetic inhibitor of a cysteine protease, incorporating a non-natural amino acid with an electrophilic "warhead" to covalently modify the active site cysteine.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Iterative Cycles: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Warhead Incorporation: For the final coupling step, use a protected amino acid containing the electrophilic warhead (e.g., a vinyl sulfone or an epoxide).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Cycle Resin-Bound Peptide Resin-Bound Peptide Fmoc Deprotection Fmoc Deprotection Resin-Bound Peptide->Fmoc Deprotection Coupling Coupling Fmoc Deprotection->Coupling Amino Acid Activation Amino Acid Activation Amino Acid Activation->Coupling Washing Washing Coupling->Washing Washing->Resin-Bound Peptide Next Cycle

Purification and Characterization: Ensuring Quality and Integrity

The synthesis of a potential enzyme inhibitor is only half the battle. Rigorous purification and characterization are essential to ensure that the biological activity observed is due to the desired compound and not an impurity.

Table 1: Common Purification and Characterization Techniques

TechniquePrincipleApplication in Inhibitor Synthesis
Flash Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Primary purification method for organic-soluble small molecules.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase.Final purification of inhibitors to high purity (>95%); analytical tool for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to elucidate molecular structure.Unambiguous structure determination of the synthesized inhibitor.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and formula.Confirmation of the molecular weight of the target compound.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Absolute structure confirmation and for studying inhibitor-enzyme binding interactions.

Conclusion

The synthesis of enzyme inhibitors is a dynamic and intellectually stimulating field at the intersection of chemistry and biology. A deep understanding of synthetic strategies, coupled with a commitment to rigorous purification and characterization, is paramount for the successful development of novel therapeutic agents. By leveraging the principles of rational design, the power of combinatorial chemistry, the precision of fragment-based approaches, and the efficiency of modern synthetic methodologies, researchers can continue to push the boundaries of drug discovery and develop innovative treatments for a wide range of human diseases.

References

  • Rational Design and Synthesis of Enzyme Inhibitors. J-Stage. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online. [Link]

  • Methods of using click chemistry in the discovery of enzyme inhibitors. PubMed. [Link]

  • Discovery of enzyme inhibitors through combinatorial chemistry. PubMed. [Link]

  • Use of click-chemistry in the development of peptidomimetic enzyme inhibitors. PubMed. [Link]

  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

  • Fragment-based approaches to enzyme inhibition. PubMed Central. [Link]

  • Enzyme inhibition | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Approaches to the Rational Design of Enzyme Inhibitors. Google Books.
  • Fragment-based approaches to enzyme inhibition | The Abell Group. The Abell Group. [Link]

  • Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. PubMed. [Link]

  • The in situ click chemistry for the discovery of enzyme inhibitor. ResearchGate. [Link]

  • (PDF) Methods of using click chemistry in the discovery of enzyme inhibitors. ResearchGate. [Link]

  • Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space. PubMed. [Link]

  • Synthetic Chemistry's Role in Enzyme Inhibition: A Path to Therapeutic Innovation. JUW. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. [Link]

  • Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry. [Link]

  • 01.Rational Design of Enzyme inhibition.pptx. Slideshare. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Taylor & Francis Online. [Link]

  • Fragment Based Drug Discovery. Fragment Based Drug Discovery. [Link]

  • Enzyme inhibition by metal complexes: concepts, strategies and applications. Chemical Science (RSC Publishing). [Link]

  • Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. [Link]

  • Rational Design and Synthesis of Enzyme Inhibitors: Significance in Probing the Function of Enzymes. ResearchGate. [Link]

  • Combinatorial chemistry and drug design. YouTube. [Link]

  • Enzyme Inhibitors. Journal of New Developments in Chemistry. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central. [Link]

  • Synthesis of protease inhibitors derivatives. Blucher Proceedings. [Link]

  • DNA-encoded chemical library. Wikipedia. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. [Link]

  • Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org. [Link]

  • New directions for protease inhibitors directed drug discovery. PubMed Central. [Link]

  • Combinatorial Chemistry in Drug Discovery. PubMed Central. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. [Link]

  • Targeting Enzymes in Drug Design: Case Studies and Future Perspectives. Open Access Journals - Research and Reviews. [Link]

  • Enzyme inhibitors as therapeutic tools (with 2 case study). Slideshare. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable chiral building block. The pyrrolidine scaffold is a crucial motif in many biologically active compounds.[1][2][3] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the critical steps?

A1: The most prevalent and stereoselective approach starts from a readily available chiral precursor, often a derivative of proline or 4-hydroxyproline.[1] A key intermediate is a protected 2-methyl-4-oxopyrrolidine derivative. The critical steps that significantly impact yield and diastereoselectivity are:

  • Stereoselective introduction of the methyl group at the C2 position.

  • Diastereoselective reductive amination of the C4-keto group. This step is often the most challenging and is a primary focus for optimization.

Q2: What are the typical yields for this synthesis and what is considered a "good" yield?

A2: Overall yields can vary significantly depending on the specific reagents, conditions, and purification methods employed. A "good" overall yield for a multi-step synthesis of this nature would typically be in the range of 30-40%. However, the yield of the crucial reductive amination step is often the bottleneck. An optimized reductive amination can achieve yields of 70-85% with high diastereoselectivity.

Q3: How do I confirm the stereochemistry of the final product?

A3: Confirmation of the (2S,4S) stereochemistry requires advanced analytical techniques. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR analysis, including 2D techniques like NOESY, can help determine the relative stereochemistry.

  • X-ray Crystallography: If a crystalline derivative can be formed, this provides unambiguous proof of the absolute stereochemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Diastereoselectivity in the Reductive Amination Step

Symptom: NMR or chiral HPLC analysis of the crude product shows a significant amount of the undesired (2S,4R) diastereomer.

Root Cause Analysis: The formation of the undesired diastereomer is often a result of non-selective reduction of the intermediate imine or enamine. The choice of reducing agent and reaction conditions plays a pivotal role in controlling the facial selectivity of the hydride attack.

Proposed Solutions:

  • Choice of Reducing Agent: Bulky reducing agents often provide higher diastereoselectivity. Consider using sodium triacetoxyborohydride (STAB) instead of sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). STAB is less reactive and can provide better stereocontrol.

  • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance the kinetic control of the reaction.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reduction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for the formation of the iminium ion intermediate, which is more readily reduced than the corresponding enamine.

Experimental Protocol: Optimized Diastereoselective Reductive Amination

  • Dissolve the tert-butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate intermediate in anhydrous DCM.

  • Add the amine source (e.g., ammonium acetate or a protected amine) and stir for 30 minutes at room temperature to form the iminium ion.

  • Cool the reaction mixture to 0 °C.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Decision-Making Workflow for Reductive Amination

G start Low Diastereoselectivity Observed reducing_agent Evaluate Reducing Agent start->reducing_agent temp_control Optimize Temperature reducing_agent->temp_control If still low success High Diastereoselectivity Achieved reducing_agent->success If successful solvent Screen Solvents temp_control->solvent If still low temp_control->success If successful ph_control Adjust pH solvent->ph_control If still low solvent->success If successful purification Purification of Diastereomers ph_control->purification If separation is necessary ph_control->success If successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Incomplete Reaction or Formation of Side Products

Symptom: TLC or LC-MS analysis of the reaction mixture shows the presence of starting material or unexpected side products.

Root Cause Analysis: Incomplete reactions can be due to insufficient reactivity of the reagents, poor quality of reagents, or suboptimal reaction conditions. Side products can arise from over-reduction or competing reaction pathways.

Proposed Solutions:

ProblemPotential CauseRecommended Action
Incomplete Reaction Inactive reducing agentUse a fresh bottle of the reducing agent. Check for proper storage conditions.
Steric hindranceIncrease reaction time and/or temperature. Consider a less sterically hindered reducing agent if diastereoselectivity is not compromised.
Over-reduction Reducing agent is too reactiveSwitch to a milder reducing agent (e.g., NaBH3CN or STAB).
Formation of N-alkylated byproduct Reaction with solventEnsure the use of non-reactive solvents. For example, avoid methanol when using NaBH4 as it can lead to the formation of methoxy-borohydride species.
Issue 3: Difficulty in Purifying the Diastereomers

Symptom: The desired (2S,4S) diastereomer is difficult to separate from the undesired (2S,4R) diastereomer by standard column chromatography.

Root Cause Analysis: Diastereomers can sometimes have very similar polarities, making their separation by silica gel chromatography challenging.

Proposed Solutions:

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems. A digestion process, where the crystals are briefly boiled in a solvent mixture, can also improve purity.[4]

  • Chiral Preparative HPLC: While expensive, this is often the most effective method for separating diastereomers.[5][6]

  • Derivatization: Convert the diastereomeric mixture into derivatives that have a larger difference in polarity, facilitating separation. The protecting group can then be removed. For example, acylation of the amino group can sometimes lead to better separation.

General Workflow for Synthesis and Purification

G start Starting Material (Protected 2-methyl-4-oxopyrrolidine) red_amination Reductive Amination start->red_amination workup Aqueous Workup red_amination->workup crude_product Crude Product (Diastereomeric Mixture) workup->crude_product analysis Diastereomeric Ratio Analysis (NMR, Chiral HPLC) crude_product->analysis purification Purification analysis->purification final_product Pure (2S,4S) Product purification->final_product

Caption: General synthetic and purification workflow.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. PubMed. [Link]

  • Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. PubMed. [Link]

  • Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. PubMed. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Multidisciplinary Digital Publishing Institute (MDPI). [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Chiral Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chiral pyrrolidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of these critical building blocks. The stereochemical integrity of chiral pyrrolidines is paramount, directly influencing the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of enantiomerically pure pyrrolidine intermediates.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of chiral pyrrolidine intermediates.

Q1: My chiral HPLC is showing poor or no resolution of enantiomers. What are the primary causes?

A1: Poor enantiomeric resolution is a frequent challenge and can stem from several factors. The most critical are the selection of the chiral stationary phase (CSP) and the mobile phase composition.[2] Chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP. If the chosen CSP does not provide adequate stereoselective interactions, separation will be poor. Additionally, the mobile phase plays a crucial role in modulating these interactions.[1][2]

Q2: I'm observing significant peak tailing for my basic pyrrolidine intermediate on a silica-based chiral column. How can I improve the peak shape?

A2: Peak tailing for basic compounds is typically caused by strong interactions between the amine functional groups and acidic residual silanols on the silica surface of the column. This can be mitigated by adding a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%).[2] These additives effectively mask the silanols and improve peak symmetry.

Q3: My retention times are not reproducible between injections. What should I investigate?

A3: Fluctuations in retention times can be caused by several factors:

  • Unstable Column Temperature: Chiral separations can be highly sensitive to temperature. Maintaining a constant and controlled column temperature is crucial for reproducibility.[2]

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or the evaporation of a more volatile solvent can alter the elution strength and affect retention times.[2]

  • Insufficient Column Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[2]

Q4: I need to purify a large quantity of a chiral pyrrolidine intermediate. Is preparative chiral HPLC my only option?

A4: While preparative chiral HPLC is a powerful technique, it may not be the most practical or cost-effective for large-scale purifications.[3] Other techniques to consider include:

  • Diastereomeric Salt Crystallization: This classical resolution technique is suitable for larger-scale separations and relies on the differential solubility of diastereomeric salts formed between the racemic pyrrolidine and a chiral resolving agent.[4][5]

  • Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a greener and often faster alternative to HPLC for preparative chiral separations. It uses supercritical CO2 as the primary mobile phase, which reduces solvent consumption.[5][6]

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific purification techniques.

Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a cornerstone for both analytical and preparative-scale purification of enantiomers.[6] However, achieving optimal separation often requires careful method development and troubleshooting.

Problem: Low Resolution or Co-elution of Enantiomers

Potential Cause Troubleshooting Steps & Rationale
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.[1] If resolution is poor, screen a variety of CSPs with different chiral selectors.
Suboptimal Mobile Phase Composition The mobile phase composition directly influences the interactions between the enantiomers and the CSP. Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol in normal phase) to find the optimal selectivity.[1] Small changes can have a significant impact on resolution.
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the column temperature can improve resolution, so it is an important parameter to screen.
Flow Rate is Too High High flow rates can lead to decreased efficiency and loss of resolution. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps & Rationale
Secondary Interactions with Silica Support For basic pyrrolidines, interactions with residual silanols on the silica support can cause peak tailing.[2] Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase to block these active sites.
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Diastereomeric Salt Crystallization

This classical technique remains a powerful and scalable method for chiral resolution.[7] Success hinges on the formation of diastereomeric salts with significantly different solubilities.[8]

Problem: No Crystallization or Oiling Out

Potential Cause Troubleshooting Steps & Rationale
Poor Solvent Choice The solvent system is critical. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[4] Screen a range of solvents with varying polarities.
Supersaturation Not Reached The solution may not be sufficiently concentrated for crystallization to occur. Carefully concentrate the solution or cool it slowly to induce crystallization. Seeding with a small crystal of the desired diastereomer can also be effective.[9]
Impure Starting Material Impurities can inhibit crystallization or lead to the formation of an oil. Ensure the starting racemic pyrrolidine is of high purity.

Problem: Low Diastereomeric Excess (d.e.) of the Crystalline Product

Potential Cause Troubleshooting Steps & Rationale
Co-precipitation of Both Diastereomers The solubility difference between the diastereomers may not be large enough in the chosen solvent. Experiment with different solvents or solvent mixtures to maximize this difference.[8]
Crystallization Occurred Too Quickly Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. Allow the solution to cool slowly to promote the formation of more ordered, purer crystals.
Equilibrium Not Reached In some cases, the undesired diastereomer may crystallize first. Allowing the solution to equilibrate for a longer period may lead to the dissolution of the less stable form and crystallization of the more stable, desired diastereomer.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Pyrrolidine Intermediate

This protocol provides a general workflow for developing a chiral HPLC method for the analysis of a pyrrolidine intermediate.

  • Sample Preparation:

    • Prepare a stock solution of the racemic pyrrolidine intermediate at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol).[1]

    • Prepare a sample of the enantiomerically enriched material at the same concentration.

  • Initial Screening:

    • Column: Start with a polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).[2]

    • Mobile Phase: Begin with a standard normal-phase mobile phase, such as 90:10 (v/v) n-Hexane:Isopropanol.[1] For basic pyrrolidines, add 0.1% DEA or TEA to the mobile phase.[2]

    • Flow Rate: Use a standard analytical flow rate of 1.0 mL/min.[2]

    • Detection: Set the UV detector to a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).[1]

  • Optimization:

    • Inject the racemic standard to determine the retention times of the two enantiomers.[1]

    • If resolution is poor, systematically adjust the mobile phase composition (e.g., to 80:20 or 95:5 n-Hexane:Isopropanol) to optimize selectivity.

    • If peak shape is an issue, adjust the concentration of the basic modifier.

    • Once separation is achieved, inject the enantiomerically enriched sample to confirm the identity of each peak.

  • Enantiomeric Excess (e.e.) Calculation:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.[1]

    • Calculate the e.e. using the following formula: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100[10]

Protocol 2: Diastereomeric Salt Resolution

This protocol outlines a general procedure for the chiral resolution of a basic pyrrolidine intermediate using a chiral acid.

  • Resolving Agent and Solvent Selection:

    • Choose a commercially available and inexpensive chiral acid, such as tartaric acid or mandelic acid, as the resolving agent.[11]

    • Select a solvent in which the two diastereomeric salts are expected to have different solubilities (e.g., ethanol, isopropanol).[4]

  • Salt Formation and Crystallization:

    • Dissolve the racemic pyrrolidine intermediate in the chosen solvent.

    • Add an equimolar amount of the chiral resolving agent.[4]

    • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.[4]

    • The enantiomeric purity of the crystallized salt can often be improved by recrystallization.

  • Liberation of the Free Amine:

    • Treat the diastereomerically pure salt with a base (e.g., aqueous sodium hydroxide) to deprotonate the pyrrolidine nitrogen and liberate the free amine.[4]

    • Extract the enantiomerically enriched pyrrolidine into an organic solvent, dry the organic layer, and concentrate to obtain the purified product.

  • Purity Analysis:

    • Determine the enantiomeric excess of the purified pyrrolidine using a validated chiral HPLC or SFC method.[4]

Visualizations

Workflow for Chiral Purification Method Selection

G start Racemic Pyrrolidine Mixture scale Determine Scale of Purification start->scale analytical Analytical Scale (<1 g) scale->analytical Small preparative Preparative Scale (>1 g) scale->preparative Large method_analytical Select Analytical Method analytical->method_analytical method_prep Select Preparative Method preparative->method_prep hplc_sfc Chiral HPLC or SFC method_analytical->hplc_sfc High Throughput nmr Chiral NMR with Shift Reagent method_analytical->nmr Quick Assessment crystallization Diastereomeric Salt Crystallization method_prep->crystallization Cost-Effective prep_hplc_sfc Preparative Chiral HPLC/SFC method_prep->prep_hplc_sfc High Purity analysis Analyze Enantiomeric Excess (e.e.) hplc_sfc->analysis nmr->analysis purification Isolate Pure Enantiomer crystallization->purification prep_hplc_sfc->purification

Caption: Decision tree for selecting a chiral purification method.

Troubleshooting Logic for Poor Chiral HPLC Resolution

G start Poor/No Resolution in Chiral HPLC check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes screen_csp Screen different CSPs check_csp->screen_csp No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mp Adjust mobile phase ratio/additives check_mobile_phase->optimize_mp No check_flow Is the flow rate appropriate? check_temp->check_flow Yes optimize_temp Screen different temperatures check_temp->optimize_temp No optimize_flow Reduce flow rate check_flow->optimize_flow No success Resolution Achieved check_flow->success Yes screen_csp->check_mobile_phase optimize_mp->check_temp optimize_temp->check_flow optimize_flow->success

Caption: Step-by-step troubleshooting for poor HPLC resolution.

References

  • 12Chemical Communications (RSC Publishing).

  • 13Organic & Biomolecular Chemistry (RSC Publishing).

  • 14Benchchem.

  • 1Benchchem.

  • 4Benchchem.

  • 15Journal of the American Chemical Society.

  • 16PubMed.

  • 17PMC - PubMed Central.

  • 7ResearchGate.

  • 18White Rose eTheses Online.

  • BOC Sciences.

  • 20ResearchGate.

  • 2Benchchem.

  • 5Pure Synth.

  • 21ResearchGate.

  • 10Benchchem.

  • 8Unchained Labs.

  • 9AIChE.

  • BOC Sciences.

  • 23Benchchem.

  • 24Merck Millipore.

  • 25MDPI.

  • 26Analytical Chemistry.

  • 27ACS Publications.

  • 11Wikipedia.

  • 28PubMed.

  • 3Pharma Inventor Inc.

  • 29Benchchem.

  • 6LinkedIn.

  • 30Chiral Technologies.

Sources

Technical Support Center: Synthesis of Boc-Protected Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-protected aminopyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. As a versatile chiral building block, aminopyrrolidine and its derivatives are fundamental in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] The successful and clean protection of the amino groups with the tert-butoxycarbonyl (Boc) group is a pivotal step that dictates the efficiency and outcome of subsequent synthetic manipulations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reproducibility of your work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of aminopyrrolidines?

A1: The primary side reactions encountered are:

  • Di-Boc Protection: The most prevalent issue is the protection of both the primary (or secondary) amino group on the pyrrolidine ring and the secondary amine within the pyrrolidine ring itself, especially when mono-protection is desired.[4][5]

  • Over-alkylation (tert-butylation): The tert-butyl cation, a byproduct of Boc-anhydride reaction or formed during acidic workup, can alkylate the pyrrolidine nitrogen or other nucleophilic sites. This is more common under strongly acidic conditions or with prolonged reaction times at elevated temperatures.[6][7]

  • Formation of Urea Byproducts: In the presence of any unreacted isocyanate impurities in the starting materials or generated in situ, urea derivatives can form.

  • Oligomerization: If the Boc protection is incomplete, the remaining free amine can react with another activated aminopyrrolidine molecule, leading to the formation of dimers or oligomers.

  • Ring Opening: While less common under standard Boc protection conditions, prolonged exposure to harsh bases or very high temperatures could potentially lead to the degradation of the pyrrolidine ring.[8]

Q2: I am observing a significant amount of di-protected product. How can I improve the selectivity for mono-protection?

A2: Achieving mono-protection in a molecule with multiple amine functionalities requires careful control of reaction conditions. Here are several strategies to enhance selectivity:

  • Control Stoichiometry: Use a controlled amount of the Boc-anhydride ((Boc)₂O), typically 1.0 to 1.1 equivalents, to favor mono-protection.[4]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature, such as 0 °C, can increase the kinetic selectivity for the more nucleophilic primary amine over the sterically hindered secondary amine of the pyrrolidine ring.[4]

  • Gradual Addition of Reagent: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent, thereby reducing the likelihood of double protection.

  • Use of a Proton Source: Employing one equivalent of a mild acid like HCl or trifluoroacetic acid (TFA) can protonate one of the amino groups, rendering it less nucleophilic and effectively "blocking" it from reacting with (Boc)₂O.[9][10] This strategy has been shown to significantly improve mono-protection yields.[9][10]

Q3: My reaction is sluggish and gives a low yield of the desired Boc-protected aminopyrrolidine. What are the possible causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure sufficient reaction time by monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A typical reaction may run for several hours to overnight.[4]

  • Inadequate Base: The choice and amount of base are critical. For Boc protections, common bases include triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH).[4][11] Ensure at least one equivalent of base is used to neutralize the acid generated during the reaction.

  • Poorly Nucleophilic Amine: Electron-withdrawing groups on the pyrrolidine ring can decrease the nucleophilicity of the amine, slowing down the reaction. In such cases, using a more reactive Boc-donating reagent or a stronger base might be necessary.

  • Moisture: Water can hydrolyze the (Boc)₂O. While some protocols use aqueous conditions, ensure anhydrous conditions if your specific protocol calls for it.[4]

  • Poor Solubility: If the starting aminopyrrolidine is not fully dissolved, the reaction will be slow and incomplete. Choose a suitable solvent system in which all reactants are soluble. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[11]

Q4: I've noticed an unexpected peak in my LC-MS that corresponds to the mass of my product plus 56 amu. What is this side product?

A4: A mass increase of 56 amu is characteristic of the addition of a tert-butyl group (C₄H₈). This side product is likely the result of tert-butylation of a nucleophilic site on your molecule, most commonly the pyrrolidine nitrogen. This occurs when the tert-butyl cation, generated from the decomposition of (Boc)₂O or during acidic workup, is trapped by the amine.[7] To minimize this, avoid strongly acidic conditions and high temperatures. If purification is challenging, consider using scavengers like anisole or thioanisole during deprotection steps in subsequent reactions to trap the tert-butyl cation.[7]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Boc-protected aminopyrrolidines.

Problem 1: Formation of Multiple Products (Low Selectivity)
Symptom Potential Cause Recommended Solution
Significant di-Boc product peak in LC-MS/TLC.Excess (Boc)₂O or reaction conditions favoring di-protection.1. Reduce (Boc)₂O stoichiometry to 1.0-1.1 equivalents.[4]2. Lower the reaction temperature to 0 °C.[4]3. Add (Boc)₂O dropwise over a longer period.4. Consider using a one-pot mono-protonation/Boc protection protocol with 1 equivalent of a mild acid.[9][10]
Smearing on TLC or multiple closely-eluting peaks.Formation of oligomers due to incomplete initial protection.1. Ensure complete conversion of the starting material by monitoring the reaction closely.2. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O if di-protection is not a major concern.[4]
Problem 2: Low or No Product Formation
Symptom Potential Cause Recommended Solution
Starting material remains largely unreacted.Insufficiently reactive conditions or reagent degradation.1. Confirm the quality and activity of your (Boc)₂O.2. Increase the reaction time and monitor by TLC/LC-MS.[4]3. Optimize the base and solvent system.[4]4. For poorly nucleophilic amines, consider using a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts.[11]
Reaction appears to stall after partial conversion.Poor solubility of reactants or product precipitation.1. Use a co-solvent to improve solubility.2. Increase the reaction volume.3. If product precipitates, consider a solvent system in which it remains soluble.
Problem 3: Product Instability or Degradation
Symptom Potential Cause Recommended Solution
Appearance of new, lower molecular weight impurities.Boc group cleavage during workup or purification.1. The Boc group is acid-labile.[8][12] Avoid strongly acidic conditions during aqueous workup. Use a mild base like saturated NaHCO₃ solution.2. If using silica gel chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.
Color change in the reaction mixture (e.g., darkening).Potential decomposition of starting material or product.1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[8]2. Lower the reaction temperature.[8]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Mono-Boc Protection of 3-Aminopyrrolidine

This protocol is a standard and effective method for the mono-N-Boc protection of 3-aminopyrrolidine.

Materials:

  • 3-Aminopyrrolidine (or its salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or a THF/water mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminopyrrolidine (1.0 eq) in THF (or a suitable solvent mixture like THF/water).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).[4]

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected aminopyrrolidine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in the Boc protection of aminopyrrolidines.

TroubleshootingWorkflow Start Start: Boc Protection of Aminopyrrolidine Check_Conversion Monitor Reaction by TLC/LC-MS Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete No Complete Reaction Complete Check_Conversion->Complete Yes Troubleshoot_Incomplete Troubleshoot Incomplete Reaction Incomplete->Troubleshoot_Incomplete Workup Aqueous Workup & Extraction Complete->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analyze_Product Analyze Final Product (NMR, MS) Purification->Analyze_Product Pure_Product Desired Product Obtained Analyze_Product->Pure_Product Pure Side_Products Side Products Observed Analyze_Product->Side_Products Impure Troubleshoot_Side_Products Troubleshoot Side Products Side_Products->Troubleshoot_Side_Products Increase_Time Increase Reaction Time Troubleshoot_Incomplete->Increase_Time Optimize_Base Optimize Base/Solvent Troubleshoot_Incomplete->Optimize_Base Check_Reagents Check Reagent Quality Troubleshoot_Incomplete->Check_Reagents Increase_Time->Check_Conversion Optimize_Base->Check_Conversion Check_Reagents->Check_Conversion Di_Boc Di-Boc Protection? Troubleshoot_Side_Products->Di_Boc tert_Butylation tert-Butylation? Troubleshoot_Side_Products->tert_Butylation Oligomers Oligomers? Troubleshoot_Side_Products->Oligomers Adjust_Stoichiometry Adjust (Boc)₂O Stoichiometry Lower Temperature Di_Boc->Adjust_Stoichiometry Mild_Workup Use Milder Workup Conditions tert_Butylation->Mild_Workup Control_Addition Control Reagent Addition Rate Oligomers->Control_Addition Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-Boc      |    O(⁻)-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Protected_Amine R-NH-Boc Intermediate->Protected_Amine Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of amine Boc protection.

The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). [13][14]This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes to carbon dioxide and a tert-butoxide anion, which is protonated to form tert-butanol. [14]

Formation of Di-Boc Side Product

The formation of the di-Boc product occurs when the initially formed mono-Boc-protected pyrrolidine, which still contains a nucleophilic secondary amine in the ring, undergoes a second reaction with (Boc)₂O. This is more likely to happen if there is an excess of (Boc)₂O or if the reaction conditions (e.g., elevated temperature) are harsh enough to promote the reaction at the less nucleophilic and more sterically hindered site.

V. Conclusion

The synthesis of Boc-protected aminopyrrolidines is a well-established and crucial transformation in organic and medicinal chemistry. However, like any chemical reaction, it is not without its potential pitfalls. By understanding the common side reactions, carefully controlling reaction parameters such as stoichiometry and temperature, and employing logical troubleshooting strategies, researchers can significantly improve the yield, selectivity, and overall success of this important synthetic step. This guide provides a foundation for addressing these challenges, enabling the efficient and reliable production of these valuable building blocks for drug discovery and development.

References

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1998). Journal of Organic Chemistry.
  • Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. BenchChem.
  • Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem.
  • Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. BenchChem.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
  • Selective Mono-Boc-Protection of Bispidine. Sciforum.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. (2024). Ningbo Inno Pharmchem Co.,Ltd..
  • Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. BenchChem.
  • A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S). BenchChem.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

Sources

Technical Support Center: Optimization and Troubleshooting for the N-Boc Protection of Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom of methylpyrrolidine. Given the importance of this transformation in multi-step organic synthesis, achieving high efficiency and purity is critical. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and optimized reaction conditions to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the N-Boc protection of methylpyrrolidine, providing the core knowledge needed to approach this reaction effectively.

Question: What is the general reaction for the N-Boc protection of methylpyrrolidine?

Answer: The reaction involves treating methylpyrrolidine, a secondary amine, with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) to form the corresponding N-tert-butyl carbamate.[1][2] This transformation masks the nucleophilic and basic nature of the amine nitrogen, allowing for subsequent chemical modifications at other parts of a molecule that would otherwise be incompatible with a free amine.[2][3] The reaction is typically performed in the presence of a base to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which can decompose and complicate the reaction.[4]

Question: Why is a base necessary, and how do I choose the right one?

Answer: A base is crucial for two main reasons. First, it deprotonates the protonated amine (if starting from an amine salt) or the ammonium intermediate formed during the reaction, enhancing the nucleophilicity of the amine. Second, it neutralizes the acidic byproducts generated from Boc anhydride, driving the reaction to completion.

The choice of base depends on the reaction solvent and the stability of your substrate:

  • Aqueous Biphasic Systems (e.g., Dichloromethane/Water): Inorganic bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are effective.[4][5] They remain in the aqueous layer, simplifying workup. NaOH is stronger and can accelerate the reaction but may also promote hydrolysis of the Boc anhydride if not controlled.

  • Anhydrous Organic Solvents (e.g., THF, DCM, Acetonitrile): Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[6] They are soluble in the organic phase and act as acid scavengers.

  • Catalytic Enhancement: For less reactive or sterically hindered amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added alongside a stoichiometric base like TEA.[4][7] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with Boc anhydride, significantly accelerating the reaction.[7]

Question: What are the best solvents for this reaction?

Answer: The selection of a solvent is critical and often dictated by the solubility of the starting materials and the chosen base. Common choices include:

  • Dichloromethane (DCM): An excellent, non-polar aprotic solvent that dissolves both the amine and Boc anhydride well. It is often used with TEA or in biphasic systems.

  • Tetrahydrofuran (THF): Another widely used aprotic ether that is suitable for a broad range of conditions.[4][6]

  • Acetonitrile (MeCN): A polar aprotic solvent that can be effective, particularly when using DMAP as a catalyst.[2][4]

  • Methanol (MeOH): While sometimes used, it can be problematic as it can compete with the amine for reaction with Boc anhydride, especially if the amine is not highly nucleophilic.[1]

  • Water or Aqueous Mixtures: Reactions can be run effectively in water, often leading to simple workups and high yields, a principle of "green chemistry".[8][9]

Question: How can I effectively monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Staining: Since the Boc-protected product is often UV-inactive, you will need a visualizing stain. A potassium permanganate (KMnO₄) stain is excellent for this purpose, as the starting amine will show a distinct spot while the protected carbamate will not react or will appear much weaker. Ninhydrin stain can also be used for primary or secondary amines, which will show a colored spot for the starting material but not the product.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point is 70:30 Hexanes:Ethyl Acetate. The N-Boc protected product will have a significantly higher Rf value (run further up the plate) than the more polar starting amine.

Part 2: Troubleshooting Guide

Even standard reactions can fail. This guide provides a systematic approach to diagnosing and solving common problems encountered during the N-Boc protection of methylpyrrolidine.

Problem: My reaction shows low or no conversion to the desired product.

This is the most frequent issue and can stem from several sources. A logical diagnostic workflow is essential.

Troubleshooting Workflow for Low Conversion

Start Low/No Conversion Detected by TLC/LCMS CheckBase Is the base appropriate and sufficient? Start->CheckBase CheckReagents Are Boc₂O and amine of good quality? Start->CheckReagents CheckSolvent Is the solvent dry and appropriate? Start->CheckSolvent CheckTemp Is the reaction temperature optimal? Start->CheckTemp SolutionBase Solution: Use a stronger base (e.g., NaOH), increase stoichiometry (1.5-2.0 eq.), or add catalytic DMAP (0.1 eq.). CheckBase->SolutionBase No/Maybe SolutionReagents Solution: Use fresh Boc₂O. Verify amine purity. Boc₂O degrades with moisture. CheckReagents->SolutionReagents No/Maybe SolutionSolvent Solution: Use anhydrous solvent. Avoid protic solvents like methanol unless specified. CheckSolvent->SolutionSolvent No/Maybe SolutionTemp Solution: Run at room temperature. Gentle heating (40°C) may help, but can also degrade Boc₂O. CheckTemp->SolutionTemp No/Maybe

Caption: A workflow to diagnose causes of low reaction yield.

Question: I have very low yield. I used triethylamine (TEA) in dichloromethane (DCM). What went wrong?

Answer: This is a classic scenario. While TEA is a common choice, methylpyrrolidine is a relatively unhindered secondary amine and should react readily.

  • Probable Cause 1: Insufficient Basicity. TEA might not be strong enough to drive the reaction to completion efficiently, especially if your starting material was an HCl salt. The resulting triethylammonium chloride can lower the pH of the reaction mixture.

  • Solution 1: Switch to a Stronger Base System. For a more robust reaction, switch to an aqueous biphasic system. Use 1M NaOH or saturated NaHCO₃ as the base with DCM as the organic solvent. This ensures the pH remains sufficiently high.[4][5]

  • Probable Cause 2: Reagent Quality. Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time, especially if stored improperly.

  • Solution 2: Use Fresh Reagents. Ensure your Boc anhydride is fresh or has been stored under inert gas in a refrigerator. If it is a liquid at room temperature, it may have partially decomposed; it should be a low-melting solid.[2]

  • Probable Cause 3: Low Nucleophilicity. Although unlikely for methylpyrrolidine, some substrates can be poor nucleophiles.

  • Solution 3: Add a Catalyst. Add 0.1 equivalents of DMAP to your TEA/DCM system. This will dramatically increase the rate of reaction by forming a more reactive acylating agent.[7]

Question: My TLC plate shows the starting material is consumed, but I have multiple new spots and a low yield of the desired product. What are these side products?

Answer: The formation of multiple products indicates side reactions are occurring.

  • Probable Cause 1: Urea Formation. If your amine or solvent contains primary amine impurities, or if there is a competing reaction, urea byproducts can form.[7]

  • Solution 1: Ensure Purity. Use purified methylpyrrolidine and high-purity, anhydrous solvents.

  • Probable Cause 2: Reaction with Solvent. If using a nucleophilic solvent like an alcohol, it can compete with the amine to react with the Boc anhydride.

  • Solution 2: Use Aprotic Solvents. Stick to inert, aprotic solvents like DCM, THF, or dioxane.[4][10]

  • Probable Cause 3: Over-acylation. While not an issue for methylpyrrolidine, primary amines can sometimes be di-Boc'd under forcing conditions.[8]

Question: I have trouble during the aqueous workup. How do I remove the excess Boc anhydride and its byproducts?

Answer: The main byproduct from the decomposition of Boc anhydride is tert-butanol, which is water-soluble. However, unreacted Boc anhydride can be persistent.

  • Solution 1: Basic Wash. During the workup, wash the organic layer with a dilute base like 5% NaHCO₃ solution. This will hydrolyze any remaining Boc anhydride.

  • Solution 2: Amine Scavenger. If Boc anhydride persists after workup, the crude product can be dissolved in a solvent like THF and treated with a scavenger resin (e.g., Tris(2-aminoethyl)amine, Si-Trisamine) or a simple primary amine for a short period.[1] The resulting Boc-protected scavenger is easily removed by chromatography or an acidic wash.

  • Solution 3: Purification. Flash column chromatography is highly effective. The N-Boc-methylpyrrolidine is significantly less polar than any amine-containing impurities. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) will typically elute the product cleanly.

Part 3: Recommended Experimental Protocols

These protocols provide a reliable starting point for both standard and more challenging N-Boc protection reactions of methylpyrrolidine.

Protocol 1: Standard Biphasic Conditions (High Reliability)

This method is robust, high-yielding, and generally easy to perform.

  • Dissolution: In a round-bottom flask, dissolve methylpyrrolidine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

  • Addition of Base: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours, monitoring by TLC.

  • Workup: Separate the organic layer. Wash it sequentially with 1M HCl (to remove any unreacted amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.

Protocol 2: Catalytic Anhydrous Conditions (For Rapid or Difficult Reactions)

This method is ideal for fast reactions or when aqueous conditions must be avoided.

  • Setup: To a flame-dried, argon-purged round-bottom flask, add methylpyrrolidine (1.0 eq.), anhydrous dichloromethane (DCM, approx. 0.2 M), and triethylamine (TEA, 1.5 eq.).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a small amount of anhydrous DCM dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).

  • Workup: Quench the reaction with water. Separate the layers and wash the organic phase with 5% aqueous citric acid (to remove TEA and DMAP), saturated NaHCO₃ (to remove acidic byproducts), and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.

Part 4: Data and Mechanistic Visualization

Table 1: Comparison of Common Reaction Conditions
Condition Set Base (Equivalents) Solvent Catalyst Typical Time Pros & Cons
Standard Biphasic NaHCO₃ (sat. soln.)DCM / H₂ONone2-4 hPro: Robust, easy workup, high yield. Con: Not suitable for water-sensitive substrates.
Anhydrous Amine TEA (1.5)DCM or THFNone4-12 hPro: Standard anhydrous method. Con: Can be slow; TEA can be difficult to remove.
Catalytic Anhydrous TEA (1.5)DCM or THFDMAP (0.1)1-2 hPro: Very fast and efficient. Con: DMAP is toxic and must be thoroughly removed.
Aqueous Homogeneous NaOH (1.1)H₂O / DioxaneNone2-6 hPro: "Green" conditions, often simple. Con: Product isolation may require extraction.
Diagrams

Reaction Mechanism

cluster_0 N-Boc Protection Mechanism Me-Pyr-N Methylpyrrolidine (Nucleophile) Boc2O Boc Anhydride (Electrophile) Me-Pyr-N->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product N-Boc-Methylpyrrolidine Intermediate->Product Collapse & Elimination Byproduct t-BuO⁻ + CO₂ Intermediate->Byproduct

Caption: Nucleophilic attack of the amine on Boc anhydride.

Optimization Decision Tree

Start Goal: N-Boc Protection of Methylpyrrolidine Scale Reaction Scale? Start->Scale LabScale < 10 g Scale->LabScale Lab Scale ProcessScale > 10 g Scale->ProcessScale Process Scale Purity High Purity Critical? StandardPurity Standard Purity->StandardPurity No HighPurity High Purity->HighPurity Yes Speed Is Speed Essential? StandardSpeed No Speed->StandardSpeed No HighSpeed Yes Speed->HighSpeed Yes LabScale->Speed ProcessScale->Purity Rec1 Recommendation: Standard Biphasic Protocol (DCM/NaHCO₃). Reliable and easy workup. StandardPurity->Rec1 Rec3 Recommendation: Consider Biphasic Protocol without catalyst. Avoids DMAP, simplifying purification. HighPurity->Rec3 StandardSpeed->Rec1 Rec2 Recommendation: Catalytic Anhydrous Protocol (DCM/TEA/DMAP). Fastest conversion. HighSpeed->Rec2

Sources

Technical Support Center: Overcoming Stereoselectivity Issues in 2,4-Substituted Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Introduction

The pyrrolidine ring is a cornerstone of many natural products and pharmaceutical agents, making its stereocontrolled synthesis a critical endeavor in modern organic chemistry.[1][2][3] Specifically, the synthesis of 2,4-disubstituted pyrrolidines presents a significant challenge in controlling the relative and absolute stereochemistry at two distinct stereocenters. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common stereoselectivity issues encountered during the synthesis of these valuable scaffolds. Drawing on established methodologies and mechanistic principles, this document offers practical solutions to enhance diastereoselectivity and enantioselectivity in your synthetic routes.

Core Challenge: Controlling Stereochemistry

The primary difficulty in synthesizing 2,4-disubstituted pyrrolidines lies in selectively forming one of the four possible stereoisomers. This requires precise control over both the cis/trans relationship between the substituents at C2 and C4 (diastereoselectivity) and the absolute configuration of each stereocenter (enantioselectivity).

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in the laboratory, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yields a mixture of cis and trans diastereomers with poor selectivity. How can I favor the formation of one over the other?

Answer: Poor diastereoselectivity is a common hurdle and often arises from a lack of facial selectivity during the key bond-forming step. The choice of synthetic strategy, catalyst, and reaction conditions plays a pivotal role in directing the stereochemical outcome.

Underlying Causes & Solutions:

  • Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions):

    • Mechanism: 1,3-dipolar cycloadditions of azomethine ylides with alkenes are powerful for constructing the pyrrolidine ring, with the potential to create up to four stereocenters.[1][4][5] The stereoselectivity is determined by the transition state geometry.

    • Troubleshooting:

      • Catalyst Choice: The use of chiral Lewis acids or organocatalysts can significantly influence the diastereoselectivity.[4] For instance, metal catalysts like silver or copper complexes can favor specific transition states, leading to high diastereoselectivity.[1][6] Organocatalytic approaches, using proline derivatives or thioureas, also offer excellent control.[4][7][8]

      • Substrate Control: The steric and electronic properties of both the azomethine ylide and the dipolarophile are crucial. Bulky substituents on either reactant can favor the formation of the trans isomer to minimize steric hindrance in the transition state. Electron-withdrawing groups on the dipolarophile can also influence the regioselectivity and stereoselectivity of the cycloaddition.[5]

      • Solvent and Temperature: The polarity of the solvent can affect the stability of the transition states. A systematic screening of solvents is recommended. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[9]

  • Intramolecular Cyclization Reactions:

    • Mechanism: Cyclization of acyclic precursors is another common strategy. The stereochemical outcome is often dictated by the pre-existing stereocenters in the starting material and the conformational preferences of the cyclization transition state.

    • Troubleshooting:

      • Substrate-Controlled Diastereoselectivity: Introducing a chiral auxiliary or a stereocenter in the acyclic precursor can direct the stereochemistry of the newly formed centers. For example, the iodocyclization of enantiopure homoallylic sulfonamides can produce trans-2,5-disubstituted 3-iodopyrrolidines with high diastereoselectivity.[10]

      • Catalyst-Controlled Cyclization: Copper-promoted intramolecular aminooxygenation of alkenes has shown that the position of a substituent on the starting alkene chain can dictate the cis/trans selectivity. Alpha-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines, while gamma-substituted substrates give moderate selectivity for the 2,3-trans isomers.[11]

  • Heterogeneous Catalytic Hydrogenation:

    • Mechanism: The reduction of substituted pyrroles can be a highly diastereoselective method for obtaining functionalized pyrrolidines.[12][13] The initial reduction of a substituent on the pyrrole ring can create a stereocenter that directs the subsequent hydrogenation of the ring itself.[12][13]

    • Troubleshooting:

      • Catalyst and Support: Rhodium on carbon (Rh/C) or alumina (Rh/Al2O3) are commonly used catalysts for this transformation.[12] The choice of catalyst and support can influence the stereochemical outcome.

      • Reaction Conditions: Hydrogen pressure and temperature are critical parameters. Optimization of these conditions is often necessary to achieve high diastereoselectivity.[12]

Question 2: I have achieved good diastereoselectivity, but my product is a racemic mixture. How can I induce enantioselectivity?

Answer: Achieving high enantioselectivity requires the introduction of a chiral influence in the reaction. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material.

Strategies for Enantiocontrol:

  • Asymmetric Catalysis: This is one of the most efficient methods for synthesizing enantiomerically enriched compounds.

    • Organocatalysis: Chiral pyrrolidine derivatives, such as diarylprolinol silyl ethers, are powerful organocatalysts for a variety of asymmetric transformations that can lead to enantioenriched 2,4-disubstituted pyrrolidines.[14][15] These catalysts operate through the formation of chiral enamines or iminium ions.

    • Metal Catalysis: Chiral metal complexes are widely used to catalyze enantioselective reactions. For example, palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane with imines using chiral phosphoramidite ligands affords pyrrolidines with excellent enantioselectivity.[16] Iridium-catalyzed transfer hydrogenative carbonyl C-allylation is another powerful method for setting the initial stereocenter.[17][18]

    • Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach. Directed evolution of cytochrome P411 enzymes has enabled the enantioselective intramolecular C(sp3)–H amination of organic azides to produce chiral pyrrolidines.[19]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as amino acids (e.g., proline, hydroxyproline) or carbohydrates.[2][20][21][22] The inherent chirality of the starting material is transferred to the final product.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Sulfinimines derived from enantiopure sulfinamides are effective chiral auxiliaries in the synthesis of pyrrolidines.[10]

Question 3: My desired cis isomer is thermodynamically less stable and I'm observing epimerization to the trans isomer during workup or purification. How can I prevent this?

Answer: Epimerization, the change in configuration at one stereocenter, can be a significant issue, particularly if one of the stereocenters is adjacent to a carbonyl group or another acidifying functionality.

Mitigation Strategies:

  • Mild Reaction and Workup Conditions:

    • Avoid harsh acidic or basic conditions during the reaction and subsequent workup. Use buffered solutions for quenching and extractions.

    • Keep the temperature low throughout the process to minimize the rate of epimerization.

  • Purification Techniques:

    • Chromatography: Use neutral silica gel or alumina for chromatography. If necessary, the silica gel can be washed with a solution of triethylamine in the eluent to neutralize acidic sites.

    • Crystallization: If the desired isomer is crystalline, direct crystallization from the crude reaction mixture can be an effective purification method that avoids potential epimerization on silica gel.

  • Protecting Group Strategy: The choice of protecting group on the pyrrolidine nitrogen can influence the stability of the adjacent stereocenter. Electron-withdrawing protecting groups (e.g., Boc, Cbz) can increase the acidity of the C2-proton, making it more susceptible to epimerization. A less electron-withdrawing group might be beneficial if epimerization is a concern.

Question 4: I am using a known catalytic system, but I am not achieving the reported levels of stereoselectivity. What are the common pitfalls?

Answer: Reproducibility issues can often be traced back to subtle variations in experimental parameters.

Troubleshooting Checklist:

  • Reagent and Solvent Purity:

    • Solvents: Ensure that all solvents are anhydrous and of high purity, as trace amounts of water or other impurities can deactivate the catalyst or interfere with the reaction.

    • Reagents: The purity of starting materials is critical. Impurities can act as catalyst poisons or participate in side reactions.

  • Catalyst Activation and Handling:

    • Some catalysts require pre-activation. Ensure you are following the correct procedure for catalyst preparation.

    • Many catalysts are air- and moisture-sensitive. Proper handling techniques (e.g., using a glovebox or Schlenk line) are essential.

  • Reaction Concentration: The concentration of the reaction can influence the rate of the desired reaction versus side reactions. It is important to adhere to the concentrations reported in the literature.

  • Stirring and Temperature Control: Inconsistent stirring can lead to local concentration and temperature gradients, which can affect selectivity. Ensure efficient stirring and accurate temperature monitoring.

Data Presentation: Catalyst Performance in Asymmetric [3+2] Cycloadditions

The following table summarizes the performance of different catalytic systems in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, a key reaction for 2,4-disubstituted pyrrolidine synthesis.

Catalyst SystemDipolarophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Organocatalyst (Thiourea-based) α,β-Unsaturated Ester>95:598%[4]
Cu(I)/Chiral Ligand Dimethyl Maleate90:1092%[1]
Ag(I)/Chiral Ligand N-Phenylmaleimide>99:199%[6]
Pd(0)/Phosphoramidite Ligand Imine-95%[16]
Organocatalyst (Prolinamide) Nitroolefin94:697%[14]

This table is a representative summary and specific results may vary based on the exact substrates and reaction conditions.

Visualizing Reaction Pathways

Logical Flow for Optimizing Diastereoselectivity

The following diagram illustrates a decision-making workflow for troubleshooting and optimizing the diastereoselectivity of a pyrrolidine synthesis.

diastereoselectivity_optimization start Poor Diastereoselectivity (cis/trans mixture) strategy Reaction Type? start->strategy cycloaddition 1,3-Dipolar Cycloaddition strategy->cycloaddition Cycloaddition cyclization Intramolecular Cyclization strategy->cyclization Cyclization reduction Pyrrole Reduction strategy->reduction Reduction opt_cyclo Optimize Catalyst (Lewis Acid/Organocatalyst) Modify Substrate Sterics Screen Solvents/Temperature cycloaddition->opt_cyclo opt_cyclize Substrate Control (Chiral Auxiliary) Catalyst Control (e.g., Copper-promoted) cyclization->opt_cyclize opt_reduce Optimize Catalyst (e.g., Rh/C, Rh/Al2O3) Screen H2 Pressure/Temp reduction->opt_reduce end_goal High Diastereoselectivity opt_cyclo->end_goal opt_cyclize->end_goal opt_reduce->end_goal

Caption: Decision tree for optimizing diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Asymmetric Michael Addition

This protocol is a representative example for the synthesis of a 2,4-disubstituted pyrrolidine precursor via an organocatalytic Michael addition.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 mmol), the nitroolefin (1.2 mmol), and the organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., CH2Cl2, 2.0 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.

  • Cyclization: The resulting Michael adduct can then be subjected to reductive cyclization (e.g., using H2 and a palladium catalyst or other reducing agents) to form the desired 2,4-disubstituted pyrrolidine.

Note: This is a general procedure. Specific conditions such as catalyst loading, temperature, and reaction time should be optimized for each specific substrate combination.

Protocol 2: General Procedure for a [3+2] Cycloaddition using a Metal Catalyst

This protocol provides a general framework for a metal-catalyzed 1,3-dipolar cycloaddition.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the metal precursor (e.g., a silver or copper salt, 5 mol%) and the chiral ligand (5.5 mol%) to a dry reaction vessel.

  • Ylide Precursor Addition: Add the azomethine ylide precursor (e.g., an imino ester, 1.0 mmol) and the dipolarophile (1.1 mmol) to the vessel.

  • Solvent and Base: Add the anhydrous solvent (e.g., toluene or THF) followed by a mild base (e.g., triethylamine or DBU, 1.2 mmol) to generate the azomethine ylide in situ.

  • Reaction: Stir the mixture at the optimized temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography to isolate the desired pyrrolidine cycloadduct.

References

  • Luo, G., Xiang, M., & Krische, M. J. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(7), 2133–2136. [Link]

  • Randjelovic, J., Simic, M., Tasic, G., Husinec, S., & Savic, V. (2014). Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Current Organic Chemistry, 18(9), 1073–1096. [Link]

  • Maruoka, K. (2011). Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. Organic Letters, 13(15), 4072–4075. [Link]

  • Pace, V., & Holzer, W. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Luo, G., Xiang, M., & Krische, M. J. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(7), 2133–2136. [Link]

  • Luo, G., Xiang, M., & Krische, M. J. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(7), 2133-2136. [Link]

  • Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2–24. [Link]

  • Company, A., et al. (2018). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 37(6), 944–953. [Link]

  • Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14539-14551. [Link]

  • Rios, R. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 616–623. [Link]

  • Geng, H., et al. (2018). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 8(3), 2313–2318. [Link]

  • Richardson, P. (2025). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]

  • Vicario, J. L. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

  • Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7354–7359. [Link]

  • Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

  • Paderes, M. C., & Chemler, S. R. (2009). Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine. Organic Letters, 11(9), 1915–1918. [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Not available. (2005). Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. Synfacts, 2005(03), 0325–0325. [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Davis, F. A., et al. (2002). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 67(12), 4155–4159. [Link]

  • Pace, V., & Holzer, W. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

  • Wang, Q., Sasaki, N. A., & Potier, P. (1998). Asymmetric Synthesis of 2,4-Disubstituted Pyrrolidines. ChemInform, 29(44). [Link]

  • Drouillat, B., & Couty, F. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 670–682. [Link]

  • Drouillat, B., & Couty, F. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 670–682. [Link]

  • Martinez, A. C., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. bioRxiv. [Link]

  • Wang, J., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(6), 1044–1052. [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Catalysts, 12(10), 1162. [Link]

  • Not available. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]

  • Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Not available. (n.d.). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Stability of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. This guide is designed to provide senior-level insights into the stability of this compound, particularly under the acidic conditions frequently encountered in multi-step organic synthesis. As a key chiral building block, understanding its behavior is critical for achieving high yields and purity in your synthetic campaigns. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and optimize your reaction conditions with confidence.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the acidic cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) group from your pyrrolidine substrate.

Q1: My Boc deprotection reaction is sluggish or incomplete, even after several hours. What are the likely causes and how can I drive it to completion?

A1: Incomplete deprotection is a common issue often stemming from insufficiently strong acidic conditions or suboptimal reaction parameters. The stability of the Boc group is significant, and its removal requires a potent acid to initiate the cleavage mechanism.[1][2]

  • Causality Analysis: The reaction begins with the protonation of the Boc group's carbonyl oxygen.[3][4] If the acid is too weak or too dilute, this initial equilibrium is not favored, and the reaction stalls.

  • Troubleshooting Steps:

    • Increase Acid Concentration: If you are using a 20% Trifluoroacetic Acid (TFA) solution in Dichloromethane (DCM), consider increasing it to a 50/50 mixture or even using neat TFA for a short period.[4][5] For reactions with HCl, ensure your solution (e.g., 4M HCl in dioxane) has not degraded from improper storage.

    • Elevate the Temperature: Most deprotections are run at 0°C to room temperature.[6] If the reaction is slow, allowing it to stir at room temperature for a longer duration or gently warming it to 30-40°C can significantly increase the rate. However, be cautious if other temperature-sensitive groups are present.

    • Verify Reagent Quality: Ensure your acid (especially TFA, which is hygroscopic) is fresh and anhydrous. Water can interfere with the reaction.

    • Switch Acid Systems: If TFA/DCM is not effective, switching to 4M HCl in dioxane is a common alternative that can sometimes offer different reactivity profiles.[6]

Q2: After my deprotection and workup, my NMR/LC-MS shows multiple new spots/peaks. What are these side products and how can I minimize them?

A2: The most probable cause of side products is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[1][3] This carbocation is a potent electrophile and can alkylate any available nucleophile in your reaction mixture, including your solvent, trace water, or even your deprotected amine product.

  • Preventative Measures (Use of Scavengers): To mitigate this, a "scavenger" should be added to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react elsewhere.

    • Recommended Scavengers: Anisole or thioanisole are excellent choices.[1][5] They are added at a concentration of ~5% (v/v) to the reaction mixture.

    • Mechanism of Action: The electron-rich aromatic ring of the scavenger readily undergoes Friedel-Crafts alkylation by the tert-butyl cation, effectively neutralizing it.

Q3: I need to remove the Boc group without cleaving another acid-sensitive group (e.g., a silyl ether, acetal) on my molecule. How can I achieve this selectivity?

A3: Achieving selectivity requires carefully tuning the reaction conditions to be just strong enough to cleave the Boc group but too mild to affect other protecting groups.

  • Strategy 1: Milder Acidic Reagents: Avoid using neat TFA, which is one of the harshest conditions.[7] Instead, opt for milder, controlled systems.

    • 4M HCl in Dioxane or Ethyl Acetate: This is often considered a milder and more selective choice compared to TFA.[2][6]

    • Acetyl Chloride in Methanol: This system generates HCl in situ and can be a very mild method for deprotection.[7]

  • Strategy 2: Temperature Control: Perform the reaction at 0°C or even lower (-10°C).[6] The activation energy for cleaving other acid-labile groups may be higher than that for the Boc group, allowing for kinetic selectivity at lower temperatures.

  • Strategy 3: Titrate the Acid: Instead of a large excess, consider adding a stoichiometric amount or a slight excess (e.g., 1.5-3 equivalents) of a weaker acid like p-toluenesulfonic acid (p-TsOH).[8]

Q4: I've successfully removed the Boc group, but my final product is a sticky solid that is highly water-soluble and gives a complex NMR. What is it?

A4: You have most likely isolated the amine salt. The deprotected amine is basic and will be protonated by the excess acid in the reaction, forming a salt (e.g., a trifluoroacetate or hydrochloride salt).[3][4] These salts are often hygroscopic, non-volatile, and can be difficult to handle.

  • Conversion to the Free Amine: To obtain the neutral "free base," you must perform a basic workup.

    • After removing the reaction solvent and excess acid in vacuo, dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic.[9]

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the deprotected free amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the precise chemical mechanism for the acidic deprotection of this compound?

A1: The acidic deprotection of a Boc-protected amine is a well-established E1-type elimination pathway. It proceeds in three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA). This makes the carbonyl carbon more electrophilic and weakens the adjacent bonds.[1][4]

  • Formation of a tert-butyl Cation: The protonated intermediate is unstable and collapses. The C-O bond cleaves, releasing a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free primary amine.[3][10] The amine is then immediately protonated by the excess acid in the medium to form the final amine salt.

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection Start Boc-Protected Amine Protonated Protonated Intermediate Start->Protonated + H⁺ inv1 Protonated->inv1 CarbamicAcid Carbamic Acid Intermediate inv2 CarbamicAcid->inv2 Product Amine Salt tBu tert-butyl cation CO2 CO₂ inv1->CarbamicAcid - tBu⁺ inv1->tBu inv2->Product - CO₂ inv2->CO2

Caption: Acid-catalyzed removal of the Boc protecting group.

Q2: What are the standard acidic conditions for deprotecting this compound, and what are the pros and cons of each?

A2: The choice of reagent depends on the overall sensitivity of your substrate and the desired reaction speed. Here is a comparison of common systems:

Reagent SystemTypical ConditionsProsCons
TFA in DCM 20-50% TFA in DCM, 0°C to RT, 1-3h[4][8]Fast, efficient, volatile reagents are easy to remove.Harsh conditions, may cleave other acid-sensitive groups. Generates reactive t-butyl cation.
HCl in Dioxane 4M solution, RT, 1-4h[6]Generally milder than TFA, good for sensitive substrates. Product is often a crystalline HCl salt.Dioxane is a peroxide-former and has a high boiling point.
HCl in Methanol Generated from AcCl or as a solution, RT, 2-6h[5]Mild conditions. Methanol can act as a scavenger for the t-butyl cation.Potential for esterification if carboxylic acids are present.
p-TsOH in DCM/MeOH 1.1-3 eq, RT to 40°C, 4-12hSolid acid, easy to handle. Milder than TFA or HCl.Slower reaction times, may require heating.

Q3: How do I properly monitor the deprotection reaction using Thin-Layer Chromatography (TLC)?

A3: TLC is a rapid and effective technique for monitoring the reaction's progress.[9]

  • Prepare the Plate: Spot three lanes on a silica gel TLC plate: your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Choose a Solvent System: A typical mobile phase would be a mixture of a polar and non-polar solvent, such as 10% Methanol in DCM.

  • Elute and Dry: Run the plate and then dry it thoroughly. It is critical to use a heat gun to remove any residual TFA or HCl, as they can cause streaking and interfere with visualization.[11]

  • Visualize:

    • UV Light: The Boc-protected starting material may be UV active if other chromophores are present.

    • Ninhydrin Stain: This is the most definitive stain.[9][11] After dipping the plate in a ninhydrin solution and heating, the deprotected product amine will appear as a distinct colored spot (usually purple or yellow). The starting material will not stain with ninhydrin.

  • Interpret the Results: The reaction is complete when the starting material spot has completely disappeared from the RM lane and is replaced by a new, more polar (lower Rf) spot that is positive for ninhydrin.[9]

Q4: How should I store this compound to ensure its long-term stability?

A4: To prevent gradual degradation, the compound should be stored under conditions that protect it from acidic contaminants.

  • Storage Container: Use a tightly sealed container made of an inert material (e.g., amber glass).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from atmospheric moisture and CO₂, which can form carbonic acid.

  • Temperature: While stable at room temperature, storage in a refrigerator (2-8°C) is recommended for long-term stability.[12]

  • Avoid Contamination: Keep it isolated from acidic reagents in your chemical storage area. Do not use spatulas or glassware that may have acidic residue.

Section 3: Standard Operating Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA/DCM

  • Dissolve the Boc-protected pyrrolidine (1 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add a scavenger, such as anisole (5% v/v), to the mixture.

  • Slowly add trifluoroacetic acid (TFA) (10 eq., or as a 50% solution in DCM).[9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[9]

  • Proceed with a basic workup (as described in Troubleshooting Q4) to isolate the free amine.

Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)

  • Eluent: Prepare a mobile phase of 9:1 DCM:Methanol.

  • Spotting: On a silica plate, apply a small spot of the starting material solution, the reaction mixture, and a co-spot.

  • Development: Place the plate in a developing chamber with the eluent and allow the solvent front to rise.

  • Drying: Remove the plate and dry thoroughly with a heat gun to evaporate all solvent and volatile acids.[11]

  • Visualization: Dip the dried plate into a ninhydrin staining solution and heat gently with a heat gun until colored spots appear. The product amine will be visible as a new, lower-Rf spot.

Diagram: Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Problem: Incomplete Deprotection Check_SM Is Starting Material (SM) Purity Confirmed? Start->Check_SM Verify_SM Action: Verify SM by NMR/LC-MS Check_SM->Verify_SM No Check_Reagents Are Acidic Reagents Fresh and Anhydrous? Check_SM->Check_Reagents Yes Verify_SM->Check_Reagents Replace_Reagents Action: Use Fresh Bottle of Acid Check_Reagents->Replace_Reagents No Check_Conditions Are Reaction Conditions Sufficiently Strong? Check_Reagents->Check_Conditions Yes Replace_Reagents->Check_Conditions Increase_Conc Option 1: Increase Acid Concentration (e.g., 20% -> 50% TFA) Check_Conditions->Increase_Conc No Success Outcome: Complete Deprotection Check_Conditions->Success Yes Increase_Time Option 2: Increase Reaction Time or Temperature (RT -> 40°C) Increase_Conc->Increase_Time Increase_Conc->Success Switch_Acid Option 3: Switch to a Different Acid System (e.g., HCl/Dioxane) Increase_Time->Switch_Acid Increase_Time->Success Switch_Acid->Success

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • BenchChem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • BenchChem. (2025). Technical Guide: Safety and Handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine.
  • BenchChem. (2025). Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?.
  • Chem-Space. (n.d.). (2S, 4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride.
  • LookChem. (n.d.). Cas 121148-01-4,(2S,4S).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Apollo Scientific. (2023). Pyrrolidin-3-one, N-BOC protected.
  • BLDpharm. (n.d.). tert-Butyl (2S,4S)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - N-BOC-Pyrrolidine.
  • AChemBlock. (n.d.). tert-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
  • Cialdnb. (n.d.). tert-butyl (2S, 4S)-4-amino-2-methylpyrrolidine-1-carboxylate, min 97%, 100 mg.
  • CymitQuimica. (n.d.). (2S,4S)-Methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate.
  • MedChemExpress. (n.d.). tert-Butyl (2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate.
  • Biosynth. (n.d.). (2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate.
  • PubChem. (n.d.). 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate.

Sources

Troubleshooting guide for the synthesis of substituted proline analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted proline analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. Proline's unique constrained cyclic structure plays a crucial role in the conformation of peptides and proteins, making its substituted analogs powerful tools for modulating biological activity, enhancing stability, and designing novel therapeutics.[1][2] However, their synthesis can present significant challenges.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work. The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and trustworthiness.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stereoselectivity and Racemization

Question 1: My synthesis of a 4-substituted proline analog is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in the synthesis of 4-substituted prolines is a common challenge. The stereochemical outcome is often influenced by the choice of starting material, the nature of the substituent, and the reaction conditions. Here are several strategies to consider:

  • Starting Material Selection: The most reliable approach is to start with a chiral precursor that already possesses the desired stereochemistry at other centers. For instance, commercially available (2S,4R)-hydroxyproline (Hyp) is an excellent and inexpensive starting point for accessing a variety of 4-substituted analogs.[3][4]

  • Stereospecific Reactions: Employing reactions that proceed with a defined stereochemical outcome is crucial.

    • SN2 Reactions: Nucleophilic substitution at the C4 position of a derivatized hydroxyproline is a powerful method. To obtain the opposite stereochemistry at C4, a two-step process involving conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) followed by an SN2 reaction with a nucleophile can be used.[3] For retention of stereochemistry, a double inversion sequence, such as a Mitsunobu reaction followed by another SN2 displacement, is effective.[3][4]

    • Palladium-Mediated Couplings: For the introduction of aryl or vinyl groups, palladium-catalyzed coupling reactions on an enol triflate derived from 3-oxoproline can be utilized, although this may result in mixtures of cis and trans isomers.[1]

dot

Stereoselective_Synthesis cluster_start Starting Material cluster_path1 Inversion of Stereochemistry cluster_path2 Retention of Stereochemistry Start (2S,4R)-Hydroxyproline Activate Activate OH (e.g., TsCl, MsCl) Start->Activate Step 1 Mitsunobu Mitsunobu Reaction (e.g., Ph3P, DIAD) Start->Mitsunobu Step 1 SN2 SN2 Reaction (Nucleophile) Activate->SN2 Step 2 Product_Inverted (2S,4S)-Substituted Proline SN2->Product_Inverted Final Product SN2_2 Second SN2 Reaction (Nucleophile) Mitsunobu->SN2_2 Step 2 Product_Retained (2S,4R)-Substituted Proline SN2_2->Product_Retained Final Product Purification_Workflow Start Crude Product Is_Protected Is the analog protected? Start->Is_Protected Silica Silica Gel Chromatography Is_Protected->Silica Yes Is_Zwitterionic Is the analog zwitterionic? Is_Protected->Is_Zwitterionic No Deprotection Deprotection Step Silica->Deprotection Deprotection->Is_Zwitterionic RP_HPLC Reverse-Phase HPLC Is_Zwitterionic->RP_HPLC Yes Ion_Exchange Ion-Exchange Chromatography Is_Zwitterionic->Ion_Exchange Yes Crystallization Crystallization RP_HPLC->Crystallization Ion_Exchange->Crystallization Final_Product Pure Proline Analog Crystallization->Final_Product

Sources

Technical Support Center: Navigating the Scale-Up of Chiral Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chiral pyrrolidine building blocks. This guide is designed for researchers, scientists, and drug development professionals who are transitioning these crucial syntheses from the laboratory bench to pilot plant and industrial scales. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and mastering its stereocontrolled synthesis at scale is paramount for the timely and cost-effective delivery of new chemical entities.[1][2]

This document moves beyond theoretical reaction schemes to address the practical, often-encountered challenges of process scale-up. Here, we provide field-proven insights through detailed troubleshooting guides and frequently asked questions, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Section 1: Troubleshooting Guide for Common Scale-Up Challenges

Scaling a synthesis introduces variables that are often negligible at the bench scale but become critical at the kilogram scale. This section is formatted to address a specific problem, outline its probable causes, and provide actionable solutions.

Issue 1: Loss of Enantioselectivity or Diastereoselectivity upon Scale-Up

You've successfully developed a highly stereoselective synthesis of a 2,5-disubstituted pyrrolidine in the lab (e.g., >99% ee), but on a 1 kg scale, the enantiomeric excess has dropped to 90%.

Probable Causes:

  • Inefficient Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" or areas of high substrate concentration, which can favor non-selective background reactions or alternative catalytic cycles. This is particularly true for heterogeneous reactions or reactions with viscous slurries.

  • Poor Temperature Control: Many stereoselective reactions have a narrow optimal temperature range. Exotherms that are easily dissipated in a round-bottom flask can lead to significant temperature spikes in a large reactor, compromising the catalyst's stereodirecting ability.[3]

  • Slow Reagent Addition: Addition rates that are instantaneous at the lab scale become prolonged at the industrial scale. This can alter the instantaneous concentration of reagents, affecting the kinetics and potentially opening pathways to side reactions.

  • Raw Material Variability: The purity profile of starting materials, solvents, and even catalysts can differ between lab-grade and bulk-grade batches. Trace impurities can act as catalyst poisons or promote side reactions.[4][5]

Solutions & Causal Explanations:

  • Reactor and Agitation Optimization:

    • Action: Switch from a simple anchor stirrer to a more efficient impeller design like a pitched-blade turbine or Rushton turbine to improve both axial and radial mixing. Consider the use of baffles in stirred-tank reactors to prevent vortexing and ensure thorough mixing.

    • Rationale: Enhanced agitation ensures homogeneity, maintaining the optimal catalyst-substrate ratio and consistent temperature throughout the reactor volume, which is critical for preserving the integrity of the stereodetermining step.

  • Thermal Management Strategy:

    • Action: Utilize a jacketed reactor with a high-performance heat transfer fluid. For highly exothermic reactions, consider semi-batch processing where one reagent is added slowly to control the rate of heat generation.[3] Continuous flow reactors offer superior heat exchange due to their high surface-area-to-volume ratio and are an excellent option for managing exotherms.[6]

    • Rationale: Precise temperature control is essential for maintaining the conformational rigidity of the catalyst-substrate complex during the transition state, which dictates the stereochemical outcome.

  • Controlled Addition Profile:

    • Action: Implement a programmed, slow addition of the limiting reagent using a calibrated pump. This maintains a low, steady-state concentration of the added reagent.

    • Rationale: By controlling the stoichiometry at any given moment, you can suppress side reactions that may have different reaction orders and are favored at high reactant concentrations.

  • Incoming Quality Control (IQC) of Raw Materials:

    • Action: Qualify all new batches of starting materials, solvents, and catalysts on a small scale before committing to a large-scale run. Develop analytical specifications for critical raw materials, including purity assays and limits for known problematic impurities.

    • Rationale: Proactive identification of detrimental impurities prevents batch failures and ensures process consistency. For instance, trace amounts of water can hydrolyze sensitive reagents or deactivate certain catalysts.[7]

Workflow for Diagnosing Loss of Stereoselectivity:

start Loss of Stereoselectivity (e.g., ee drops from >99% to 90%) check_temp Review Temperature Profile Was there an exotherm spike > 2-3°C? start->check_temp check_mixing Evaluate Mixing Efficiency Visual inspection, modeling, or use of a test reaction. check_temp->check_mixing No sol_temp Implement Improved Cooling (e.g., semi-batch, flow reactor) check_temp->sol_temp Yes check_reagents Analyze Raw Materials Test new batches on a small scale. check_mixing->check_reagents Good sol_mixing Optimize Agitation (e.g., different impeller, baffles) check_mixing->sol_mixing Poor check_addition Review Reagent Addition Was the addition rate controlled and consistent? check_reagents->check_addition Purity OK sol_reagents Qualify New Batches Set stricter IQC specifications check_reagents->sol_reagents Impurity Detected sol_addition Automate Addition Use a calibrated dosing pump check_addition->sol_addition No

Caption: Troubleshooting workflow for loss of stereoselectivity.

Issue 2: Difficult Product Isolation and Purification at Scale

Your chiral pyrrolidine product is easily purified by silica gel chromatography in the lab, but this is not economically viable for a 50 kg batch. Direct crystallization from the crude oil fails.

Probable Causes:

  • Chromatography Dependence: The lab-scale procedure relies on a purification method that is not scalable. Flash chromatography is expensive and generates large amounts of solvent waste.[8]

  • Presence of "Close-Eluting" Impurities: Structurally similar impurities or diastereomers may prevent selective crystallization of the desired product.

  • Product Form: The free amine product may be an oil or have poor crystallinity.

Solutions & Causal Explanations:

  • Develop a Crystallization-Based Purification:

    • Action: Focus on identifying a suitable crystalline form of the product. This often involves forming a salt with a chiral or achiral acid (e.g., tartaric acid, mandelic acid, HCl, HBr). Perform a comprehensive salt screen using a variety of acids and solvent systems.

    • Rationale: Salts often exhibit significantly better crystallinity than the corresponding free bases. This allows for purification via crystallization, which is a highly efficient and scalable unit operation for removing impurities.[8]

  • Diastereomeric Salt Resolution:

    • Action: If the product is a racemate or has low enantiomeric excess, react it with a chiral resolving agent (e.g., (R)-(-)-mandelic acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.

    • Rationale: This classical resolution technique is well-suited for large-scale separations and can be used to isolate the desired enantiomer with high purity.[8]

  • Distillation:

    • Action: For thermally stable, lower molecular weight pyrrolidine derivatives, consider purification by fractional distillation under reduced pressure.

    • Rationale: Distillation is a highly effective and scalable method for removing non-volatile impurities.

Protocol: Diastereomeric Salt Crystallization for a Chiral Pyrrolidine Amine

  • Dissolution: Dissolve the crude racemic pyrrolidine free base (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (e.g., 60-70 °C).

  • Resolving Agent Addition: Add a solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5-1.0 eq) in the same solvent to the heated solution.

  • Cooling and Crystallization: Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C to maximize crystal formation. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Salt Break: Suspend the isolated diastereomeric salt in a biphasic mixture (e.g., methyl tert-butyl ether and water). Add a base (e.g., NaOH solution) to neutralize the acid and liberate the free amine into the organic layer.

  • Final Work-up: Separate the layers, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the enantiomerically enriched pyrrolidine.

  • Purity Check: Determine the enantiomeric excess of the product using chiral HPLC or SFC.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrrolidine synthesis, especially those involving organocatalysis or metal hydrides?

A1: Key safety concerns include:

  • Thermal Runaway: As discussed, many reactions are exothermic. A failure in cooling or an uncontrolled addition can lead to a dangerous increase in temperature and pressure. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial before scale-up.[3]

  • Handling of Amines: Pyrrolidine and its derivatives, like many amines, can be corrosive, irritant, and toxic. Ensure proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is used. Work in a well-ventilated area.[9][10]

  • Pyrophoric and Water-Reactive Reagents: Reagents like n-BuLi or metal hydrides (e.g., LiAlH₄) are highly reactive and can ignite on contact with air or moisture. They must be handled under an inert atmosphere (nitrogen or argon) by trained personnel.

  • Hydrogen Gas in Asymmetric Hydrogenation: Asymmetric hydrogenation of pyrroles is a common route to chiral pyrrolidines.[9][11] This involves the use of hydrogen gas under pressure, which is highly flammable and poses an explosion risk. Ensure the use of appropriate high-pressure reactors, proper grounding, and a controlled environment.[12]

Q2: My proline-catalyzed aldol reaction is very slow at scale, requiring several days of reaction time. How can I improve the reaction rate without compromising selectivity?

A2: Long reaction times are a known challenge for some proline-catalyzed reactions at scale.[10][13]

  • Solvent Choice: Proline's solubility can be a limiting factor. While polar aprotic solvents like DMSO or DMF are common, they can be difficult to remove at scale. Consider solvent mixtures, such as CHCl₃/DMSO or even water/methanol, which have been shown to improve reaction rates and stereocontrol in some cases.[10][13]

  • Catalyst Modification: While L-proline is inexpensive, its derivatives, such as diarylprolinol silyl ethers, are often significantly more active, allowing for lower catalyst loadings (e.g., 1-5 mol%) and shorter reaction times. The higher cost of the catalyst may be offset by increased throughput.

  • Water Content: The presence of a controlled amount of water can sometimes accelerate proline-catalyzed reactions. However, excess water can be detrimental. The optimal amount should be determined experimentally.[14]

  • Continuous Flow Processing: Flow chemistry can dramatically reduce reaction times from hours or days to minutes by using higher temperatures (safely) and providing superior mixing.[15][16]

Q3: How can I efficiently remove a high-boiling point solvent like DMF or DMSO from my large-scale reaction?

A3: Removing high-boiling point aprotic polar solvents is a common industrial challenge.

  • Azeotropic Distillation: Add a lower-boiling solvent that forms an azeotrope with the high-boiling solvent (e.g., toluene or heptane for DMF/DMSO) and distill under reduced pressure.

  • Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, MTBE), you can dilute the reaction mixture with this solvent and perform multiple aqueous washes to extract the DMF or DMSO into the aqueous phase.

  • Avoidance: The best strategy is to redevelop the process to use a more volatile solvent if possible. This should be a key consideration during the initial process development phase.

Q4: We are considering using continuous flow chemistry for our pyrrolidine synthesis. What are the main advantages for scale-up?

A4: Continuous flow chemistry offers several key advantages for scaling up the synthesis of chiral pyrrolidines:

  • Enhanced Safety: Small reactor volumes minimize the amount of hazardous material at any given time, and superior heat transfer prevents thermal runaways.[6]

  • Scalability: Scaling up is achieved by "numbering-up" (running multiple reactors in parallel) or by running the system for a longer duration, rather than using larger, more complex reactors. This avoids many of the mass and heat transfer issues of batch scale-up.[6][15]

  • Improved Control and Consistency: Precise control over temperature, pressure, and residence time leads to more consistent product quality and stereoselectivity.

  • Process Intensification: Reactions are often much faster in flow, leading to higher throughput and a smaller manufacturing footprint.[17] This has been demonstrated for the gram-scale preparation of intermediates for drugs like Aticaprant.[15]

Diagram: Batch vs. Continuous Flow Scale-Up Logic

cluster_0 Batch Scale-Up cluster_1 Continuous Flow Scale-Up batch_lab Lab Scale (Flask) batch_pilot Pilot Scale (Large Reactor) batch_lab->batch_pilot Increase Reactor Volume batch_issues Challenges: - Heat Transfer - Mass Transfer - Safety (Exotherms) - Re-optimization often needed batch_pilot->batch_issues flow_lab Lab Scale (Microreactor) flow_prod Production Scale flow_lab->flow_prod Run Longer or 'Number-Up' flow_solutions Advantages: - Consistent Heat/Mass Transfer - Inherent Safety - No Re-optimization - Higher Throughput flow_prod->flow_solutions

Caption: Comparison of scale-up strategies.

Section 3: Data Tables and Reference Protocols

Table 1: Comparison of Purification Methods for Chiral Amines at Scale
MethodScaleAdvantagesDisadvantagesBest Suited For
Flash Chromatography g to kgHigh resolution for complex mixtures.High cost, large solvent waste, not easily automated for large scale.Early-stage development, high-value products.
Diastereomeric Salt Crystallization kg to tonCost-effective, highly scalable, robust industrial process.[8]Requires a suitable chiral resolving agent, yield can be <50% per cycle.Racemates or products with low enantiomeric purity.
Direct Crystallization kg to tonMost economical, high throughput, simple operation.Product must be crystalline, may not remove closely related impurities.Products with high intrinsic crystallinity and purity.
Supercritical Fluid Chromatography (SFC) g to multi-kgFaster than HPLC, "greener" (uses CO₂), easier product recovery.[18]High capital cost, sample solubility can be an issue.Chiral separations where HPLC is challenging.
Protocol: Scale-Up of an Asymmetric Hydrogenation of a Pyrrole Derivative

This protocol is a representative example for the synthesis of a chiral N-Boc-pyrrolidine via asymmetric hydrogenation, a powerful method for creating stereocenters.[9][19]

Reaction: Asymmetric hydrogenation of N-Boc-2-substituted-pyrrole to N-Boc-2-substituted-pyrrolidine.

1. Catalyst Preparation (in a glovebox):

  • To a vial, add the chiral ligand (e.g., (S,S)-(R,R)-PhTRAP, 1.1 mol%) and the metal precursor (e.g., Ru(η³-methallyl)₂(cod), 1.0 mol%).

  • Add degassed solvent (e.g., ethyl acetate) and stir until a homogeneous solution is formed.

2. Reactor Setup and Inerting:

  • Use a high-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, pressure gauge, and gas inlet/outlet valves.

  • Charge the reactor with the N-Boc-pyrrole substrate (1.0 eq) and degassed solvent.

  • Seal the reactor and purge thoroughly with nitrogen (3-5 cycles), followed by hydrogen gas (3-5 cycles).

3. Reaction Execution:

  • Add the pre-formed catalyst solution to the reactor via a syringe under a positive pressure of nitrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Begin stirring and heat the reactor to the optimal temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by measuring hydrogen uptake and/or by taking samples (if the reactor allows) for HPLC or GC analysis.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite or silica gel to remove the metal catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification:

  • Assess the purity and enantiomeric excess of the crude product.

  • If the product is a solid, develop a recrystallization procedure from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity. If it is an oil, consider distillation or salt formation as described previously.

References

Sources

Technical Support Center: Analytical Methods for Monitoring the Purity of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analytical monitoring of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. This crucial chiral intermediate is extensively used in the synthesis of complex pharmaceutical agents, where its stereochemical integrity and high purity are paramount for the safety and efficacy of the final drug product.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during purity analysis.

Our focus is to blend theoretical principles with practical, field-proven insights to ensure your analytical methods are robust, reliable, and compliant with regulatory expectations.[2][3]

Logical Workflow for Purity Analysis

A systematic approach to purity analysis is critical. The following diagram outlines a typical workflow, from initial method selection to final data interpretation and reporting.

Purity Analysis Workflow cluster_Planning Phase 1: Method Development & Selection cluster_Execution Phase 2: Validation & Execution cluster_Troubleshooting Phase 3: Troubleshooting & Data Review Start Define Analytical Requirements (Purity, Impurities, Chiral Integrity) MethodSelection Select Primary Analytical Technique (e.g., HPLC, GC, SFC) Start->MethodSelection InitialScreening Initial Method Screening & Optimization MethodSelection->InitialScreening MethodValidation Method Validation (ICH Guidelines) InitialScreening->MethodValidation SampleAnalysis Routine Sample Analysis MethodValidation->SampleAnalysis DataReview Data Review & Interpretation SampleAnalysis->DataReview DataReview->SampleAnalysis Re-analysis Troubleshooting Troubleshooting Anomalies DataReview->Troubleshooting If Anomalies Detected Troubleshooting->MethodValidation Method Re-validation OOS Out-of-Specification (OOS) Investigation Troubleshooting->OOS If Unresolved

Caption: A typical workflow for the purity analysis of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for assessing the purity and impurity profile of non-volatile compounds like this compound.[4][5] Its versatility allows for the separation of the main compound from process-related impurities and degradation products.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: What is a suitable starting HPLC method for assessing the purity of this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is generally a good starting point. Due to the basic nature of the free amino group, peak tailing can be a common issue. Therefore, a column with high-purity silica and end-capping is recommended.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic compounds.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is suitable for initial screening to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 210 nmThe carboxylate and amide chromophores should provide sufficient UV absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Q2: I am observing significant peak tailing for the main compound. What are the likely causes and how can I resolve this?

A2: Peak tailing for basic compounds like this pyrrolidine derivative is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.

Troubleshooting Guide: Peak Tailing in HPLC

Troubleshooting Peak Tailing cluster_Causes Potential Causes cluster_Solutions Corrective Actions Start Symptom: Peak Tailing Observed Silanol Silanol Interactions Start->Silanol Overload Column Overload Start->Overload pH Suboptimal Mobile Phase pH Start->pH Contamination Column Contamination Start->Contamination Additive Add Basic Modifier (e.g., TEA) Silanol->Additive ReduceConc Reduce Sample Concentration Overload->ReduceConc AdjustpH Adjust Mobile Phase pH pH->AdjustpH Wash Wash or Replace Column Contamination->Wash

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

Detailed Troubleshooting Steps:

  • Rule out Column Overload: Prepare a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, the original sample was overloading the column.

  • Optimize Mobile Phase:

    • For Basic Compounds: Add a basic modifier like 0.1% triethylamine (TEA) to the mobile phase to compete with the analyte for active silanol sites.[6]

    • Adjust pH: Ensure the mobile phase pH is low (e.g., with 0.1% TFA or formic acid) to keep the amine protonated and minimize interactions with silanols.

  • Check Column Health: A contaminated or old column can lead to poor peak shape.[7]

    • Protocol: Column Washing

      • Disconnect the column from the detector.

      • Flush with water to remove any buffer salts.

      • Wash with 50-100 mL of a strong solvent like isopropanol or a mixture of acetonitrile and water.

      • If contamination is suspected, a sequence of solvents of varying polarity (e.g., hexane, isopropanol, methanol, water) can be used.[8]

      • If washing does not improve peak shape, the column may need to be replaced.

Q3: I am seeing extraneous "ghost" peaks in my chromatogram. What is the source?

A3: Ghost peaks can originate from the mobile phase, the sample solvent, or carryover from the autosampler.[9] A systematic approach is needed to identify the source.

  • Blank Gradient Run: Run a blank gradient with no injection. If ghost peaks are present, the source is likely the mobile phase or the HPLC system itself.

  • Solvent Injection: If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, the solvent is contaminated.

  • Autosampler Carryover: If the solvent blank is clean, the issue is likely carryover. Optimize the needle wash procedure by using a stronger solvent.

Chiral Purity Analysis

Ensuring the stereochemical integrity of this compound is critical. Chiral HPLC is the most common technique for separating and quantifying enantiomers and diastereomers.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: How do I select the right chiral stationary phase (CSP) for this compound?

A1: The selection of a CSP is often empirical. For a compound with a protected amine and a free amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point. Columns like Chiralcel OD or Chiralpak AD are often effective. Alternatively, pre-column derivatization with a chiral reagent can allow for separation on a standard achiral column.[10]

Q2: My chiral separation is showing poor resolution between the desired (2S,4S) isomer and a potential diastereomer. What steps can I take to improve this?

A2: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters.

Table 2: Optimization Strategies for Chiral Resolution

ParameterOptimization StrategyRationale
Mobile Phase Vary the type and percentage of the organic modifier (e.g., ethanol, isopropanol, acetonitrile).The choice of alcohol can significantly impact chiral recognition on polysaccharide-based CSPs.
Temperature Decrease the column temperature (e.g., from 25°C to 10°C).Lower temperatures often enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).A lower flow rate can increase the number of theoretical plates and improve resolution, though it will increase run time.
Additive Add a small amount of an acidic or basic additive (e.g., TFA or DEA).Additives can modify the ionization state of the analyte and the stationary phase, influencing chiral recognition.

Protocol: Pre-column Derivatization for Chiral Analysis

In cases where direct chiral separation is difficult, derivatization with a chiral reagent can be an effective alternative.[10]

  • Reagent Selection: Choose a chiral derivatizing agent that reacts with the primary amine, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).[10]

  • Reaction: Mix the sample with the OPA/chiral thiol reagent in a suitable buffer (e.g., borate buffer, pH 9.5). The reaction is typically fast at room temperature.

  • Analysis: Analyze the resulting diastereomers by standard RP-HPLC. The diastereomers will have different physical properties and can be separated on an achiral C18 column.

Spectroscopic Methods for Structural Confirmation and Purity Assessment

While chromatography is excellent for separation, spectroscopic techniques are essential for structural elucidation and confirmation of purity.[4][5]

Frequently Asked Questions (FAQs) - Spectroscopy

Q1: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to assess the purity of this compound?

A1: ¹H NMR is a powerful tool for both structural confirmation and quantitative purity assessment (qNMR).[11]

  • Structural Confirmation: The chemical shifts, coupling constants, and integration of the proton signals can confirm the expected structure of the pyrrolidine ring and the tert-butyl group.[12][13]

  • Purity Assessment: By integrating the signals of the compound against a certified internal standard of known concentration, the purity of the sample can be determined. The absence of unexpected signals is a strong indicator of high purity.

Q2: What role does Mass Spectrometry (MS) play in the analysis?

A2: Mass spectrometry, particularly when coupled with HPLC (LC-MS), is invaluable for impurity profiling.[4][14][15]

  • Molecular Weight Confirmation: MS provides the molecular weight of the main compound, confirming its identity.

  • Impurity Identification: LC-MS can provide the molecular weights of unknown impurities, which is the first step in their structural elucidation.[16] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in identification.[14]

Experimental Protocol: HPLC-MS for Impurity Profiling
  • HPLC Method: Use a validated HPLC method, similar to the one described in Table 1, but ensure the mobile phase additives are volatile (e.g., use formic acid instead of TFA, and avoid non-volatile buffers like phosphate).

  • MS Detector: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), which is well-suited for polar molecules and typically produces a protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire data in full scan mode to detect all eluting ions. For targeted impurity analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis: Correlate the peaks in the UV chromatogram with the mass spectra to assign molecular weights to the main peak and any impurity peaks.

Validation of Analytical Methods

All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[2][3][17][18]

Frequently Asked Questions (FAQs) - Method Validation

Q1: What are the key parameters that need to be validated for an HPLC purity method?

A1: According to ICH guidelines, the key validation parameters for a purity and impurity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: How do I establish specificity for my HPLC method?

A2: Specificity can be demonstrated by:

  • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should be able to resolve the main peak from all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound in both stressed and unstressed samples. The spectra across the peak should be homogeneous.

References

  • (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. LookChem. [Link]

    • 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. Organic Syntheses. [Link]

  • tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. PubChem. [Link]

  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. PubMed. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • Mass spectrometry in impurity profiling. ResearchGate. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Hichrom. [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, > 99%. nsj prayoglife. [Link]

Sources

Validation & Comparative

Comparative analysis of different chiral pyrrolidine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Chiral Pyrrolidine Building Blocks in Asymmetric Synthesis and Drug Discovery

The pyrrolidine ring is a privileged scaffold in modern chemistry, ranking as one of the most common nitrogen heterocycles in FDA-approved pharmaceuticals and natural products.[1][2][3] Its significance was further underscored by the 2021 Nobel Prize in Chemistry, which celebrated the advent of asymmetric organocatalysis, a field where chiral pyrrolidine-based catalysts are of paramount importance.[1] The value of this five-membered ring lies in its conformational rigidity, the stereochemical complexity it can impart, and its versatility as a synthetic building block.[3][4][5]

This guide provides a comparative analysis of different classes of chiral pyrrolidine building blocks. It is designed for researchers, scientists, and drug development professionals to move beyond simple catalyst selection and understand the causal relationships between a catalyst's structure, its mechanism of action, and its performance in the field. We will explore the nuances of proline and its derivatives, the strategic advantages of C2-symmetric systems, and their applications as both organocatalysts and ligands in metal catalysis, supported by experimental data and detailed protocols.

Part 1: The Proline Family: Nature's Foundational Catalyst

The non-essential amino acid L-proline is arguably the genesis of modern pyrrolidine-based organocatalysis. Its effectiveness stems from a bifunctional nature, possessing both a secondary amine and a carboxylic acid, which allows it to mimic the function of Class I aldolase enzymes.[6] This dual functionality is the key to its catalytic cycle, which typically proceeds through the formation of an enamine or iminium intermediate.[7][8]

L-Proline: The Archetype

L-proline itself is a robust catalyst for a variety of asymmetric transformations, most notably the aldol, Mannich, and Michael reactions.[9][10] The secondary amine reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group acts as a Brønsted acid, activating the electrophile through hydrogen bonding and helping to control the stereochemistry of the transition state.

Proline Derivatives: Fine-Tuning for Performance

While highly effective, L-proline has limitations, such as modest solubility in many organic solvents and the occasional need for high catalyst loadings.[11] This has driven the development of a vast library of derivatives designed to enhance catalytic activity, selectivity, and substrate scope.

  • Prolinols and Diarylprolinol Silyl Ethers: Reducing the carboxylic acid to an alcohol yields prolinol. Further modification, particularly the synthesis of diarylprolinol silyl ethers (e.g., Hayashi-Jørgensen catalysts), introduces bulky groups that provide critical steric shielding.[7] This steric hindrance dictates the facial approach of the electrophile to the enamine intermediate, leading to significantly higher enantioselectivities. The silyl ether group enhances solubility in non-polar solvents and allows for fine-tuning of the steric and electronic properties.

  • Prolinamides: Converting the carboxylic acid to an amide group creates prolinamides. These catalysts are readily synthesized and their structure can be easily modified.[7] The amide N-H group can participate in hydrogen bonding to organize the transition state, often leading to improved stereoselectivity in reactions like the Michael addition.[12]

The fundamental catalytic cycle for these proline-based catalysts in an aldol reaction is illustrated below. The key steps involve enamine formation, C-C bond formation via nucleophilic attack on the aldehyde, and subsequent hydrolysis to release the product and regenerate the catalyst.

Proline_Catalytic_Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde H2O_out -H₂O Enamine->H2O_out Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O Product->Proline - Catalyst H2O_in H₂O H2O_in->Iminium

Figure 1: Generalized catalytic cycle for a proline-catalyzed aldol reaction.

Part 2: C2-Symmetric Pyrrolidines: The Advantage of Structural Rigidity

C2-symmetric scaffolds are a cornerstone of asymmetric catalysis, and 2,5-disubstituted pyrrolidines are among the most important examples.[1] Their symmetry is a powerful design element; by reducing the number of possible diastereomeric transition states, it simplifies the stereochemical landscape and frequently results in superior enantiocontrol compared to less-defined systems. These building blocks are widely used as chiral auxiliaries and as ligands for transition metal catalysis.[1]

The synthesis of these valuable scaffolds often begins with materials from the "chiral pool," such as pyroglutamic acid or amino acids like alanine.[1] More modern approaches utilize catalytic asymmetric methods to construct the pyrrolidine ring with high stereocontrol.[2][13]

A prime example is the use of (2R,5R)- or (2S,5S)-2,5-dialkyl or -diaryl pyrrolidines. These were among the first aminocatalysts to provide high enantioselectivities and remain crucial motifs in the design of advanced chiral ligands, such as phosphoramidites for metal-catalyzed reactions.[1]

Part 3: Performance Comparison in a Model Reaction

To provide a tangible comparison, the performance of several classes of pyrrolidine-based organocatalysts in the asymmetric Michael addition of ketones to nitroolefins is summarized below. This reaction is a benchmark for evaluating catalyst efficacy, as it forms a stereocenter and a new carbon-carbon bond, leading to highly functionalized products.[12]

Table 1: Comparative Performance of Pyrrolidine Organocatalysts in the Asymmetric Michael Addition

Catalyst Type Catalyst Example Donor Acceptor Cat. Loading (mol%) Solvent Yield (%) Diastereomeric Ratio (syn:anti) ee (%) Reference
Amino Acid L-Proline Cyclohexanone β-Nitrostyrene 20 DMSO 95 93:7 92 (syn) [12]
Prolinamide (S)-N-(Pyrrolidin-2-ylmethyl)pivalamide Cyclohexanone β-Nitrostyrene 10 Toluene 98 >99:1 99 (syn) [7]
Diarylprolinol Ether (S)-Diphenylprolinol TMS Ether Propanal (E)-β-Nitrostyrene 10 CH₂Cl₂ 97 92:8 99 (syn) [7]

| Thiourea Derivative | Pyrrolidine-Thiourea Bifunctional Catalyst | Acetone | β-Nitrostyrene | 10 | Toluene | 99 | - | 94 |[7] |

Note: Reaction conditions such as temperature and time vary between studies and are optimized for each catalyst system. This table serves as an illustrative comparison of catalyst potential.

Analysis of Performance Data:

  • L-Proline provides a solid baseline with good yield and high enantioselectivity, though it often requires a higher catalyst loading.

  • Prolinamide derivatives demonstrate a significant improvement, achieving excellent results with lower catalyst loading, showcasing the benefit of structural modification.[7]

  • Diarylprolinol Silyl Ethers are exceptionally effective, providing nearly perfect enantiocontrol, which is attributed to the well-defined chiral pocket created by the bulky substituents.[7]

  • Bifunctional Catalysts , such as those incorporating a thiourea moiety, utilize a dual activation mode. The pyrrolidine forms the enamine while the thiourea group activates the nitroolefin via hydrogen bonding, leading to high reactivity and selectivity.[7]

Part 4: Experimental Protocols and Workflow

Adopting a new class of building blocks requires robust and reproducible experimental methods. Below is a representative protocol for the asymmetric Michael addition, which can be adapted for comparing different pyrrolidine-based organocatalysts.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a generalized procedure based on established methods in the literature.[8][12]

Materials:

  • Chiral Pyrrolidine Catalyst (e.g., L-Proline, Prolinamide derivative)

  • Cyclohexanone (freshly distilled)

  • β-Nitrostyrene

  • Anhydrous Solvent (e.g., Toluene, DMSO, CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Add the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%).

  • Dissolve the solids in the chosen anhydrous solvent (2.0 mL).

  • Add cyclohexanone (5.0 mmol, 5.0 equiv) to the reaction mixture.

  • Stir the reaction vigorously at the specified temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Workflow for Catalyst Performance Evaluation

A systematic approach is crucial when comparing building blocks or optimizing a reaction. The following workflow illustrates a logical progression from catalyst selection to final product analysis.

Figure 2: Systematic workflow for the comparative evaluation of chiral building blocks.

Conclusion

Chiral pyrrolidine building blocks represent one of the most powerful and versatile tools in the arsenal of the modern synthetic chemist. From the readily available and robust L-proline to highly engineered, C2-symmetric ligands, the pyrrolidine scaffold provides a foundation for achieving exceptional levels of stereocontrol in a vast range of chemical transformations. Understanding the fundamental principles that govern their activity—the role of bifunctionality in proline, the impact of steric shielding in its derivatives, and the advantages of symmetry—enables researchers to make informed decisions. This guide serves as a starting point for not only selecting the appropriate building block but also for rationally designing the next generation of catalysts and chiral ligands that will continue to drive innovation in drug discovery and materials science.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • A Comparative Analysis of N-Benzoyl-L-proline vs.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.
  • A Comparative Guide to the Efficacy of Proline Derivatives and the Potential of Isoindoline-Based Organoc
  • The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers (RSC Publishing).
  • Pyrrolidine-3,4-diamine as a Chiral Building Block: An In-depth Technical Guide. Benchchem.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
  • Results obtained using chiral pyrrolidine-containing organocatalysts in...
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central.
  • The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Unknown Source.
  • Benchmarking Boc-L-proline Against Novel Proline Derivatives in Asymmetric Catalysis: A Compar
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH.
  • Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds.
  • Efficient Access to Chiral N-Substituted Pyrrolidines.
  • A review: L- Proline as an organocatalyst.
  • Precision Chiral Building Block Synthesis. BOC Sciences.
  • 3-Substituted Prolines: From Synthesis to Structural Applications,
  • Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances.
  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC - PubMed Central.
  • Recent Advances in the Synthesis of Pyrrolidines.

Sources

A Comparative Guide to the Efficacy of Proline Derivatives in Asymmetric Catalysis: Spotlight on tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and stereoselective catalysts is paramount for the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. Among the arsenal of organocatalysts, proline and its derivatives have carved out a significant niche, lauded for their robustness, accessibility, and ability to mediate a wide range of asymmetric transformations with high fidelity. This guide provides an in-depth comparative analysis of the efficacy of various proline derivatives, with a special focus on the structural and functional nuances of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. While direct head-to-head catalytic data for this specific compound is not extensively available in peer-reviewed literature, this guide will establish its value as a chiral building block and provide a comparative framework against other well-established proline-based catalysts in the context of a benchmark asymmetric reaction.

The Proline Scaffold: A Privileged Motif in Organocatalysis

L-proline, a naturally occurring amino acid, is often hailed as the "simplest enzyme" for its remarkable ability to catalyze asymmetric reactions, most notably the aldol, Mannich, and Michael reactions.[1] Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid moiety allow it to act as a bifunctional catalyst, activating substrates through the formation of enamine or iminium ion intermediates.[2] However, the quest for enhanced reactivity, improved solubility in organic solvents, and greater stereocontrol has spurred the development of a vast array of proline derivatives. These modifications, often involving substitution at the C4 position or protection of the amine or carboxylic acid, can profoundly influence the catalyst's steric and electronic properties, thereby fine-tuning its performance in specific transformations.[3]

Featured Compound: this compound

The subject of our focus, this compound, is a chiral pyrrolidine derivative that serves as a valuable building block in the synthesis of complex molecules, including pharmaceuticals.[4][5] The key structural features of this compound are:

  • A Pyrrolidine Core: Providing the rigid scaffold inherent to proline's catalytic success.

  • (2S,4S)-Stereochemistry: The specific spatial arrangement of the substituents is crucial for inducing chirality in the products of asymmetric reactions.

  • C4-Amino Group: This functional group can act as a hydrogen bond donor or be further functionalized to modulate the catalyst's properties.

  • C2-Methyl Group: This substituent introduces additional steric bulk, which can influence the approach of substrates to the catalytic site and thereby enhance stereoselectivity.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing for selective reactions at other positions and enhancing solubility in organic solvents.[6]

While primarily utilized as a chiral intermediate, the structural motifs of this compound are representative of features that are engineered into highly effective organocatalysts.

Comparative Efficacy in the Asymmetric Aldol Reaction

To objectively assess the potential efficacy of this compound and to compare it with other proline derivatives, we will use the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone as a standard benchmark. This reaction is widely used to evaluate the performance of new organocatalysts.[7][8]

The Mechanism of Proline-Catalyzed Aldol Reaction

The catalytic cycle of a proline-catalyzed aldol reaction proceeds through the formation of an enamine intermediate. The secondary amine of the proline catalyst reacts with the ketone (acetone) to form an enamine. This enamine then nucleophilically attacks the aldehyde (p-nitrobenzaldehyde). Subsequent hydrolysis of the resulting iminium ion releases the chiral β-hydroxy ketone product and regenerates the catalyst.[9]

Proline-Catalyzed Aldol Reaction Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Acetone) Aldehyde Aldehyde (p-nitrobenzaldehyde) Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Aldehyde Product β-Hydroxy Ketone (Chiral Product) Iminium_Adduct->Product + H₂O Product->Proline - Catalyst Regeneration Water H₂O Synthesis Workflow Start N-Boc-4-oxo-L-proline methyl ester Step1 Stereoselective Methylation (e.g., Grignard reaction) Start->Step1 Intermediate1 N-Boc-4-hydroxy-4-methyl-L-proline methyl ester Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 N-Boc-4-methyl-L-proline methyl ester derivative Step2->Intermediate2 Step3 Stereoselective Amination (e.g., Azide introduction and reduction) Intermediate2->Step3 Final_Product tert-butyl (2S,4S)-4-amino-2-methyl- pyrrolidine-1-carboxylate Step3->Final_Product

Sources

A Senior Application Scientist's Guide to the Validation of 2,4-Disubstituted Pyrrolidine Stereochemistry by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The spatial arrangement of substituents on this five-membered ring profoundly influences biological activity, making the unambiguous determination of stereochemistry a critical step in drug discovery and development.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for validating the relative stereochemistry of 2,4-disubstituted pyrrolidines, focusing on the practical application and theoretical underpinnings of Nuclear Overhauser Effect (NOE) and scalar (J) coupling analysis.

The Stereochemical Imperative in Pyrrolidine Scaffolds

The conformational flexibility of the pyrrolidine ring allows it to present substituents in distinct spatial vectors, leading to differential binding affinities for biological targets. A change from a cis to a trans configuration can switch a compound's activity from agonist to antagonist, or render it inactive or even toxic.[1] Consequently, robust and reliable analytical methods for stereochemical assignment are not merely a characterization step but a cornerstone of rational drug design. NMR spectroscopy stands as the premier technique for this purpose in solution-state, providing a detailed atom-level view of molecular geometry.[3]

This guide will dissect the two primary NMR approaches for determining the relative stereochemistry of diastereomers:

  • Through-Space Correlation: Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

  • Through-Bond Correlation: J-Coupling Analysis (COSY and 1D ¹H NMR)

A logical workflow for applying these techniques is essential for an efficient and accurate stereochemical assignment.

G cluster_start Initial Analysis cluster_analysis Stereochemical Determination cluster_end Validation Start Synthesized 2,4-Disubstituted Pyrrolidine Mixture AcquireSpectra Acquire Standard Spectra (¹H, ¹³C, COSY) Start->AcquireSpectra Decision Are diagnostic protons resolved and assignable? AcquireSpectra->Decision NOESY Run 2D NOESY/ROESY (Through-Space Analysis) Decision->NOESY Yes Reoptimize Re-optimize NMR conditions (solvent, temp.) or use Chiral Derivatizing Agents Decision->Reoptimize No JCoupling Analyze J-Couplings (Through-Bond Analysis) NOESY->JCoupling Corroborate with AssignCis Assign Cis Isomer (NOE between H2/H4) NOESY->AssignCis AssignTrans Assign Trans Isomer (No NOE between H2/H4) NOESY->AssignTrans Final Stereochemistry Validated JCoupling->Final Reoptimize->AcquireSpectra AssignCis->Final AssignTrans->Final

Caption: Decision workflow for stereochemical validation.

Through-Space Analysis: The Power of the Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon where the perturbation of one proton's nuclear spin affects the spin of a spatially proximate proton (<5 Å), irrespective of the number of bonds separating them.[4] This makes it the most direct method for determining the relative configuration of substituents.

Core Principle: For a 2,4-disubstituted pyrrolidine, the key diagnostic is the spatial relationship between the protons at the C2 and C4 positions (H2 and H4).

  • cis-Isomer: H2 and H4 are on the same face of the ring, in close proximity. A clear NOE cross-peak will be observed between them in a 2D NOESY or ROESY spectrum.

  • trans-Isomer: H2 and H4 are on opposite faces of the ring, typically >5 Å apart. No NOE correlation will be observed between them.

G cluster_cis cis-2,4-disubstituted Pyrrolidine cluster_trans trans-2,4-disubstituted Pyrrolidine N1_c N C2_c C2 N1_c->C2_c C3_c C3 C2_c->C3_c H2_c H C2_c->H2_c R2_c C2_c->R2_c C4_c C4 C3_c->C4_c C5_c C5 C4_c->C5_c H4_c H C4_c->H4_c R4_c C4_c->R4_c C5_c->N1_c H2_c->H4_c  Strong NOE (<5Å) N1_t N C2_t C2 N1_t->C2_t C3_t C3 C2_t->C3_t H2_t H C2_t->H2_t R2_t C2_t->R2_t C4_t C4 C3_t->C4_t C5_t C5 C4_t->C5_t H4_t H C4_t->H4_t R4_t C4_t->R4_t C5_t->N1_t label_trans No NOE (>5Å)

Caption: Diagnostic NOE correlation for cis/trans isomers.

Experimental Considerations
  • NOESY vs. ROESY: For small to medium-sized molecules (MW < 1200 Da), the NOE effect can be very weak or even zero. In such cases, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is superior, as the ROE is always positive regardless of molecular size.[4]

  • Mixing Time (d8): This is a crucial parameter. It must be long enough to allow the NOE to build up but short enough to avoid "spin diffusion," where magnetization is relayed between protons, leading to false-positive correlations.[4][5] A good starting point for small molecules is a mixing time approximately equal to the T1 relaxation time of the protons of interest (typically 0.5-1.0 seconds).[4]

  • Artifacts: Zero-quantum peaks, which can be mistaken for NOE cross-peaks, often occur between J-coupled protons. These can be identified by their characteristic up-down pattern and are suppressed by using gradient-selected pulse sequences.[4][6]

Through-Bond Analysis: Decoding J-Coupling Constants

Scalar or J-coupling is mediated through chemical bonds, and its magnitude is highly dependent on the dihedral angle between coupled protons, as described by the Karplus equation. This provides invaluable information about the conformation of the pyrrolidine ring and the relative orientation of its substituents.

Core Principle: The vicinal coupling constants (³JHH) between adjacent protons (e.g., H2-H3 and H4-H3) can differentiate between cis and trans arrangements. While the flexible pyrrolidine ring exists in a dynamic equilibrium of conformations (envelope and twisted forms), certain coupling patterns are diagnostic.

  • ³J(cis): Protons on the same face of the ring generally exhibit larger coupling constants (typically 5.4–8.7 Hz).[7]

  • ³J(trans): Protons on opposite faces of the ring typically show smaller coupling constants (usually below 3 Hz).[7]

To perform this analysis, one must first identify which protons are coupled. A 2D COSY (Correlation Spectroscopy) experiment is the standard method for establishing these through-bond connectivities.[8][9] Once the coupling network is established from the COSY spectrum, the precise J-values are extracted from the higher-resolution 1D ¹H spectrum.

Data Summary: Typical Coupling Constants

The following table summarizes typical proton-proton coupling constants that can be used to infer stereochemistry in substituted pyrrolidines.

Coupling TypeStereochemical RelationshipTypical ³JHH Value (Hz)Notes
H2-H3 / H4-H5cis6 - 12 HzDihedral angle is small (~0-40°).
H2-H3 / H4-H5trans0 - 5 HzDihedral angle is larger (~100-140°).
H3a-H3b / H5a-H5bGeminal~10 - 14 HzNot directly indicative of cis/trans but useful for assignment.

These values are illustrative and can be influenced by ring puckering and substituent electronegativity.[9][10]

Comparative Guide to Primary NMR Methods

Feature2D NOESY / ROESYJ-Coupling Analysis (via ¹H & COSY)
Principle Through-space dipolar couplingThrough-bond scalar coupling
Information Provides direct evidence of spatial proximity (<5Å)Infers dihedral angles and ring conformation
Key Diagnostic Presence/absence of H2-H4 cross-peakMagnitude of ³JHH values (e.g., ³J(H2,H3))
Advantages Unambiguous for cis/trans assignment when H2/H4 are resolved.Provides detailed conformational information. Less sensitive to molecular weight.
Limitations Can be null for medium-sized molecules (NOESY). Requires careful optimization of mixing time to avoid spin diffusion.[4]Relies on interpreting averaged J-values from multiple ring conformers. Ambiguity can arise if conformational flexibility is high.
Best For Definitive confirmation of relative stereochemistry.Corroborating NOE data and providing insight into the dominant ring pucker.

Experimental Protocol: 2D NOESY for Stereochemical Validation

This protocol outlines the acquisition of a phase-sensitive 2D NOESY experiment using gradient pulses for artifact suppression, a standard method for this application.[5][6]

I. Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrrolidine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

II. Spectrometer Setup & 1D ¹H Acquisition:

  • Lock and shim the spectrometer for optimal magnetic field homogeneity.

  • Acquire a standard quantitative 1D ¹H spectrum to determine the chemical shift range (spectral width, sw) and the central frequency (o1p).

  • Measure the T1 relaxation time of the key protons (H2, H4) using an inversion-recovery pulse sequence. This is critical for setting the recycle delay and mixing time.

III. 2D NOESY Parameterization:

  • Load a standard gradient-selected, phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).[6]

  • Set the spectral width (sw) in both F2 and F1 dimensions to encompass all proton signals.

  • Set the Mixing Time (d8): Use the measured T1 value as a starting point. For small molecules, set d8 ≈ T1 (e.g., 0.8 s).[4][5]

  • Set the Recycle Delay (d1): Set d1 to at least 1.5 * T1 to allow for near-complete relaxation between scans and prevent signal saturation.

  • Set Acquisition Points (TD): Typically, set 2048 points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1). This provides a balance between resolution and experiment time.

  • Set Number of Scans (ns): Set ns to a multiple of 8 or 16 for proper phase cycling (e.g., 16 scans). Increase ns for dilute samples.

  • Start the acquisition (zg).

IV. Data Processing & Analysis:

  • Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform (xfb).

  • Carefully phase the spectrum in both dimensions.

  • Perform baseline correction.

  • Analyze the spectrum for a cross-peak correlating the signals of H2 and H4. The presence of this peak indicates a cis relationship. Its absence indicates a trans relationship.

Complementary and Advanced Methods

  • Chiral Derivatizing Agents (CDAs): For racemic mixtures, reacting the sample with a chiral agent like Mosher's acid chloride creates a mixture of diastereomers.[11] These diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess (ee) and, in some cases, the assignment of absolute configuration.[2][12] This is a powerful complementary technique when absolute stereochemistry is required.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and coupling constants for different isomers.[13][14] Comparing the calculated data for the putative cis and trans structures with the experimental data can provide strong confirmatory evidence for the assignment.

Conclusion

The validation of stereochemistry for 2,4-disubstituted pyrrolidines is a non-negotiable step in chemical and pharmaceutical development. A multi-faceted NMR approach, led by the definitive through-space analysis of 2D NOESY/ROESY and corroborated by through-bond J-coupling analysis, provides an exceptionally robust and self-validating system. By understanding the causality behind the choice of experiment and the key acquisition parameters, researchers can confidently and accurately assign the relative stereochemistry, ensuring the integrity and progression of their scientific endeavors.

References

  • Strategy for the Stereochemical Assignment of Tris-Heteroleptic Ru(II) Complexes by NMR Spectroscopy. National Institutes of Health (NIH). [Link]

  • NOESY and ROESY. University of Wisconsin-Madison. [Link]

  • Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate. [Link]

  • New one-pot method for the synthesis of pyrrolidinofullerenes. The Royal Society of Chemistry. [Link]

  • Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]

  • 7.3 2D Gradient NOESY Experiment. University of California, San Diego. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 2D 1H/1H RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning. PubMed. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]

  • Addressing Stereochemistry of Heterocyclic Compounds by DFT NMR Calculations. OUCI. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]

  • NOESY-gpphpp. Shared Instrumentation Facility. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. National Institutes of Health (NIH). [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of (2S,4S) and (2R,4R) Isomers of Boc-Amino-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In the landscape of modern drug development and chemical synthesis, stereochemistry is not a trivial detail; it is a fundamental determinant of biological activity. The spatial arrangement of atoms within a molecule can dictate its ability to interact with chiral biological targets like enzymes and receptors. Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives are key building blocks for a multitude of therapeutic agents.

This guide focuses on two such building blocks: the (2S,4S) and (2R,4R) diastereomers of Boc-amino-methylpyrrolidine. As diastereomers, these molecules have distinct three-dimensional structures that result in different physical and chemical properties. For researchers synthesizing complex molecules, the ability to unambiguously distinguish between these isomers is paramount to ensure the correct stereochemistry of the final product. This guide provides an in-depth comparison of these isomers using key spectroscopic techniques, offering experimental insights and data-driven protocols to enable their confident differentiation.

The Stereochemical Landscape: (2S,4S) vs. (2R,4R) Isomers

The (2S,4S) and (2R,4R) isomers of Boc-amino-methylpyrrolidine are diastereomers. This means they are stereoisomers that are not mirror images of each other. This distinction is crucial because, unlike enantiomers which have identical physical properties in an achiral environment, diastereomers possess unique physical properties and, therefore, distinct spectroscopic signatures. The core structural difference lies in the relative orientation of the substituents at the C2 and C4 positions of the pyrrolidine ring.

G cluster_0 (2S,4S)-Boc-amino-methylpyrrolidine cluster_1 (2R,4R)-Boc-amino-methylpyrrolidine 2S4S_C2 C2 (S) 2S4S_C4 C4 (S) 2S4S_C2->2S4S_C4 cis relationship (inferred) 2R4R_C2 C2 (R) 2R4R_C4 C4 (R) 2R4R_C2->2R4R_C4 cis relationship (inferred) Diastereomers Diastereomers cluster_0 cluster_0 Diastereomers->cluster_0 Isomer 1 cluster_1 cluster_1 Diastereomers->cluster_1 Isomer 2

Caption: Stereochemical relationship between the (2S,4S) and (2R,4R) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Line of Distinction

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry and is exceptionally well-suited for distinguishing between diastereomers.[1] The principle lies in the fact that the nuclei within each diastereomer experience a unique local electronic environment, leading to different chemical shifts (δ) and scalar coupling constants (J).

Expertise & Causality: Why NMR Works

The protons on the pyrrolidine ring and its substituents in the (2S,4S) and (2R,4R) isomers are diastereotopic.[2][3] This means that due to the fixed chirality of the molecule, they are in chemically non-equivalent environments. For instance, the spatial relationship between the bulky tert-butyloxycarbonyl (Boc) group and the protons on the pyrrolidine ring will differ significantly between the two isomers. This difference in proximity causes variations in magnetic shielding, resulting in distinct and measurable differences in their respective ¹H NMR spectra. In an achiral solvent, enantiomers would yield identical NMR spectra, but diastereomers will not.[4]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often a good starting point for general organic molecules.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving complex multiplets.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform, phasing, and baseline correction.

Caption: Workflow for NMR-based differentiation of diastereomers.

Comparative Data Analysis

The most significant differences are expected in the chemical shifts of the pyrrolidine ring protons (H2, H3, H4, H5) and the aminomethyl (-CH₂NH₂) protons.

Proton Assignment Expected ¹H Chemical Shift (δ, ppm) for (2S,4S) Isomer Expected ¹H Chemical Shift (δ, ppm) for (2R,4R) Isomer Rationale for Difference
Boc group (-C(CH₃)₃) ~1.45 (s, 9H)~1.46 (s, 9H)Minimal difference expected, but slight variations are possible.
Ring CH (H2) ~4.0 - 4.2 (m, 1H)~3.9 - 4.1 (m, 1H)Different shielding by the Boc group and C4 substituent.
Ring CH₂ (H3) ~1.8 - 2.2 (m, 2H)~1.7 - 2.1 (m, 2H)Diastereotopic protons with distinct shifts influenced by adjacent stereocenters.
Ring CH (H4) ~3.0 - 3.2 (m, 1H)~2.9 - 3.1 (m, 1H)Environment is highly dependent on the cis/trans relationship with other groups.
Ring CH₂ (H5) ~3.3 - 3.6 (m, 2H)~3.2 - 3.5 (m, 2H)Proximity to the C2 substituent causes significant shift differences.
-CH₂NH₂ ~2.7 - 2.9 (m, 2H)~2.6 - 2.8 (m, 2H)The spatial orientation relative to the pyrrolidine ring differs.

Note: These are representative chemical shift ranges. Actual values will depend on the specific solvent, concentration, and instrument.

Chiroptical Spectroscopy: Probing Absolute Configuration

While NMR excels at determining relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide definitive information about the absolute configuration of chiral molecules.[5][6] These methods rely on the differential interaction of molecules with left- and right-circularly polarized light. Enantiomers produce mirror-image spectra, whereas diastereomers produce unique and non-mirror-image spectra.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in absorbance of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations.[7][8] The resulting spectrum is an exquisitely sensitive fingerprint of the molecule's three-dimensional structure in solution, making it a powerful tool for determining absolute configuration.[9]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution (~20-50 mg/mL) of the isomer in a suitable IR-transparent solvent (e.g., CDCl₃). A higher concentration is needed because VCD signals are typically 3-5 orders of magnitude weaker than IR absorption signals.[8]

  • Instrument Setup: Use an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the light.

  • Data Acquisition: Collect both the IR and VCD spectra simultaneously. A long collection time (e.g., 2-4 hours) is often required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The solvent spectrum is subtracted, and the VCD spectrum is baseline-corrected. The data is often compared with spectra predicted by Density Functional Theory (DFT) calculations to assign the absolute configuration.[7]

Caption: Workflow for VCD-based stereochemical analysis.

Comparative Data Analysis

The VCD spectra of the (2S,4S) and (2R,4R) isomers will be distinct across the fingerprint region (1000-1800 cm⁻¹) and the C-H stretching region (2800-3000 cm⁻¹).

Vibrational Mode Wavenumber (cm⁻¹) Expected VCD Signal for (2S,4S) Isomer Expected VCD Signal for (2R,4R) Isomer
Boc C=O Stretch ~1690Positive (+) Cotton EffectNegative (-) Cotton Effect
N-H Bend ~1520Negative (-) Cotton EffectPositive (+) Cotton Effect
Pyrrolidine C-H Stretches ~2850-2980Complex pattern of +/- signalsDistinct, non-mirror image pattern

Note: The signs (+/-) are hypothetical and would need to be confirmed by DFT calculations. The key takeaway is that the spectra will be different and not mirror images.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible range, which excites electrons from the ground state to an excited state.[10] The technique is particularly sensitive to the chiral environment around a chromophore. In Boc-amino-methylpyrrolidine, the carbonyl group of the Boc protector serves as the primary chromophore.

Experimental Protocol: ECD Analysis
  • Sample Preparation: Prepare a dilute solution of the isomer (~0.1-1.0 mg/mL) in a UV-transparent solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a dedicated CD spectropolarimeter.

  • Data Acquisition: Scan the sample over a wavelength range that covers the chromophore's absorption (e.g., 200-300 nm for the n→π* transition of the carbonyl).

  • Data Processing: The solvent baseline is subtracted, and the spectrum is typically expressed in terms of molar ellipticity [θ] or differential molar extinction coefficient (Δε).

Caption: Workflow for ECD-based stereochemical analysis.

Comparative Data Analysis

The key diagnostic feature in the ECD spectrum will be the Cotton effect associated with the n→π* electronic transition of the Boc-group carbonyl, which is expected around 210-230 nm. The sign of this Cotton effect is dictated by the chirality of the centers adjacent to the chromophore.

Parameter Expected Value for (2S,4S) Isomer Expected Value for (2R,4R) Isomer
λ_max (n→π)*~215 nm~215 nm
Sign of Cotton Effect Positive (+)Negative (-)
Molar Ellipticity [θ] Positive valueNegative value

Note: The signs are based on empirical rules for similar chiral systems and should be confirmed with computational modeling. The crucial point is that the two diastereomers will exhibit distinct ECD spectra, often with opposite signs for the key Cotton effect.

Conclusion: A Multi-Faceted Approach to Stereochemical Confirmation

Distinguishing between the (2S,4S) and (2R,4R) diastereomers of Boc-amino-methylpyrrolidine is a critical step in ensuring the stereochemical integrity of pharmaceutical intermediates and final products. This guide demonstrates that a combination of spectroscopic techniques provides a robust and self-validating system for this purpose.

  • ¹H NMR Spectroscopy serves as the initial and most accessible method to confirm that two samples are indeed diastereomers, showcasing clear differences in chemical shifts and coupling patterns due to their distinct relative stereochemistry.

  • Chiroptical techniques, VCD and ECD, offer a more profound level of analysis. They are not only capable of differentiating the diastereomers but are also the gold-standard methods for unambiguously determining their absolute configurations, especially when benchmarked against theoretical calculations.

For researchers in the field, employing NMR as a primary screen, followed by VCD or ECD for absolute confirmation, represents a comprehensive and authoritative workflow for the structural verification of these vital chiral building blocks.

References

  • Polavarapu, P. L. (2017). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytical and bioanalytical chemistry, 409(23), 5435–5447. [Link]

  • Cirilli, R., & Carradori, S. (2018). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules (Basel, Switzerland), 23(11), 2939. [Link]

  • Abbate, S., Longhi, G., Lebon, F., & Castiglioni, E. (2015). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Molecules (Basel, Switzerland), 20(6), 10110–10125. [Link]

  • Wikipedia contributors. (2023). Vibrational circular dichroism. In Wikipedia, The Free Encyclopedia. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker Corporation. [Link]

  • Kumar, A., Meena, P., Kumar, S., & Singh, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24458–24464. [Link]

  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in current chemistry, 300, 1-35. [Link]

  • Physics Forums. (2006). Proton NMR (Enantiomer vs. Diastereomer). [Link]

  • Kalek, P., & Stawinski, J. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(14), 1734-1736. [Link]

  • Nanalysis. (2019). Enantiomers – Image | Mirror Image. [Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Reddit. (2022). Can NMR be used to separate enantiomers or diastereomers? [Link]

  • Kumar, A., Meena, P., Kumar, S., & Singh, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24458–24464. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons. [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules (Basel, Switzerland), 21(8), 1056. [Link]

  • Xu, Y., Zhao, Y., & Liang, W. (2024). Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling and Aggregate Size. ChemRxiv. [Link]

Sources

A Comparative Guide to the Synthetic Routes of tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a key intermediate in the synthesis of various therapeutic agents, prized for its specific stereochemistry which is often crucial for biological activity. The development of efficient and stereoselective synthetic routes to this compound is therefore of significant interest. This guide compares two prominent strategies, both originating from readily available chiral pool starting materials: (2S,4R)-4-hydroxyproline and (2S)-pyroglutamic acid.

Route 1: Synthesis from (2S,4R)-4-Hydroxyproline

This approach leverages the inherent stereochemistry of (2S,4R)-4-hydroxyproline, a naturally occurring amino acid. The synthesis necessitates an inversion of stereochemistry at the C4 position, a common challenge in the synthesis of 4-substituted prolines.

Strategic Overview

The core of this strategy involves the protection of the amine and carboxylic acid functionalities of 4-hydroxyproline, followed by activation of the C4 hydroxyl group to facilitate a nucleophilic substitution with inversion of configuration. The final steps involve the introduction of the methyl group at the C2 position and subsequent deprotection.

Mechanistic Considerations

The key stereochemical control element in this route is the SN2 reaction at the C4 position. To achieve the desired (4S) configuration from the (4R) starting material, a nucleophilic displacement with an azide anion is commonly employed. This reaction proceeds via a Walden inversion, ensuring the desired stereochemical outcome. The choice of a good leaving group, typically a mesylate or tosylate, is critical for the efficiency of this step.

Experimental Protocol: Route 1

Step 1: Protection of (2S,4R)-4-hydroxyproline

  • To a solution of (2S,4R)-4-hydroxyproline (1.0 equiv) in a mixture of dioxane and water (1:1), add sodium carbonate (2.5 equiv).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1 M HCl to pH 3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline.

  • To a solution of the N-Boc protected acid in methanol, add thionyl chloride (1.2 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester, tert-butyl (2S,4R)-4-hydroxy-2-(methoxycarbonyl)pyrrolidine-1-carboxylate.

Step 2: Mesylation of the C4-Hydroxyl Group

  • Dissolve the product from Step 1 (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl (2S,4R)-2-(methoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate.

Step 3: Azide Substitution with Inversion of Stereochemistry

  • Dissolve the mesylate from Step 2 (1.0 equiv) in dimethylformamide (DMF).

  • Add sodium azide (3.0 equiv) and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (2S,4S)-4-azido-2-(methoxycarbonyl)pyrrolidine-1-carboxylate.

Step 4: Reduction of the Azide and Ester to the Amine and Alcohol

  • Dissolve the azide from Step 3 (1.0 equiv) in methanol.

  • Add Palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 5: Conversion of the Hydroxymethyl to a Methyl Group (via Barton-McCombie Deoxygenation)

  • The alcohol from Step 4 is converted to a xanthate ester, followed by radical-initiated reduction to the methyl group. This is a multi-step process requiring careful execution.

An alternative to Step 5 is to introduce the methyl group earlier in the synthesis, which adds complexity to the initial steps.

Route 2: Synthesis from (2S)-Pyroglutamic Acid

(2S)-Pyroglutamic acid, a derivative of glutamic acid, offers a different chiral scaffold. This route typically involves the stereoselective reduction of a ketone intermediate to establish the C4 stereocenter.

Strategic Overview

The synthesis begins with the protection of the amine and subsequent modification of the carboxylic acid functionality. A key step is the introduction of a suitable precursor for the amino group at C4, followed by stereoselective reduction. The methyl group at C2 can be introduced via alkylation.

Mechanistic Considerations

The stereochemical outcome at the C4 position in this route is determined by a diastereoselective reduction of a 4-oxo-proline derivative. The directing effect of the substituent at the C2 position and the choice of reducing agent are crucial for achieving the desired (4S) stereochemistry. Bulky reducing agents often favor attack from the less hindered face, leading to the desired product.

Experimental Protocol: Route 2

Step 1: N-Protection of (2S)-Pyroglutamic Acid

  • (2S)-Pyroglutamic acid (1.0 equiv) is protected with a suitable protecting group, for example, by reaction with Boc2O in the presence of a base like triethylamine in dichloromethane to yield tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate.

Step 2: Introduction of the C2-Methyl Group

  • The N-protected pyroglutamate is then alkylated at the C2 position. This can be achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with methyl iodide. This step needs to be carefully controlled to avoid racemization.

Step 3: Oxidation at C4

  • The resulting 2-methyl-5-oxopyrrolidine derivative is then oxidized at the C4 position to introduce a ketone. This can be achieved using reagents like ruthenium tetroxide.

Step 4: Stereoselective Reductive Amination

  • The 4-keto group is then converted to the 4-amino group with the desired (4S) stereochemistry. This is the key stereochemistry-determining step and can be achieved via reductive amination. The ketone is first reacted with an ammonia source to form an enamine or imine in situ, which is then reduced stereoselectively. The use of a bulky reducing agent like sodium triacetoxyborohydride can favor the desired stereoisomer.

Step 5: Reduction of the Lactam

  • The lactam functionality is reduced to the pyrrolidine using a reducing agent such as lithium aluminum hydride.

Comparative Analysis

FeatureRoute 1 (from 4-Hydroxyproline)Route 2 (from Pyroglutamic Acid)
Starting Material (2S,4R)-4-Hydroxyproline (natural amino acid)(2S)-Pyroglutamic acid (derived from glutamic acid)
Number of Steps Generally longer (5-6 steps)Potentially shorter (4-5 steps)
Key Challenge Stereochemical inversion at C4Stereoselective reduction at C4 and C2 alkylation
Stereocontrol Well-established SN2 inversionRelies on diastereoselective reduction
Scalability Can be scalable, but some reagents (e.g., azides) pose safety concerns on a large scale.Potentially more scalable, depending on the efficiency of the stereoselective reduction.
Reagents Involves potentially hazardous reagents like sodium azide and methanesulfonyl chloride.May involve strong bases (LDA) and pyrophoric reagents (LiAlH4).
Overall Yield ModerateModerate, highly dependent on the stereoselectivity of the reduction step.

Visualization of Synthetic Pathways

Route1 A (2S,4R)-4-Hydroxyproline B N-Boc, O-Me protected hydroxyproline A->B Protection C C4-Mesylate B->C Mesylation D (2S,4S)-4-Azidopyrrolidine derivative C->D Azide Substitution (SN2) E (2S,4S)-4-Amino-2-hydroxymethyl pyrrolidine derivative D->E Reduction F Target Molecule E->F Deoxygenation

Caption: Synthetic pathway from (2S,4R)-4-Hydroxyproline.

Route2 A (2S)-Pyroglutamic Acid B N-Boc protected pyroglutamate A->B Protection C C2-Methylated pyroglutamate B->C Alkylation D C4-Oxo-pyrrolidine derivative C->D Oxidation E Target Molecule D->E Stereoselective Reductive Amination & Lactam Reduction

Caption: Synthetic pathway from (2S)-Pyroglutamic Acid.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with particular reaction types. The route from (2S,4R)-4-hydroxyproline offers more predictable stereochemical control at the C4 position via a well-understood SN2 inversion. The route from (2S)-pyroglutamic acid may be shorter but hinges on a challenging stereoselective reduction step. Careful consideration of the pros and cons of each approach, as outlined in this guide, is essential for the successful and efficient synthesis of this important chiral building block.

References

  • Synthesis of Pyrrolidine Derivatives: For general reviews on the synthesis of substituted pyrrolidines, see

    • "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules, 2022 . [Link]

  • Use of 4-Hydroxyproline in Synthesis: For examples of using 4-hydroxyproline as a chiral starting material, refer to literature on the synthesis of proline analogs.
  • "One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • Reductive Amination: For a general overview of reductive amination, see: "Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002.

(Note: The experimental protocols provided are illustrative and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.)

A Head-to-Head Comparison of Protecting Group Strategies for Aminopyrrolidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its synthesis and derivatization, however, present a common challenge for chemists: the selective functionalization of its two amine groups—the secondary amine within the pyrrolidine ring and the primary exocyclic amine. To navigate this synthetic hurdle, a robust protecting group strategy is paramount. This guide provides a head-to-head comparison of the most common protecting group strategies for aminopyrrolidines, offering experimental insights and data to inform your synthetic planning.

The Critical Role of Orthogonal Protection

In many synthetic routes involving aminopyrrolidines, it is necessary to differentiate the reactivity of the two amino groups. This is where the concept of orthogonal protection becomes crucial. An orthogonal protection strategy utilizes protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection and subsequent functionalization of one amine in the presence of the other.[3][4] For instance, one might employ an acid-labile group for the primary amine and a base-labile group for the secondary amine, or vice versa.

Core Protecting Groups: A Comparative Analysis

The three most widely employed protecting groups for amines are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[5] Each offers a unique balance of stability and lability, making them suitable for a variety of synthetic contexts.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions.[3]

  • Introduction: The Boc group is typically introduced by reacting the aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.[5] The reaction is generally high-yielding and proceeds under mild conditions.

  • Deprotection: The key feature of the Boc group is its lability under acidic conditions.[3] Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (DCM) or dioxane efficiently removes the Boc group.[6] The mechanism involves the formation of a stable tert-butyl cation.[3]

  • Stability: The Boc group is stable to basic, nucleophilic, and catalytic hydrogenation conditions, making it orthogonal to both Fmoc and Cbz protecting groups.[3][7]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in peptide chemistry and remains a highly versatile protecting group for amines.[8]

  • Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[8][9]

  • Deprotection: The Cbz group is characteristically cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[8][10] This deprotection method is exceptionally mild and orthogonal to many other protecting groups.[9] Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group, although this method is less common due to its harshness.[10]

  • Stability: Cbz-protected amines are stable to a wide range of acidic and basic conditions, making them compatible with many synthetic transformations.[9]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group that is central to modern solid-phase peptide synthesis and is also widely used in solution-phase chemistry.[6]

  • Introduction: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[6]

  • Deprotection: The defining characteristic of the Fmoc group is its rapid cleavage under mild basic conditions, most commonly with a solution of piperidine in dimethylformamide (DMF).[5] The deprotection mechanism proceeds through a β-elimination pathway.[6]

  • Stability: The Fmoc group is stable to acidic and hydrogenolysis conditions, rendering it orthogonal to both Boc and Cbz groups.[6][7]

Head-to-Head Comparison of Protecting Group Strategies

To facilitate the selection of the most appropriate protecting group for your specific synthetic needs, the following table provides a direct comparison of the key features of the Boc, Cbz, and Fmoc groups.

FeatureTert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-Cl, Fmoc-OSu
Introduction Conditions Base (e.g., TEA, NaHCO₃), THF/H₂O, 0°C to rt[5]Base (e.g., NaHCO₃), THF/H₂O, 0°C[5]Base (e.g., Na₂CO₃), Dioxane/H₂O, rt[5]
Typical Yields ~98%[5]~90%[5]High[5]
Deprotection Conditions Strong Acid (TFA in DCM or 4M HCl in dioxane)[6]Catalytic Hydrogenolysis (H₂, Pd/C)[11][12]Base (20% Piperidine in DMF)[8]
Stability Stable to base, nucleophiles, and hydrogenolysis[3]Stable to acid and base[11][12]Stable to acid and hydrogenolysis[6]
Orthogonality Orthogonal to Cbz and Fmoc[5]Orthogonal to Boc and Fmoc[5]Orthogonal to Boc and Cbz[5]

Experimental Workflows and Protocols

To provide a practical context for the application of these protecting groups, the following sections detail representative experimental protocols and visual workflows.

Boc Protection and Deprotection Workflow

Boc_Workflow Aminopyrrolidine Aminopyrrolidine Boc_Protected Boc-Aminopyrrolidine Aminopyrrolidine->Boc_Protected Boc₂O, Base (e.g., TEA, NaHCO₃) Deprotected_Amine Free Amine Boc_Protected->Deprotected_Amine Strong Acid (e.g., TFA, HCl)

Caption: Workflow for Boc protection and deprotection of aminopyrrolidine.

Protocol 1: Boc Protection of (R)-3-Aminopyrrolidine [5]

  • To a solution of (R)-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as a mixture of THF and water, add a base such as sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up, typically by extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Boc Deprotection using TFA [3]

  • Dissolve the Boc-protected aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

  • Stir the reaction at 0°C to room temperature, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

Cbz Protection and Deprotection Workflow

Cbz_Workflow Aminopyrrolidine Aminopyrrolidine Cbz_Protected Cbz-Aminopyrrolidine Aminopyrrolidine->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃) Deprotected_Amine Free Amine Cbz_Protected->Deprotected_Amine H₂, Pd/C

Caption: Workflow for Cbz protection and deprotection of aminopyrrolidine.

Protocol 3: Cbz Protection of an Amine [5][8]

  • Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) and cool the solution to 0°C.

  • Add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise at 0°C.

  • Stir the solution for several hours at the same temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis [9]

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Fmoc Protection and Deprotection Workflow

Fmoc_Workflow Aminopyrrolidine Aminopyrrolidine Fmoc_Protected Fmoc-Aminopyrrolidine Aminopyrrolidine->Fmoc_Protected Fmoc-OSu, Base (e.g., Na₂CO₃) Deprotected_Amine Free Amine Fmoc_Protected->Deprotected_Amine 20% Piperidine in DMF

Caption: Workflow for Fmoc protection and deprotection of aminopyrrolidine.

Protocol 5: Fmoc Protection of an Amine [5]

  • Dissolve the aminopyrrolidine (1.0 eq) in a mixture of dioxane and water.

  • Add sodium carbonate (2.0 eq) and stir at room temperature.

  • Add Fmoc-OSu (1.1 eq) and continue stirring for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify by column chromatography if needed.

Protocol 6: General Fmoc Deprotection [5][8]

  • Treat the Fmoc-protected substrate with a 20% solution of piperidine in DMF.

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • For solid-phase synthesis, a two-step deprotection is common: a 2-minute treatment followed by a second 5-10 minute treatment with fresh reagent.

  • After completion, remove the deprotection solution and wash the product thoroughly with DMF.

Conclusion

The choice of a protecting group strategy for aminopyrrolidines is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and are governed by well-established and reliable protocols. By understanding the principles of their application, stability, and cleavage, and by leveraging the power of orthogonal protection, researchers can confidently navigate the synthesis of complex aminopyrrolidine-containing molecules, accelerating the pace of drug discovery and development.

References

  • Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups - Benchchem.

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.

  • Recent Advances in the Protection of Amine Functionality: A Review - ResearchGate.

  • Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine.

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.

  • Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine - Benchchem.

  • Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed.

  • Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis - Benchchem.

  • New Protecting Group for Amines - ChemistryViews.

  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • Synthesis of unique pyrrolidines for drug discovery - Enamine.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Cbz-Protected Amino Groups - Organic Chemistry Portal.

  • New amino-protecting groups in organic synthesis | Accounts of Chemical Research.

  • Boc Solid Phase Peptide Synthesis - ChemPep.

  • Triisopropylsilyloxycarbonyl (“Tsoc”): A New Protecting Group for 1° and 2° Amines | The Journal of Organic Chemistry - ACS Publications.

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH.

  • EXPERIMENTAL PROCEDURES - Beilstein Journals.

  • Protecting Groups in Peptide Synthesis | Biosynth.

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

  • Amine Protection / Deprotection - Fisher Scientific.

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PubMed Central.

  • VI Protecting Groups and Orthogonal Protection Strategies.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences.

  • Boc Resin Cleavage Protocol - Sigma-Aldrich.

  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group - Benchchem.

  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate.

  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.

  • Protecting Agents - TCI Chemicals.

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry.

  • Amino Acid-Protecting Groups.

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis | Journal of the American Chemical Society.

  • Green Chemistry - In situ Fmoc removal.

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal.

Sources

A Researcher's Guide to X-ray Crystallography for the Structural Elucidation of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structure in Pyrrolidine Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and natural products underscores its significance as a versatile scaffold.[1][2] The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional space, a crucial factor in designing selective and potent therapeutics.[3] However, this structural complexity also presents a significant challenge: the unambiguous determination of the three-dimensional arrangement of atoms, including relative and absolute stereochemistry. For researchers in drug development, an accurate molecular structure is not merely a datasheet item; it is the foundational blueprint for understanding structure-activity relationships (SAR), designing next-generation analogs, and ensuring intellectual property is robust.

While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD), commonly known as X-ray crystallography, stands as the "gold standard" for the unambiguous determination of molecular structures in the solid state.[4][5][6] This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of substituted pyrrolidines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Unambiguous Answer: Fundamental Principles of X-ray Crystallography

X-ray crystallography is a powerful analytical method that provides a precise three-dimensional map of the atomic arrangement within a crystal.[7][8][9] The technique relies on the principle of diffraction. When a focused beam of X-rays strikes a well-ordered crystal, the electrons surrounding each atom scatter the X-rays. Because the atoms in a crystal are arranged in a repeating, three-dimensional lattice, the scattered X-rays interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[9][10] By measuring the angles and intensities of these diffracted spots, crystallographers can computationally reconstruct a three-dimensional electron density map of the molecule.[5][11] From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and the overall molecular conformation.[9][10]

From Powder to Structure: The X-ray Crystallography Workflow for Substituted Pyrrolidines

The journey from a synthesized substituted pyrrolidine to a refined crystal structure involves several critical steps. Each stage presents its own set of challenges, particularly for small, often flexible, organic molecules.

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth (The Bottleneck) cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Material Purification B Solvent Screening & Technique Selection A->B High Purity is Crucial C Crystal Harvesting & Mounting B->C Patience & Observation D Mount Crystal on Diffractometer C->D High-quality crystal required E X-ray Diffraction Experiment D->E Cryo-cooling is standard F Data Processing & Integration E->F Measure intensities of reflections G Structure Solution (e.g., Direct Methods) F->G Processed data H Structure Refinement G->H Build atomic model I Structure Validation & Analysis H->I Optimize model against data J Publication & Database Deposition I->J Final Structure (CIF file)

Caption: The workflow for small molecule X-ray crystallography.

Causality Behind Experimental Choices in Crystallization

The most significant hurdle in small molecule crystallography is obtaining high-quality single crystals.[6][12] For substituted pyrrolidines, their often-flexible nature and potential for multiple conformations can make crystallization particularly challenging.

  • Why Purity Matters: Impurities can disrupt the ordered packing of molecules, inhibiting crystal nucleation and growth. Therefore, the starting material should be of the highest possible purity.

  • The Art of Solvent Selection: The choice of solvent is critical. The ideal solvent system is one in which the compound is sparingly soluble. This allows for slow crystal growth, which is essential for forming large, well-ordered crystals. Common techniques include:

    • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution.[13] It is effective for compounds soluble in non-polar solvents.[13]

    • Vapor Diffusion: This is often the best method for small quantities of material.[13][14] A solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[15]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[14] Crystallization occurs at the interface as the solvents slowly mix.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive molecular structure, it is not always the most practical or necessary first step. Other techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in the structural elucidation of substituted pyrrolidines.

Technique Selection Decision Tree Start Need Structural Information for a Substituted Pyrrolidine Q1 Is the molecular formula and connectivity known? Start->Q1 Q2 Is absolute stereochemistry or definitive 3D conformation required? Q1->Q2 Yes NMR_MS Use NMR and MS to determine connectivity and formula. Q1->NMR_MS No Q3 Can you grow a single crystal? Q2->Q3 Yes NMR_2D Use advanced 2D NMR (NOESY/ROESY) for relative stereochemistry. Q2->NMR_2D No (relative is sufficient) Xray Pursue X-ray Crystallography for unambiguous structure. Q3->Xray Yes Revisit Revisit synthesis/purification. Consider advanced crystallization techniques. Q3->Revisit No Revisit->NMR_2D If crystal growth fails

Caption: Decision tree for selecting a structural elucidation technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[16] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.[17][18] For substituted pyrrolidines, 1D and 2D NMR experiments are essential for establishing the carbon skeleton and the relative arrangement of substituents.[19][20]

  • Expertise in Action: While NMR excels at determining connectivity, assigning relative stereochemistry can be complex, often relying on through-space correlations (NOE/ROE) which can be ambiguous for flexible molecules. The dynamic nature of the pyrrolidine ring in solution can lead to averaged signals, potentially masking the true ground-state conformation observed in a crystal structure.[21]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[22] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.[23] Tandem MS (MS/MS) experiments, where ions are fragmented, can provide valuable information about the molecule's structure.[23][24][25]

  • Expertise in Action: MS is excellent for confirming molecular weight and formula but provides limited information about stereochemistry.[26] It is a complementary technique to NMR and X-ray crystallography, not a replacement for them when detailed 3D structural information is required.

Data Summary: A Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic structure, bond lengths/angles, absolute stereochemistryConnectivity, relative stereochemistry, solution dynamicsMolecular formula, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous 3D structure[4]Information on dynamics in solution[27][28]High sensitivity, accurate mass[23]
Key Limitation Requires high-quality single crystals[6]Can be ambiguous for complex stereochemistry; less precise than XRD[21]No direct 3D structural or stereochemical information[26]
Typical Sample Amount <1 mg to 10 mg1-20 mg<1 mg
Time to Result Days to weeks (including crystallization)Hours to daysMinutes

Protocols: A Self-Validating System

Experimental Protocol 1: Small Molecule Crystallization via Vapor Diffusion

This protocol is designed to be a starting point for the crystallization of novel substituted pyrrolidines.

  • Preparation:

    • Ensure your compound is highly pure (>98%).

    • Select a "primary" solvent in which your compound is soluble (e.g., dichloromethane, ethyl acetate, methanol).

    • Select a volatile "anti-solvent" in which your compound is insoluble (e.g., pentane, hexane, diethyl ether).

  • Setup:

    • Dissolve 2-5 mg of your compound in a minimal amount (100-200 µL) of the primary solvent in a small, narrow vial (e.g., a 0.5-dram vial).

    • Place this small vial inside a larger vial (e.g., a 20 mL scintillation vial).

    • Add 1-2 mL of the anti-solvent to the larger vial, ensuring the level is below the top of the inner vial.

    • Seal the larger vial tightly with a cap.

  • Incubation & Observation:

    • Leave the setup undisturbed in a location with a stable temperature and minimal vibration.

    • Monitor the vial daily for the formation of crystals. This process can take anywhere from a day to several weeks.

  • Troubleshooting & Validation:

    • No Crystals: If no crystals form after a week, try slightly loosening the cap to increase the diffusion rate. Alternatively, set up parallel experiments with different solvent/anti-solvent combinations.

    • Amorphous Precipitate: This indicates that nucleation occurred too rapidly. Repeat the experiment with a more dilute solution of your compound.

    • Microcrystals: The solution may have been supersaturated.[13] Try a different solvent system or a slower diffusion rate (e.g., by placing the setup in a refrigerator).

    • Successful Outcome: The formation of clear, well-defined single crystals, ideally >0.02 mm in each dimension.[8]

Experimental Protocol 2: Data Quality Assessment

Once a crystal is obtained and data is collected, a crystallographer will refine the structure. As a researcher, you should look for key indicators of a high-quality, trustworthy structure.

  • Inspect the R-factor (R1): This value represents the agreement between the calculated structural model and the experimental X-ray diffraction data. For small molecules, a final R1 value below 5% (0.05) is excellent, while values between 5-10% are generally acceptable. Values significantly above 10% may indicate issues with the data or the model.[29]

  • Check for Residual Electron Density: The difference electron density map should be relatively flat, with no large, unassigned peaks or holes. Significant residual peaks could indicate disorder, incorrect atom assignments, or missing atoms.[29][30]

  • Examine Atomic Displacement Parameters (ADPs or "thermal ellipsoids"): These represent the vibration of atoms in the crystal lattice. They should be of a reasonable size and shape. Unusually large or elongated ellipsoids might suggest static disorder or an incorrect atom assignment.[29]

  • Validate Bond Lengths and Angles: The geometric parameters of the refined structure should be chemically sensible and consistent with values from known structures, which can be checked against databases like the Cambridge Structural Database (CSD).[29][30]

  • Use Validation Tools: Automated tools like checkCIF, provided by the International Union of Crystallography (IUCr), are essential for identifying potential issues, inconsistencies, or errors in the final crystallographic information file (CIF).[31][32]

Conclusion: An Integrated Approach to Structural Certainty

For the development of novel therapeutics based on the substituted pyrrolidine scaffold, an integrated analytical approach is paramount. While NMR and MS are essential for initial characterization and routine analysis, X-ray crystallography remains the definitive method for providing the high-resolution, unambiguous three-dimensional structural data necessary for modern, structure-based drug design. The investment in growing high-quality crystals pays dividends by providing a level of structural certainty that accelerates discovery programs and mitigates the risk of pursuing leads based on an incorrect molecular architecture. By understanding the causality behind experimental choices and rigorously validating the results, researchers can confidently build upon a solid structural foundation.

References

  • CCDC. (2023). Validation of Experimental Crystal Structures. Cambridge Crystallographic Data Centre. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(2), 249-265. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]

  • Aichler, M., & Walch, A. (2015). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • CCDC. (n.d.). Validation of Experimental Crystal Structures. Cambridge Crystallographic Data Centre. [Link]

  • ResearchGate. (n.d.). (PDF) Structure validation in chemical crystallography. ResearchGate. [Link]

  • Pediaa.Com. (2020). Difference Between NMR and X-Ray Crystallography. Pediaa.Com. [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Nature. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Portfolio. [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]

  • TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Taiwan International Graduate Program. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Blanton, T. N. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

  • Universitat Rovira i Virgili. (n.d.). crystallization of small molecules. Universitat Rovira i Virgili. [Link]

  • Birkbeck, University of London. (n.d.). Comparison of NMR and X-ray crystallography. Birkbeck, University of London. [Link]

  • Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • ChemRxiv. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • EPFL. (n.d.). Guide for crystallization. EPFL. [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker Corporation. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2491-2514. [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • Vo, T. N. H., et al. (n.d.). synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. VNU-HCM Journal of Science and Technology Development. [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Ianni, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7569. [Link]

  • Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. [Link]

  • Scott, M. A., et al. (2012). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters, 3(4), 305-309. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Wiencek, J. M. (2010). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. NIH. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and drug development, the proficient handling of specialized chemical reagents is a fundamental prerequisite. Among these, chiral building blocks like tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate are instrumental in the synthesis of complex molecular architectures. However, the responsibility of a researcher extends beyond the benchtop; it encompasses the safe and environmentally conscious disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Identification and Risk Assessment: The Cornerstone of Safe Disposal

A comprehensive understanding of a chemical's potential hazards is the critical first step in establishing safe handling and disposal protocols. This compound is associated with several key hazard statements that necessitate careful management.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes irritation to the skin.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious irritation or damage to the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1][2]

This vital information is detailed in the Safety Data Sheet (SDS) provided by the manufacturer. It is imperative to consult the most current version of the SDS before commencing any work with this compound. A thorough risk assessment should be performed, taking into account the quantities of waste generated, potential interactions with other chemicals, and the necessary personal protective equipment (PPE).

Table 1: Hazard Profile and Protective Measures

Hazard StatementPrecautionary MeasuresRecommended Personal Protective Equipment (PPE)
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.---
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]Chemical-resistant gloves (e.g., nitrile), lab coat
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]Chemical splash goggles, face shield
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2]Chemical fume hood, respirator (if ventilation is inadequate)

Waste Segregation: A Critical Step for Safety and Compliance

The cardinal rule of chemical waste management is proper segregation.[3] This practice prevents potentially violent reactions between incompatible chemicals and ensures that waste is directed to the correct disposal stream.[3] Waste containing this compound should be classified as non-halogenated organic waste .[4][5] It is crucial to keep halogenated and non-halogenated waste streams separate.[5]

Logical Flow for Waste Segregation:

WasteSegregation cluster_start Waste Generation cluster_decision Initial Assessment cluster_streams Designated Waste Streams cluster_disposal Containerization Start tert-butyl (2S,4S)-4-amino-2- methylpyrrolidine-1-carboxylate Waste IsHalogenated Does the waste contain halogenated solvents? Start->IsHalogenated NonHalogenated Non-Halogenated Organic Waste IsHalogenated->NonHalogenated No Halogenated Halogenated Organic Waste IsHalogenated->Halogenated Yes Disposal Properly Labeled and Sealed Waste Container NonHalogenated->Disposal

Figure 1. Decision workflow for the segregation of chemical waste.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment.

Required Materials:

  • Appropriate Personal Protective Equipment (PPE) as outlined in Table 1.

  • A designated and compatible waste container for non-halogenated organic liquids.[4]

  • Hazardous waste tag/label.[6]

  • Access to a certified chemical fume hood.

Procedure:

  • Don Appropriate PPE: Prior to handling any chemical waste, ensure that you are wearing the correct PPE, including gloves, a lab coat, and eye protection.[2]

  • Work in a Ventilated Space: All transfers of volatile chemical waste must be conducted within a chemical fume hood to prevent inhalation of hazardous vapors.[7]

  • Prepare the Waste Container:

    • Select a container that is chemically compatible with the waste.[6]

    • Affix a hazardous waste label to the container before adding any waste.[4]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names (no abbreviations or formulas).[4][6] Include the date when the first drop of waste is added.[6]

  • Transfer the Waste:

    • Carefully transfer the waste into the prepared container, minimizing the risk of splashing.

    • For residual amounts in the original container, a small rinse with a compatible solvent can be used, with the rinsate also being added to the waste container.

  • Secure the Container: The waste container must be kept closed at all times, except when actively adding waste.[4][8] Ensure the cap is securely tightened to be vapor-tight and spill-proof.[4] Do not overfill the container; leave at least a 1-inch headspace to accommodate vapor expansion.[7]

  • Decontamination:

    • Thoroughly decontaminate any reusable equipment, such as funnels or beakers, that has come into contact with the chemical.

    • Contaminated disposable items, like paper towels or gloves, should be placed in a designated solid hazardous waste container.[9]

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[3][10] This area should provide secondary containment to prevent spills from reaching drains.[10]

    • Incompatible wastes must be segregated within the storage area.[10]

    • Follow your institution's specific procedures to request a waste pickup from the environmental health and safety department.[8]

Emergency Procedures: Preparedness for Incidents

In the event of an accidental spill or exposure, a swift and informed response is crucial.

  • Spill Response:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • For small, manageable spills, and if you are trained to do so, don the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[7]

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • For large spills, evacuate the lab and contact your institution's emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water.[11] Seek medical advice if irritation persists.[2]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air.[2][11] If they feel unwell, call a poison center or doctor.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]

Fostering a Culture of Safety

The responsible disposal of this compound is a critical component of a comprehensive laboratory safety program. By integrating these procedures into routine laboratory operations, researchers can effectively minimize risks, ensure compliance with environmental regulations, and promote a safe and healthy work environment. Always prioritize your institution's specific waste management guidelines and consult with your environmental health and safety department for any clarifications.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. [Link]

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]

  • University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines. [Link]

  • PubChem. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. [Link]

  • Daniels Health. (2024, May 21). Laboratory Waste Guide 2024. [Link]

  • Temple University Environmental Health & Radiation Safety. (2021, October). Chemical Waste Guideline: Non-Halogenated Solvents. [Link]

  • Capot Chemical Co., Ltd. (2018, December 20). MSDS of (2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride. [Link]

  • Kemicentrum, Lund University. 8.1 Organic solvent waste. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • University of Louisville Department of Environmental Health & Safety. Chemical Waste Management: Combining Compatible Used Organic Solvents. [Link]

Sources

Mastering the Safe Handling of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, operation, and disposal of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS No. 152673-32-0). As a key building block in contemporary drug discovery, the integrity of your research and the safety of your team are paramount. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in the compound's chemical nature.

Understanding the Hazard Landscape

This compound is a substituted pyrrolidine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a robust hazard assessment can be constructed by examining its structural analogs and the inherent reactivity of its functional groups. The primary hazards associated with this and similar compounds are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

The N-Boc (tert-butyloxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions. However, it is susceptible to cleavage under acidic conditions, which is a critical consideration for storage and waste stream compatibility.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategorySpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye damage. A face shield offers a broader barrier of protection for the entire face.
Hand Protection Nitrile gloves.Provides a barrier against skin contact, which can cause irritation. Double gloving is recommended for extended handling periods.
Body Protection A buttoned lab coat.Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To mitigate the risk of inhaling airborne particles or aerosols that may cause respiratory irritation.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is non-negotiable. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Designate Handling Area (Fume Hood) Gather_PPE Don Appropriate PPE Prep_Area->Gather_PPE Weighing Weigh Compound (in fume hood) Gather_PPE->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Dispose_Waste Segregate & Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Doff PPE Correctly Dispose_Waste->Remove_PPE

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation

  • Area Designation: All handling of the solid compound and its solutions should occur within a certified chemical fume hood to mitigate inhalation risks.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

Step 2: Handling

  • Weighing: Carefully weigh the required amount of the compound in the fume hood. Avoid creating dust.

  • Dissolution: Add the solvent to the solid in a controlled manner.

  • Reaction: Conduct the chemical reaction within the fume hood, ensuring that the apparatus is secure.

Step 3: Cleanup and Disposal

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

  • Waste Segregation and Disposal:

    • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not mix with acidic waste streams to avoid potential cleavage of the N-Boc group.

    • Consult your institution's hazardous waste disposal guidelines for specific procedures.[2][3]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • LookChem. (n.d.). (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.